molecular formula C9H11BO4 B112671 (4-Ethoxy-3-formylphenyl)boronic acid CAS No. 480424-63-3

(4-Ethoxy-3-formylphenyl)boronic acid

Cat. No.: B112671
CAS No.: 480424-63-3
M. Wt: 193.99 g/mol
InChI Key: ODRRAKCLFURNFU-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-formylphenyl)boronic acid is a valuable aryl boronic acid building block in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating both boronic acid and formyl functional groups, makes it a versatile precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in the development of novel pharmaceutical compounds . Boronic acids, in general, have gained significant prominence in drug discovery following the approval of several boronic acid-based therapeutics, which work by forming reversible covalent bonds with biological targets, such as enzyme active sites . For instance, these compounds can act as proteasome inhibitors or target enzymes like leucyl-tRNA synthetase, disrupting essential cellular processes in pathogens or cancer cells . The specific substitution pattern of the ethoxy and formyl groups on the phenyl ring positions this particular boronic acid as a sophisticated intermediate for the synthesis of more complex, biologically active molecules, offering researchers a critical starting point in the exploration of new antimicrobial and anticancer agents .

Properties

IUPAC Name

(4-ethoxy-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRAKCLFURNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584876
Record name (4-Ethoxy-3-formylphenyl)boronic acid
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Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-63-3
Record name (4-Ethoxy-3-formylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-formylphenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic Acid (CAS 480424-63-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethoxy-3-formylphenyl)boronic acid, with a CAS number of 480424-63-3, is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a reactive aldehyde (formyl) group and a synthetically adaptable boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in modern drug discovery and development. Boronic acids, in general, are recognized for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of the ethoxy and formyl groups on the phenyl ring of this specific boronic acid offers additional points for chemical modification, allowing for the creation of diverse molecular libraries for biological screening.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 480424-63-3
Molecular Formula C₉H₁₁BO₄
Molecular Weight 193.99 g/mol
Appearance White to off-white solid
Melting Point 175-189 °C
SMILES CCOC1=C(C=C(C=C1)B(O)O)C=O
InChI InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3

Synthesis and Purification

The synthesis of this compound typically proceeds from a suitably substituted bromobenzene derivative. A common strategy involves the protection of the reactive aldehyde group, followed by a metal-halogen exchange and subsequent borylation.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow A 4-Bromo-2-formyl-1-ethoxybenzene B 4-Bromo-1-ethoxy-2-(1,3-dioxolan-2-yl)benzene (Protected Aldehyde) A->B Protection (e.g., Ethylene glycol, p-TsOH) C Lithium or Grignard Reagent B->C Metal-Halogen Exchange (e.g., n-BuLi or Mg) E (4-Ethoxy-3-(1,3-dioxolan-2-yl)phenyl)boronic ester C->E Borylation D Trialkyl Borate (e.g., B(OiPr)₃) F This compound E->F Deprotection (Acidic Hydrolysis)

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of the Aldehyde

  • To a solution of 4-bromo-2-formyl-1-ethoxybenzene in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-ethoxy-2-(1,3-dioxolan-2-yl)benzene, which can be used in the next step without further purification.

Step 2: Lithiation and Borylation

  • Dissolve the protected bromobenzene from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting aryllithium species, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid.

  • Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of both the boronic ester and the acetal protecting group.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure this compound.[4]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons (with characteristic splitting patterns), the aldehyde proton (a singlet at high chemical shift, ~10 ppm), and the boronic acid protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the ethoxy carbons, the aromatic carbons (including the carbon bearing the boron, which may be broad), and the carbonyl carbon of the aldehyde group (at a characteristic downfield shift, >190 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, C-O stretches of the ethoxy group and the boronic acid, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition. PubChemLite provides predicted mass spectrometry data for this compound.[6]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime [Ar'B(OH)₃]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Product RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Boronate Base Base Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly important in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in their own right.[2][8] The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues or to interact with catalytic metal ions makes it a valuable functional group for enzyme inhibitors.[8]

This compound serves as a versatile scaffold in drug discovery. The formyl group can be readily converted into other functionalities, such as amines via reductive amination, oximes, or hydrazones, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The ethoxy group can also be modified to modulate the compound's pharmacokinetic properties.

A key area of application for such building blocks is in the synthesis of kinase inhibitors.[9][10][11] Kinases are a major class of drug targets, particularly in oncology. The biaryl structures often generated through Suzuki coupling with this boronic acid can serve as core scaffolds for inhibitors that target the ATP-binding site of kinases.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Optimization A This compound C Suzuki Coupling A->C B Aryl Halide Partner B->C D Biaryl Scaffold C->D E Modification of Formyl Group D->E D->E F Modification of Ethoxy Group D->F G Library of Analogues E->G F->G H SAR Studies G->H I Lead Candidate H->I

Sources

(4-Ethoxy-3-formylphenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: (4-Ethoxy-3-formylphenyl)boronic Acid

A Comprehensive Profile for Advanced Research and Development

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety substituted with both an ethoxy and a formyl group, makes it a versatile building block for complex molecular architectures. This document provides a detailed technical overview of its core chemical and physical properties, structural characteristics, and its established role as a precursor in the synthesis of novel therapeutic agents and functional materials. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Core Compound Identification and Properties

This compound, also known as 3-Formyl-4-ethoxyphenylboronic acid, is a stable, solid organic compound.[1][2] Its fundamental properties are critical for its application in chemical synthesis, dictating solubility, reactivity, and storage conditions.

The key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C9H11BO4[1][3][4]
Molecular Weight 193.99 g/mol [2][4][5]
CAS Number 480424-63-3[5]
Appearance White to off-white solidGeneric observation
Melting Point 175-189 °C[5]
Boiling Point 399.96 °C at 760 mmHg[5]
Storage Temperature 2-8°C, Dry, sealed place[2]

Molecular Structure and Functional Group Analysis

The structure of this compound is central to its utility. The molecule is built upon a benzene ring, making it an aromatic compound. Three key functional groups are attached to this ring, each conferring distinct chemical reactivity.

  • Boronic Acid Group (-B(OH)2): This is the defining feature, enabling the molecule to participate in a wide range of coupling reactions, most notably the Suzuki-Miyaura coupling. It can also reversibly bind with diols, a property extensively explored in the design of sensors and drug delivery systems.[6][7]

  • Formyl Group (-CHO): The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. This allows for the straightforward introduction of diverse chemical entities.

  • Ethoxy Group (-OCH2CH3): This ether group acts as a moderately electron-donating group, influencing the electronic properties of the benzene ring and thereby the reactivity of the other functional groups. It also enhances the lipophilicity of the molecule.

G A Starting Material (e.g., 4-Bromo-2-ethoxybenzaldehyde) B Step 1: Aldehyde Protection (e.g., Acetal formation with ethylene glycol) A->B C Intermediate (Protected Bromo-Aromatic) B->C D Step 2: Borylation (e.g., Lithium-halogen exchange followed by reaction with a trialkyl borate like B(OiPr)3) C->D E Intermediate (Protected Boronic Ester) D->E F Step 3: Deprotection & Hydrolysis (Acidic workup, e.g., HCl) E->F G Final Product This compound F->G

Caption: A generalized workflow for the synthesis of functionalized phenylboronic acids.

Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this molecule is as a coupling partner in Suzuki-Miyaura reactions. This protocol outlines a general procedure for coupling this compound with an aryl halide (Ar-X).

Objective: To synthesize a biaryl compound.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (Ar-X) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 eq)

  • Solvent (e.g., Toluene/H2O, Dioxane/H2O)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield the desired biaryl compound.

Trustworthiness: This protocol is a standard, widely validated method in organic synthesis. The progress can be self-validated at each step using standard analytical techniques (TLC, LC-MS, NMR).

Applications in Research and Drug Development

Phenylboronic acid (PBA) derivatives are cornerstone reagents in modern chemistry. Their ability to form reversible covalent bonds with diols makes them invaluable for developing sensors, particularly for glucose. [6][7]Furthermore, their role in palladium-catalyzed cross-coupling has made them indispensable in constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).

Key Application Areas:

  • Tumor-Targeted Drug Delivery: Certain cancer cells overexpress sialic acid, a sugar with a diol structure. PBA-functionalized nanoparticles can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents and improving therapeutic outcomes. [7][8][9][10]* Medicinal Chemistry Scaffolding: As a bifunctional building block, this compound allows for sequential or orthogonal chemical modifications. The boronic acid can be used for a Suzuki coupling to build a core structure, while the aldehyde can be later modified to add pharmacophores or improve pharmacokinetic properties.

  • Enzyme Inhibition and Stabilization: Phenylboronic acids are known to act as inhibitors for certain enzymes, such as proteases, and can be used to stabilize enzymes in formulations like liquid detergents. [11]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its molecular structure, possessing both a reactive boronic acid and a versatile formyl group, provides chemists with a powerful tool for the synthesis of complex molecules. Its proven applicability in robust synthetic methodologies like the Suzuki coupling, combined with the unique biological recognition capabilities of the boronic acid moiety, ensures its continued relevance in the fields of drug discovery, advanced materials, and diagnostics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • PubChemLite. (n.d.). 4-ethoxy-3-formylphenylboronic acid (C9H11BO4).
  • Kikuchi, A., et al. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.
  • Patil, S., & Sarasija, S. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Patil, S., & Sarasija, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-014.
  • Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.
  • Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2635–2643.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid.
  • PubChem. (n.d.). 4-Formylphenylboronic Acid.
  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

Sources

(4-Ethoxy-3-formylphenyl)boronic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic acid: Properties, Synthesis, and Applications

Introduction: A Bifunctional Building Block for Modern Chemistry

This compound (CAS No. 480424-63-3) is a specialized organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a substituted phenyl ring, makes it an invaluable bifunctional building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds.[2] Simultaneously, the aldehyde function serves as a handle for a multitude of chemical transformations, including reductive amination and condensation reactions. This guide provides a comprehensive overview of the compound's properties, a field-proven perspective on its synthesis and reactivity, its applications in drug discovery, and detailed protocols for its use and handling.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. This compound is typically a white powder, and like many phenylboronic acids, it may exist in equilibrium with its cyclic anhydride (a boroxine).[1][3]

Key Properties and Identifiers

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 480424-63-3[3][4][5]
Molecular Formula C₉H₁₁BO₄[5][6]
Molecular Weight 193.99 g/mol [3][4][5]
Appearance White powder[1]
Melting Point 175-189 °C[3][4]
Boiling Point 399.962 °C (at 760 mmHg)[4]
Density 1.218 g/cm³[4]
Flash Point 195.69 °C[4]
InChI Key ODRRAKCLFURNFU-UHFFFAOYSA-N[3][6]
SMILES O=Cc1cc(B(O)O)ccc1OCC[3][6]
Stability and Storage

Proper storage is critical to maintain the integrity of boronic acids. This compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[3] The compound may contain varying amounts of its anhydride, which forms through the intermolecular dehydration of three boronic acid molecules.[3] This is a common characteristic and does not typically impede its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under reaction conditions.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable and versatile reactivity, anchored by its two distinct functional groups.

A Plausible Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methodologies for analogous compounds like 4-formylphenylboronic acid.[7][8] The core strategy involves protecting the reactive aldehyde, performing a metal-halogen exchange followed by borylation, and finally, deprotection.

Step-by-Step Synthesis Protocol:

  • Aldehyde Protection: The starting material, 4-bromo-2-ethoxybenzaldehyde, is first protected to prevent the highly nucleophilic Grignard or organolithium reagent from attacking the aldehyde. A common method is the formation of a diethyl acetal by reacting the aldehyde with triethyl orthoformate and ethanol under acidic catalysis. This step is crucial as it ensures the aldehyde remains intact for later applications.

  • Metal-Halogen Exchange: The resulting protected aryl bromide is subjected to a metal-halogen exchange. This can be achieved by reacting it with magnesium turnings to form a Grignard reagent or, for higher reactivity and yield, with an organolithium reagent like n-butyllithium at low temperatures (-78 °C).[7] The choice of solvent (typically anhydrous THF or diethyl ether) is critical to stabilize the organometallic intermediate.

  • Borylation: The newly formed organometallic species is then treated with a borate ester, such as triisopropyl borate or trimethyl borate, at low temperature.[7] The nucleophilic carbon of the aryl-magnesium or aryl-lithium complex attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis and Deprotection: The final step is an acidic aqueous workup (e.g., with dilute HCl). This single step accomplishes two critical transformations: it hydrolyzes the boronic ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl moiety.[7][8]

Synthesis_Workflow Start 4-Bromo-2-ethoxybenzaldehyde Step1 Acetal Protection (Triethyl Orthoformate, EtOH, H+) Start->Step1 Intermediate1 Protected Aryl Bromide Step1->Intermediate1 Step2 Metal-Halogen Exchange (Mg or n-BuLi, THF, -78°C) Intermediate1->Step2 Intermediate2 Aryl-Grignard or Aryl-Lithium Reagent Step2->Intermediate2 Step3 Borylation (Triisopropyl Borate) Intermediate2->Step3 Intermediate3 Boronic Ester Intermediate Step3->Intermediate3 Step4 Acidic Hydrolysis (HCl, H₂O) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of aryl boronic acids is the Suzuki-Miyaura coupling, a powerful method for constructing biaryl structures.[9][10] This reaction is central to the synthesis of numerous pharmaceuticals and complex organic molecules.

The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species.[10]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the halide.[11] The base is essential for forming a more nucleophilic "ate" complex from the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the new C-C bond of the final product.[10]

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation Product Ar¹-Ar² PdII_Biaryl->Product Reductive Elimination Product->Pd0 ArX Ar¹-X ArX->PdII_Aryl ArBOH Ar²-B(OH)₂ + Base ArBOH->PdII_Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool for creating diverse molecular libraries for screening and lead optimization.

Medicinal Chemistry and Drug Discovery

Boronic acids are no longer considered exotic reagents but are integral to modern drug discovery.[12] The FDA has approved several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[2] Phenylboronic acids are particularly useful as they can act as bioisosteres for carboxylic acids or as covalent inhibitors of serine proteases.

This compound is a precursor for synthesizing complex molecules that could target a range of diseases.[1] For instance, the related 4-formylphenylboronic acid is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib, used in cancer therapy.[13] The ethoxy and formyl substituents on this molecule allow for fine-tuning of steric and electronic properties, which can critically influence a drug candidate's potency, selectivity, and pharmacokinetic profile.

Materials Science

Beyond pharmaceuticals, this molecule is an ideal candidate for constructing Covalent Organic Frameworks (COFs).[14] COFs are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The boronic acid can undergo condensation reactions with diol linkers to form robust boronate ester linkages, while the aldehyde group can be used to form imine-linked frameworks, providing two orthogonal routes to novel materials.

Applications Compound This compound Func_Boronic Boronic Acid Group -B(OH)₂ Compound->Func_Boronic Func_Formyl Formyl Group -CHO Compound->Func_Formyl App_Suzuki Suzuki-Miyaura Coupling Func_Boronic->App_Suzuki App_COF_Boronate COF Synthesis (Boronate Esters) Func_Boronic->App_COF_Boronate App_Reductive Reductive Amination Func_Formyl->App_Reductive App_COF_Imine COF Synthesis (Imines) Func_Formyl->App_COF_Imine Result_Pharma Biaryl Scaffolds for Drug Discovery App_Suzuki->Result_Pharma Result_Materials Porous Crystalline Materials App_COF_Boronate->Result_Materials Result_Linker Functionalized Linkers & Complex Molecules App_Reductive->Result_Linker App_COF_Imine->Result_Materials

Caption: Relationship between functional groups and applications.

Part 4: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, yet robust, starting point for performing a Suzuki-Miyaura coupling reaction using this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To couple this compound with an aryl bromide.

Reagents and Equipment:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture with vigorous stirring. A typical temperature is 60-100 °C.[15] Reaction progress should be monitored by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Part 5: Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to ensure personnel safety.[3]

GHS Hazard Information
PictogramSignal WordHazard ClassHazard Statement

Danger Skin Corrosion 1BH314: Causes severe skin burns and eye damage.[3]

Note: Related boronic acids may also cause skin, eye, and respiratory irritation.[16][17]

Precautions for Safe Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. For operations that may generate dust, a P3 respirator cartridge is recommended.[3]

  • Hygiene: Avoid breathing dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[16]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Conclusion

This compound is a potent and versatile chemical tool. Its dual functionality allows for sequential or orthogonal synthetic strategies, making it highly valuable for constructing complex molecular architectures. For researchers in drug development, it offers a reliable scaffold for creating novel biaryl compounds with tunable properties. In materials science, it provides a rigid linker for the rational design of advanced porous materials. Adherence to established protocols and stringent safety measures will enable scientists to fully harness the synthetic potential of this important building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid.
  • PubChemLite. (n.d.). 4-ethoxy-3-formylphenylboronic acid (C9H11BO4).
  • PubChem. (n.d.). 4-Formylphenylboronic Acid.
  • ResearchGate. (n.d.). Synthesis of 12.
  • Organic-Chemistry.org. (n.d.). Suzuki Reaction.
  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3239.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). 4-ethoxy-3-formylphenylboronic acid cas no.480424-63-3.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid.
  • Peter G. M. Wuts. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

Sources

An In-Depth Technical Guide to the Synthesis of (4-Ethoxy-3-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Bifunctional Building Block

(4-Ethoxy-3-formylphenyl)boronic acid is a highly valuable synthetic intermediate in modern medicinal chemistry and materials science. Its strategic importance lies in its bifunctional nature: it possesses a boronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a chemically versatile formyl (aldehyde) group.[1][2] This unique combination allows for sequential, orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures from a single, stable precursor.

Boronic acids have seen a dramatic rise in prominence within drug discovery, with several FDA-approved drugs featuring this functional group.[3][4] Their ability to act as transition state analogs and form reversible covalent bonds with enzyme active sites has opened new avenues for therapeutic intervention.[3] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering mechanistic insights, step-by-step protocols, and a comparative analysis to aid researchers in making informed strategic decisions in their synthetic campaigns.

I. Retrosynthetic Analysis and Strategic Considerations

The synthesis of a multifunctional molecule like this compound requires careful planning to ensure compatibility between reagents and the various functional groups. The primary challenge is the introduction of the boronic acid group onto a benzene ring that already bears an electron-withdrawing formyl group and an electron-donating ethoxy group.

Two principal strategies emerge from a retrosynthetic analysis, both starting from a halogenated precursor, typically 2-bromo-5-ethoxybenzaldehyde :

  • Organometallic Pathway via Grignard Reagent: A classic approach involving the formation of an arylmagnesium halide, followed by quenching with a borate ester. This route is powerful but necessitates the protection of the electrophilic formyl group, which is incompatible with the highly nucleophilic Grignard reagent.[5][6]

  • Transition-Metal Catalyzed Pathway (Miyaura Borylation): A more contemporary and often preferred method that utilizes a palladium catalyst to directly couple the aryl bromide with a diboron reagent.[7] This pathway generally exhibits superior functional group tolerance, often obviating the need for a protection-deprotection sequence.[4][7]

This guide will detail both methodologies, providing the causal logic behind each experimental choice.

II. Pathway 1: Synthesis via Grignard Reagent and Borate Quench

This multi-step approach is a foundational method for boronic acid synthesis. Its success hinges on the temporary masking of the aldehyde to prevent undesired side reactions.

Mechanistic Rationale

The core of this pathway is the conversion of a non-nucleophilic aryl bromide into a highly nucleophilic arylmagnesium bromide (Grignard reagent). This "umpolung" (reversal of polarity) allows the aryl group to attack the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. The acidic workup serves the dual purpose of protonating the boronate ester and removing the acid-labile acetal protecting group.

Workflow Diagram: Grignard-Based Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation & Borylation cluster_2 Step 3: Deprotection & Isolation A 2-Bromo-5-ethoxybenzaldehyde B Protected Aldehyde (Acetal) A->B Ethylene Glycol, p-TsOH (cat.) C Aryl Grignard Reagent B->C Mg(0), THF D Boronate Ester Intermediate C->D 1. B(O-iPr)3 2. Quench E This compound D->E Acidic Hydrolysis (e.g., aq. HCl)

Caption: Workflow for the Grignard-based synthesis route.

Detailed Experimental Protocol: Pathway 1

Materials: 2-bromo-5-ethoxybenzaldehyde, ethylene glycol, p-toluenesulfonic acid (p-TsOH), magnesium turnings, iodine (crystal), triisopropyl borate, tetrahydrofuran (THF, anhydrous), diethyl ether, hydrochloric acid (aq.), sodium bicarbonate (aq.), brine, magnesium sulfate.

Step 1: Protection of the Formyl Group

  • To a solution of 2-bromo-5-ethoxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used without further purification.

Step 2: Grignard Reaction and Borylation

  • Precaution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • In a flame-dried, three-neck flask equipped with a condenser and dropping funnel, place magnesium turnings (1.5 eq) and a small crystal of iodine (as an activator).

  • Add a small portion of a solution of the protected aryl bromide (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate (1.3 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

  • After addition, allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl. Stir vigorously for 2-4 hours to ensure complete hydrolysis of both the boronate ester and the acetal.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a water/ethanol mixture or by column chromatography on silica gel.

III. Pathway 2: Palladium-Catalyzed Miyaura Borylation

This modern approach offers a more direct route, leveraging the high functional group tolerance of palladium catalysis. It typically proceeds in a single catalytic step from the aryl bromide to a boronate ester, which is then hydrolyzed.

Mechanistic Rationale: The Catalytic Cycle

The Miyaura borylation reaction follows a well-established catalytic cycle.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-ethoxybenzaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: A base (e.g., potassium acetate) activates the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂). The boryl group is then transferred to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst for the next cycle. The resulting pinacol boronate ester is a stable, isolable intermediate that can be easily hydrolyzed to the boronic acid.

Catalytic Cycle Diagram: Miyaura Borylation

G Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition PdII_Boryl Ar-Pd(II)-B(OR)2 L_n PdII_Aryl->PdII_Boryl Transmetalation PdII_Boryl->Pd0 Reductive Elimination Product Ar-B(OR)2 PdII_Boryl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl B2pin2 B2(OR)4 + Base B2pin2->PdII_Boryl BaseX [Base-B(OR)2]X

Caption: The catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol: Pathway 2

Materials: 2-bromo-5-ethoxybenzaldehyde, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (KOAc), 1,4-dioxane (anhydrous), ammonium chloride (aq.).

Step 1: Palladium-Catalyzed Borylation

  • Precaution: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to protect the catalyst.

  • To a dry Schlenk flask, add 2-bromo-5-ethoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be purified by chromatography or carried directly to the next step.

Step 2: Hydrolysis of the Boronate Ester

  • Dissolve the crude boronate ester in a 2:1 mixture of THF and water.

  • Add an excess of an acid, such as aqueous HCl, or a boronic acid scavenger like sodium periodate.

  • Stir the mixture vigorously at room temperature for 4-12 hours.

  • Remove the organic solvent (THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.

  • Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., water/acetonitrile).

IV. Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on available resources, scale, and the specific requirements of the subsequent synthetic steps.

FeaturePathway 1 (Grignard Route)Pathway 2 (Miyaura Borylation)
Starting Material 2-bromo-5-ethoxybenzaldehyde2-bromo-5-ethoxybenzaldehyde
Key Reagents Mg metal, Triisopropyl borateB₂(pin)₂, Pd catalyst, Base (KOAc)
Number of Steps 3 (Protection, Grignard/Borylation, Deprotection)2 (Borylation, Hydrolysis)
Functional Group Tolerance Low (requires aldehyde protection)High (aldehyde is tolerated)
Key Advantages Utilizes inexpensive, classical reagents.Fewer steps, milder conditions, higher yields.
Potential Challenges Strict anhydrous conditions required; initiation of Grignard can be difficult.Cost of palladium catalyst; removal of boron and catalyst residues.

V. Conclusion and Outlook

Both the Grignard-based method and the palladium-catalyzed Miyaura borylation represent viable and robust strategies for the synthesis of this compound. While the Grignard route is built on classic organometallic principles, the Miyaura borylation offers a more streamlined, efficient, and functional-group-tolerant alternative that aligns with the demands of modern high-throughput synthesis and drug discovery.[11] The resulting bifunctional product is a powerful platform molecule, poised for elaboration into novel pharmaceutical agents and advanced materials through selective reactions at its boronic acid and formyl functionalities.

References

  • Wikipedia: 4-Formylphenylboronic acid. Wikipedia, The Free Encyclopedia.
  • NINGBO INNO PHARMCHEM CO.,LTD: 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD: this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD: The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal: Suzuki Coupling. Organic Chemistry Portal.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Wikipedia: Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • PubChem: 4-ethoxy-3-formylphenylboronic acid. National Center for Biotechnology Information.
  • Google Patents: US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Google Patents: US6420597B2 - Process for preparing highly pure formylphenylboronic acids. Google Patents.
  • ResearchGate: Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.
  • Chemistry LibreTexts: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Drug Discovery & Development: Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
  • PubMed: Design and discovery of boronic acid drugs. National Center for Biotechnology Information.
  • ResearchGate: Design and discovery of boronic acid drugs. ResearchGate.

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(4-Ethoxy-3-formylphenyl)boronic acid structural information and SMILES

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic acid

Abstract

This compound (CAS: 480424-63-3) is a bifunctional organoboron compound that serves as a pivotal building block in modern organic synthesis. Possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group, it is uniquely positioned for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, a plausible synthetic pathway, and its critical application in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed protocols relevant to researchers in medicinal chemistry and materials science.

Chemical Identity and Structural Information

The utility of this compound stems from its distinct structural features: an aromatic ring substituted with an ethoxy group, an ortho-positioned formyl group, and a para-positioned boronic acid. This arrangement allows for sequential and site-selective functionalization, making it a valuable intermediate.

Nomenclature and Key Identifiers

A summary of the compound's identifiers is presented below for unambiguous reference.

IdentifierValueReference
IUPAC Name This compoundN/A
Synonyms 3-Formyl-4-ethoxyphenylboronic acid[1]
CAS Number 480424-63-3[1][2]
Molecular Formula C₉H₁₁BO₄[1][3]
MDL Number MFCD06801740[1]
Molecular Structure and Representations

The structure of organoboron compounds is central to their reactivity. Boronic acids are known to exist in equilibrium with their cyclic anhydride form (a boroxine).

  • SMILES (Simplified Molecular Input Line Entry System): B(C1=CC(=C(C=C1)OCC)C=O)(O)O[3]

  • InChI (International Chemical Identifier): InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3[3]

  • InChIKey: ODRRAKCLFURNFU-UHFFFAOYSA-N[3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueReference
Molecular Weight 193.99 g/mol [1][2]
Monoisotopic Mass 194.07504 Da[3]
Appearance Solid (inferred from related compounds)[4][5]
Melting Point 175-189 °C[2]
Boiling Point 399.962 °C at 760 mmHg[2]
Density 1.218 g/cm³[2]

Synthesis and Manufacturing

A plausible and efficient synthesis of this compound can be adapted from established methods for preparing substituted arylboronic acids, such as the one reported by Nöth for 4-formylphenylboronic acid.[5][6] The key challenge is the presence of the reactive aldehyde, which is incompatible with the organometallic intermediates (Grignard or organolithium reagents) required for borylation. Therefore, a protection-deprotection strategy is essential.

Causality of Experimental Choices:

  • Protection: The formyl group is first converted to an acetal. This protecting group is stable under the strongly basic/nucleophilic conditions of Grignard reagent formation but can be easily removed later under acidic conditions.

  • Metal-Halogen Exchange: The aryl bromide is converted to a more reactive organometallic species. This can be achieved via a Grignard reaction (with magnesium) or, more commonly for higher yields, a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.

  • Borylation: The resulting aryl anion acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

  • Deprotection/Hydrolysis: Acidic workup serves a dual purpose: it hydrolyzes the boronic ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl moiety.

SynthesisWorkflow Start Starting Material: 2-Bromo-5-ethoxybenzaldehyde Protect Step 1: Acetal Protection (Ethylene glycol, cat. acid) Start->Protect Intermediate1 Protected Intermediate: 2-(2-Bromo-5-ethoxyphenyl)-1,3-dioxolane Protect->Intermediate1 Lithiation Step 2: Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Intermediate1->Lithiation Intermediate2 Organolithium Intermediate Lithiation->Intermediate2 Borylation Step 3: Borylation (Triisopropyl borate) Intermediate2->Borylation Intermediate3 Boronic Ester Intermediate Borylation->Intermediate3 Deprotection Step 4: Acidic Hydrolysis (e.g., aq. HCl) Intermediate3->Deprotection Product Final Product: This compound Deprotection->Product

Caption: Proposed synthetic workflow for this compound.

Key Applications in Organic Synthesis

Boronic acids are indispensable tools in organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[7][8][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid's aryl group and an organic halide or triflate.[10][11][12] Its tolerance for a wide variety of functional groups, including the aldehyde present in our topic compound, makes it exceptionally powerful for late-stage functionalization in drug discovery.[13]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' (Biaryl Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-ethoxy-3-carbaldehyde from 4-bromotoluene and this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Bromotoluene (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromotoluene, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst from the Pd(II) precatalyst.

  • Solvent Addition & Degassing: Add the dioxane/water solvent mixture to the flask. Bubble an inert gas (e.g., argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent.

  • Hazard Classification: The compound is classified as corrosive.

    • GHS Pictogram: GHS05 (Corrosion)

    • Signal Word: Danger

    • Hazard Statement: H314 - Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. The compound may contain varying amounts of its anhydride form.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

Conclusion

This compound stands out as a highly functionalized and strategic building block for synthetic chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, while retaining a modifiable aldehyde handle, provides a direct route to complex biaryl structures. These structures are foundational to numerous pharmaceuticals, agrochemicals, and advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in research and development.

References

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Sources

Spectroscopic data for (4-Ethoxy-3-formylphenyl)boronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

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I'm now formulating a data acquisition strategy. My immediate actions involve in-depth Google searches for spectral data (1H NMR, 13C NMR, IR, MS) on this compound, prioritizing reputable sources. Simultaneously, I'll identify established protocols for spectroscopic data acquisition of small organic molecules, especially boronic acids. Concurrently, I'm finding definitive sources to understand spectroscopic data interpretation.

Expanding Search Parameters

I'm now expanding my search parameters, focusing on locating detailed spectroscopic data for this compound, emphasizing 1H NMR, 13C NMR, IR, and mass spectrometry data. I'm prioritizing reputable chemical suppliers, spectral databases, and scientific literature for this purpose. Simultaneously, I'll search for definitive sources to clarify spectroscopic data interpretation and acquisition protocols for boronic acids and similar small organic molecules. I will then synthesize collected data to start structuring a technical guide. This guide will include an introduction, dedicated sections for each spectroscopic technique, and a final compilation with citations and a reference list.

Exploring Spectral Data

I've been digging into the spectroscopic data for "this compound." While direct experimental spectra are sparse for this exact compound, I've unearthed promising data for closely related structures. These analogs will likely provide excellent insights, especially when considering the similarities. The search continues to expand.

Analyzing Spectroscopic Data

I've gathered spectroscopic data for the related compound, 4-formylphenylboronic acid, from PubChem, BenchChem, and Chemical Book, which includes typical chemical shifts for NMR and characteristic IR absorption bands. Additionally, I've compiled general knowledge of arylboronic acids' spectroscopic features, including oligomerization and how solvent choice affects NMR results. I also found specific IR ranges and MS fragmentation patterns applicable to the target molecule.

Developing the Guide's Structure

I've made a thorough survey of the existing data, focusing on 4-formylphenylboronic acid as a proxy. I have compiled typical chemical shifts for ¹H and ¹³C NMR from diverse sources. Additionally, characteristic IR absorption bands and mass spectrometry fragmentation patterns are in hand. I've also integrated general knowledge of arylboronic acids' behavior, especially regarding oligomerization effects in NMR, which will be critical. Now, I will start by defining the guide's structure, which should show expected data based on the assembled and existing information. I'll flag theoretical data for clarity.

Solubility and stability of (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (4-Ethoxy-3-formylphenyl)boronic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. The presence of both a reactive boronic acid moiety and a formyl group offers synthetic chemists a versatile scaffold for sequential, site-selective modifications.

However, the successful application of this reagent is intrinsically linked to its physicochemical properties, most notably its solubility and stability. Arylboronic acids, as a class, are susceptible to various degradation pathways that can impact reaction yields, introduce impurities, and complicate purification processes. An in-depth understanding of the solubility and stability profile of this compound is therefore not merely academic; it is a prerequisite for robust process development, reliable experimental outcomes, and the assurance of final product purity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core solubility and stability characteristics of this compound. By synthesizing literature data with established chemical principles, this document offers field-proven insights and actionable protocols to enable the effective use and handling of this valuable synthetic intermediate.

Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physicochemical properties, which are summarized in the table below.

PropertyValueReference
CAS Number 480424-63-3[1]
Molecular Formula C₉H₁₁BO₄
Molecular Weight 193.99 g/mol [1]
Appearance White to off-white powder or crystalline solid[2]
Melting Point 175-189 °C[1]
Storage Temperature 2-8°C

Solubility Profile

The solubility of a reagent is a critical parameter for reaction setup, defining appropriate solvent systems and achievable concentrations. The solubility of this compound is dictated by the interplay between the polar, hydrogen-bonding boronic acid group and the largely organic scaffold. While specific quantitative data for this exact molecule is not extensively published, a reliable solubility profile can be predicted based on the known behavior of structurally similar compounds like phenylboronic acid.[3][4]

Predicted Solubility in Common Laboratory Solvents

The boronic acid moiety can act as both a hydrogen bond donor and acceptor, favoring solubility in polar solvents. The ethoxy and formyl groups add to the molecule's polarity. Conversely, the phenyl ring provides lipophilic character.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the boronic acid group. Phenylboronic acid shows high solubility in ketones.[3][4]
Ethers Diethyl ether, Dipropyl ether, 1,4-DioxaneHighEthers are effective hydrogen bond acceptors, leading to good solvation. Phenylboronic acid exhibits high solubility in dipropyl ether.[3][4]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which may influence apparent solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer some polarity but lack hydrogen bonding capabilities, resulting in moderate solvation. Phenylboronic acid has moderate solubility in chloroform.[3][4]
Aqueous WaterLowWhile the boronic acid group is polar, the overall molecule has significant organic character, limiting its solubility in water. The solubility of arylboronic acids in water is generally low.[3]
Non-Polar Toluene, Hexanes, MethylcyclohexaneVery LowThe lack of polarity in these solvents makes them poor choices for solvating the polar functional groups of the molecule. Phenylboronic acid has very low solubility in hydrocarbons.[3][4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To ensure trustworthiness and provide a self-validating system, researchers should determine the solubility in their specific solvent systems experimentally. The shake-flask method is a reliable and widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., THF, Acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to ensure solid remains undissolved at equilibrium.

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-48h) B->C D Let settle (2h) C->D E Filter supernatant (0.45 µm) D->E F Dilute filtrate E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Degradation Pathways

The stability of this compound is paramount for its storage and use in synthesis. Like other arylboronic acids, it is susceptible to several key degradation pathways.

Protodeboronation

Protodeboronation is one of the most common degradation pathways for arylboronic acids.[5] It involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, leading to the formation of 3-ethoxybenzaldehyde as a non-boronated impurity. This process is often mediated by water and can be catalyzed under both acidic and basic conditions.[6][7] The reactivity is highly dependent on the pH of the medium.[5] For some arylboronic acids, decomposition is slowest around pH 5 and increases in more acidic or basic environments.[7]

Causality: The mechanism involves the protonation of the aryl ring or the boronate species, facilitating the cleavage of the C-B bond. In basic media, the formation of the more electron-rich boronate anion can make the aryl group more susceptible to electrophilic attack by a proton source.[7]

Caption: Oxidative Degradation Pathway.

Anhydride (Boroxine) Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. [8]While this is not a degradative process in the sense of irreversible decomposition, the formation of boroxine can affect the material's physical properties, solubility, and reactivity. The presence of boroxine can sometimes complicate stoichiometric calculations in reactions. This equilibrium can be shifted back to the boronic acid by the addition of water.

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential for identifying potential degradation products and understanding the stability of the molecule under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 1:1)

  • HCl (for acidic conditions), NaOH (for basic conditions)

  • H₂O₂ (for oxidative conditions)

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products)

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at 60 °C for 7 days.

    • Photolytic Stress: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Store control samples (stock solution and solid) protected from stress conditions (e.g., at 2-8 °C in the dark).

  • Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including controls, by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify major degradation products (by mass balance and potentially LC-MS), and determine the peak purity of the parent compound.

Recommended Handling and Storage

Based on the stability profile, the following practices are essential to maintain the integrity of this compound:

  • Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8 °C. This minimizes thermal degradation and slows oxidative processes.

  • Atmosphere: To prevent oxidative degradation and boroxine formation, store the material under an inert atmosphere (e.g., Nitrogen or Argon).

  • Moisture: Avoid exposure to moisture to prevent hydrolysis and protodeboronation. [9]Use anhydrous solvents and proper inert atmosphere techniques when handling the compound for reactions.

Analytical Methods for Purity and Stability Assessment

A robust analytical methodology is crucial for quality control.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the primary method for assessing the purity of this compound and quantifying its degradation products. [10]A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and can be used to detect impurities, including the corresponding boroxine. [11][12]* Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products formed during stability studies by providing molecular weight information. [13]

Conclusion

This compound is a potent synthetic tool whose effective use hinges on a clear understanding of its solubility and stability. It exhibits good solubility in polar aprotic solvents and ethers, but limited solubility in water and non-polar hydrocarbons. The primary stability concerns are protodeboronation and oxidation, which can be mitigated through careful control of pH, exclusion of water and oxygen, and proper storage at refrigerated temperatures under an inert atmosphere. By employing the experimental protocols and handling guidelines detailed in this guide, researchers can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
  • This compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-Ethoxy-3-formylphenylboronic acid. Sigma-Aldrich.
  • 4-Formylphenylboronic acid. Wikipedia.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • 4-Formylphenylboronic acid theoretical and spectral d
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. Benchchem.
  • How to Store Boric Acid. Lab Alley.
  • 4-ethoxy-3-formylphenylboronic acid cas no.480424-63-3. ZHEJIANG JIUZHOU CHEM CO.,LTD.

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An In-Depth Technical Guide to 3-Formyl-4-ethoxyphenylboronic acid: Commercial Availability, Handling, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Boronic Acids in Drug Discovery

The landscape of medicinal chemistry has been profoundly reshaped by the introduction and widespread adoption of boronic acids and their derivatives.[1][2][3] Once relegated to the periphery of synthetic chemistry, these organoboron compounds are now recognized as indispensable tools for the construction of complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][2] Their versatility is underscored by their dual role as both critical building blocks in powerful cross-coupling reactions and as potential pharmacophores themselves.[2] The U.S. Food and Drug Administration (FDA) has approved five boronic acid-containing drugs, a testament to their growing importance in medicine.[4]

This guide provides a comprehensive technical overview of 3-Formyl-4-ethoxyphenylboronic acid (CAS No. 480424-63-3), a valuable reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, safe handling protocols, and its application in the renowned Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.

PropertyValueSource(s)
Chemical Name 3-Formyl-4-ethoxyphenylboronic acid[5][6]
Synonyms 4-Ethoxy-3-formylphenylboronic acid[5]
CAS Number 480424-63-3[5][6][7]
Molecular Formula C9H11BO4[5][6]
Molecular Weight 193.99 g/mol [5][6]
Appearance Solid[7]
Melting Point 175-189 °C[8]
Purity Typically ≥95%

Commercial Availability and Procurement

3-Formyl-4-ethoxyphenylboronic acid is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. When procuring this reagent, it is crucial to consider purity levels, available quantities, and the supplier's quality control documentation.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥95%Inquire for details
Synblock NLT 98%Inquire for details[5]
United States Biological Highly PurifiedInquire for details[9][10]
Aaronchem Inquire for detailsInquire for details[7]
CyclicPharma NLT 98%Inquire for details[6]

Safety, Handling, and Storage: A Self-Validating System

The safe handling and appropriate storage of chemical reagents are paramount in a laboratory setting. The following protocols are based on available safety data and best practices for handling arylboronic acids.

Hazard Identification and Personal Protective Equipment (PPE)

According to the available Safety Data Sheet (SDS), 3-Formyl-4-ethoxyphenylboronic acid is classified as a corrosive solid.[7]

  • Hazard Codes: C[8]

  • Risk Statements: 34[8]

Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a P3 respirator cartridge is recommended.

  • Skin and Body Protection: A lab coat and appropriate footwear.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of 3-Formyl-4-ethoxyphenylboronic acid.

  • Storage Temperature: 2-8°C.[8]

  • Conditions to Avoid: Moisture. Store in a dry, tightly sealed container.

  • Stability: Arylboronic acids can be susceptible to protodeboronation, especially under basic aqueous conditions.[11] While some boronic esters offer enhanced stability, proper storage of the acid form is critical.[11][12] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[13][14] 3-Formyl-4-ethoxyphenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the substituted phenyl moiety into a wide range of molecules.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X Complex oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2) pd_complex->transmetalation [Ar'B(OH)3]- r_pd_ar R-Pd(II)-Ar Complex transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product R-Ar (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with 3-Formyl-4-ethoxyphenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Formyl-4-ethoxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and water)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert gas supply (argon or nitrogen)

Workflow Diagram:

Suzuki_Workflow start Start setup Combine Aryl Halide, Boronic Acid, Base, and Solvent in Flask start->setup degas Degas the Reaction Mixture setup->degas add_catalyst Add Palladium Catalyst degas->add_catalyst reflux Heat to Reflux under Inert Atmosphere add_catalyst->reflux monitor Monitor Reaction Progress (e.g., TLC, LC-MS) reflux->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), 3-Formyl-4-ethoxyphenylboronic acid (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[16]

Conclusion: A Versatile Building Block for Innovation

3-Formyl-4-ethoxyphenylboronic acid stands as a valuable and readily accessible building block for synthetic and medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the growing significance of boronic acids in drug discovery, positions it as a key reagent for the development of novel chemical entities. By adhering to the principles of safe handling and employing optimized reaction protocols, researchers can effectively leverage the synthetic potential of this versatile compound to advance their scientific endeavors.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Royal Society of Chemistry. [Link]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Semantic Scholar. [Link]
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

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An In-Depth Technical Guide to Substituted Phenylboronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids have emerged as indispensable reagents in modern organic synthesis, fundamentally transforming the landscape of carbon-carbon and carbon-heteroatom bond formation. Their stability, functional group tolerance, and generally low toxicity make them highly attractive building blocks for the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of substituted phenylboronic acids. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in their synthetic endeavors. We will delve into the nuances of the Suzuki-Miyaura coupling, explore other significant transformations, and offer field-proven insights into experimental design and execution.

Introduction: The Rise of a Versatile Reagent

Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom.[3][4][5] Their utility in organic chemistry stems from the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid.[3][5][6] This characteristic, combined with their general stability in air and moisture, distinguishes them from many other organometallic reagents.[1][7][8]

The true ascent of phenylboronic acids began with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[9] This reaction enables the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, a cornerstone of modern synthetic chemistry.[10][11][12] The ability to introduce a wide array of substituents onto the phenyl ring allows for the synthesis of a vast library of complex molecules with diverse functionalities.

Structure and Properties

The fundamental structure of a phenylboronic acid is a planar molecule with C2v symmetry.[3][5] The boron atom is sp²-hybridized, leaving an empty p-orbital perpendicular to the molecular plane.[3] This vacancy is key to its Lewis acidity and its reactivity in transmetalation steps of catalytic cycles. In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[3][5]

The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity of the boronic acid. Electron-donating groups can enhance the nucleophilicity of the organic fragment, while electron-withdrawing groups can have the opposite effect.[13] The position of the substituent (ortho, meta, or para) also plays a crucial role, with ortho-substituents often introducing steric hindrance that can impact reaction rates and selectivity.[13][14][15][16]

Synthesis of Substituted Phenylboronic Acids

A variety of synthetic methods are available for the preparation of substituted phenylboronic acids.[1] One of the most common and versatile methods involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.[4][5][17] This approach allows for the introduction of a wide range of substituents by starting with the corresponding aryl halide.

Other notable synthetic routes include:

  • Palladium-catalyzed cross-coupling of aryl halides or triflates with diboronyl reagents. [4][5]

  • Transition metal-catalyzed C-H activation and borylation. [4][5]

  • Transmetalation of aryl silanes or stannanes with boron trihalides. [2][5]

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura coupling is the palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a substituted phenylboronic acid) and an organic halide or triflate.[10][18] It is one of the most widely used methods for the synthesis of biaryls, styrenes, and polyolefins.[18]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][18]

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.[10][11] This is often the rate-determining step of the reaction.[18]

2. Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.[10][11] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[19]

3. Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the desired product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar¹-Pd(II)L-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl Ar¹-Pd(II)L-Ar² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

ParameterRole and Considerations
Palladium Catalyst The choice of palladium source and ligand is critical. Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. Ligands, typically phosphines, stabilize the palladium center and influence its reactivity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[8]
Base A base is essential for the transmetalation step.[19] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
Solvent A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, DMF, and THF. The solvent system influences the solubility of the reactants and the stability of the catalytic species.
Temperature Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.
Scope and Limitations

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and functional group tolerance.[8][20] It can be used to couple a wide variety of aryl, vinyl, and alkyl boronic acids with an equally diverse range of organic halides and triflates. However, certain challenges can arise:

  • Steric Hindrance: Highly substituted aryl halides or boronic acids, particularly those with ortho-substituents, can react more slowly.[13]

  • Competing Reactions: Protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction, especially with electron-rich or sterically hindered boronic acids.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can sometimes occur.

Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, can often mitigate these challenges.

Beyond Suzuki-Miyaura: Other Important Reactions

While the Suzuki-Miyaura coupling is the most prominent application, substituted phenylboronic acids participate in a range of other valuable transformations.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. This reaction typically involves the copper-catalyzed coupling of a boronic acid with an amine, alcohol, or thiol. It provides a powerful alternative to traditional methods for the synthesis of anilines, phenols, and thioethers.

Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that forms α-amino acids from the condensation of an amine, an α-keto acid, and a boronic acid. This uncatalyzed reaction is valued for its operational simplicity and its ability to generate structurally diverse amino acids.

Rhodium-Catalyzed Conjugate Addition

Substituted phenylboronic acids can undergo rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This reaction, often referred to as the Hayashi-Miyaura reaction, is a reliable method for the formation of β-aryl ketones, esters, and amides.[7]

Applications in Drug Discovery and Materials Science

The versatility of substituted phenylboronic acids has made them invaluable in both academic and industrial research.

Pharmaceutical and Agrochemical Synthesis

In drug discovery, the Suzuki-Miyaura coupling is a workhorse reaction for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[11][21] The ability to rapidly assemble biaryl structures, a common motif in many drugs, has significantly accelerated the drug development process. Substituted phenylboronic acids are also key intermediates in the synthesis of many agrochemicals.

Furthermore, the boronic acid moiety itself is a recognized pharmacophore. For instance, bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid functional group that is crucial for its biological activity. Boronic acids can also act as inhibitors for enzymes like β-lactamases.[22]

Materials Science

Substituted phenylboronic acids are used in the synthesis of a variety of advanced materials. They are key building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials by varying the substituents on the phenylboronic acid is a significant advantage. Phenylboronic acid-based polymers have also been explored for applications in drug delivery and as sensors.[23][24]

Biosensors and Diagnostics

The ability of phenylboronic acids to form reversible covalent bonds with diols has been exploited in the development of sensors for carbohydrates, particularly glucose.[7][25][26] This interaction is the basis for glucose-responsive materials that can, for example, trigger the release of insulin.[26][27] This unique binding property also makes them useful in diagnostic applications, such as targeting sialic acids which are often overexpressed on the surface of cancer cells.[25][27][28]

Practical Guide: Experimental Protocol for a Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for specific substrates. Always consult the relevant literature and perform a thorough safety assessment before conducting any experiment.

General Workflow

Suzuki_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup reagents Add Reactants (Aryl Halide, Boronic Acid, Base) setup->reagents solvent Add Solvent reagents->solvent degas Degas Mixture (e.g., N₂ or Ar sparging) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling.
Step-by-Step Methodology

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Add toluene and water to the flask.

  • Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of this protocol can be validated by obtaining a high yield of the desired product with high purity, as confirmed by spectroscopic analysis. The complete consumption of the starting materials, as observed by TLC or GC, is a key indicator of a successful reaction.

Conclusion and Future Outlook

Substituted phenylboronic acids have firmly established themselves as a cornerstone of modern organic synthesis. Their versatility, stability, and broad reactivity profile have enabled the construction of countless complex molecules that were previously difficult to access. The Suzuki-Miyaura coupling, in particular, has revolutionized the way chemists approach the synthesis of biaryl compounds, with profound implications for the pharmaceutical and materials science industries.

Looking ahead, the field continues to evolve. The development of more active and robust catalysts, including those based on earth-abundant metals, is an active area of research.[11] Furthermore, the unique ability of the boronic acid moiety to interact with biological molecules is being increasingly exploited in the design of novel therapeutics, diagnostics, and drug delivery systems.[23][25][28] As our understanding of the fundamental reactivity of these compounds deepens, we can expect to see even more innovative applications of substituted phenylboronic acids in the years to come.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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  • Kozieł, K., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • Dhara, K., & Pramanik, A. (2011). Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Chemistry Letters, 40(9), 894-901.
  • Process for preparing substituted phenyl boronic acids. (n.d.). Google Patents.
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  • Spring, D. R. (n.d.). Phenylboronic acids-based diagnostic and therapeutic applications. PubMed.
  • Suzuki, A. (1999). Recent Advances in The Cross-Coupling Reactions of Organoboron. Scribd.
  • What catalytic reactions can Phenylboronic Acid participate in? (2025, November 3). Sibaonuo Chemical.
  • Kim, D., et al. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
  • Tondi, D., et al. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
  • Bock, C. W., & Larkin, J. D. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central.
  • Singh, J., et al. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
  • Phenylboronic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Phenylboronic acid biomaterials: from chemical principles to material design. (2025, November 28). ResearchGate.
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Vechhoma, L. P., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.
  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). PubMed.
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  • Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
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  • Kozieł, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • Phenylboronic acid. (n.d.). Wikipedia.
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  • Phenylboronic acid – preparation and application. (2024, January 9). Georganics.
  • Kozieł, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office.
  • Kozieł, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Grzybowska, K., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI.
  • Chen, M., et al. (2005). Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles. Organic Letters, 7(17), 3721-3724.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Grzybowska, K., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. ResearchGate.
  • Applications of boronic acids in organic synthesis. (n.d.). ResearchGate.
  • Li, D., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 291-300.
  • Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. (n.d.). ChemRxiv.

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A Tale of Two Substituents: Dissecting the Influence of Ethoxy and Formyl Groups on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The reactivity of an arylboronic acid is not monolithic; it is exquisitely tuned by the substituents on the aromatic ring. This guide provides a deep, mechanistic exploration into the distinct roles of two common functional groups: the electron-donating ethoxy group and the electron-withdrawing formyl group. We will move beyond simple classification to analyze the nuanced electronic and steric effects, intramolecular interactions, and resulting impact on key reaction steps, offering field-proven insights for reaction design and optimization.

The Foundation: Understanding Boronic Acid Reactivity

Structurally, boronic acids are trivalent organoboron compounds featuring a carbon-boron bond and two hydroxyl groups.[3] The boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[3][4] This Lewis acidity is central to its chemistry, allowing it to interact with bases and diols.[5]

In the context of the Suzuki-Miyaura coupling, the boronic acid's primary role is to serve as the nucleophilic partner, delivering an organic group to the palladium center during the transmetalation step.[1][6] The efficiency of the overall catalytic cycle is profoundly influenced by the electronic nature of the organic group being transferred.

The Suzuki-Miyaura Catalytic Cycle: A Three-Act Play

The widely accepted mechanism for the Suzuki-Miyaura reaction involves three critical steps, each sensitive to the electronic properties of the boronic acid.[6][7][8]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.

  • Transmetalation: This is the key step involving the boronic acid. The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[1][2]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Electron Donor: Role of the Ethoxy Group

An ethoxy group (-OEt) attached to the phenyl ring of a boronic acid exerts a dual electronic effect:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the aromatic ring through the sigma bond.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density.

For the ethoxy group, the resonance effect is dominant, making it an overall electron-donating group (EDG). This has significant consequences for reactivity.

Impact on Lewis Acidity and Reactivity

The net donation of electron density to the phenyl ring slightly increases the electron density at the boron center. This reduces the Lewis acidity of the boronic acid. While a decrease in Lewis acidity might slightly disfavor the initial interaction with a base to form the boronate "ate" complex, a more significant effect is observed in the transmetalation step.

The increased electron density on the aryl ring makes it more nucleophilic. It is generally accepted that electron-rich aryl groups undergo transmetalation from boron to palladium more rapidly than electron-deficient ones.[9] Therefore, an ethoxy group is generally beneficial for the Suzuki reaction, often leading to higher reaction rates and yields compared to unsubstituted phenylboronic acid.[10]

Figure 2: Comparison of electronic effects of ethoxy and formyl substituents.

The Electron Acceptor: Role of the Formyl Group

The formyl group (-CHO) is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect (-I) and a strong mesomeric effect (-M).[11][12] This has a profound and multifaceted impact on the boronic acid's reactivity.

Impact on Lewis Acidity

The strong withdrawal of electron density from the aromatic ring significantly decreases the electron density at the boron center. This markedly increases the Lewis acidity of the boronic acid.[11][12][13] A higher Lewis acidity facilitates the formation of the tetrahedral boronate "ate" complex upon reaction with a base, a crucial step for transmetalation.[14]

However, the overall effect on Suzuki coupling can be complex. While boronate formation is easier, the strong deactivation of the aryl ring makes it less nucleophilic, which can slow down the subsequent transfer to the palladium center.[10] The net effect on reaction rate depends on which step—boronate formation or C-to-Pd transfer—is rate-limiting for a given system.

The "Ortho Effect": A Special Case

When the formyl group is positioned ortho to the boronic acid, a unique intramolecular interaction occurs. The carbonyl oxygen can coordinate to the Lewis acidic boron center, leading to a dynamic equilibrium with a cyclic tautomer, a benzoxaborole derivative.[15][16] This cyclization changes the hybridization at the boron center from trigonal planar (sp²) to tetrahedral (sp³), fundamentally altering its reactivity profile.[17][18]

This intramolecular coordination can stabilize the molecule and modulate its reactivity in diol binding and cross-coupling reactions in ways not predicted by simple electronic arguments alone.[15][16]

Figure 3: Intramolecular cyclization of 2-formylphenylboronic acid.

Synthetic Utility

Beyond its electronic influence, the formyl group is a versatile synthetic handle.[19] It can be readily transformed into a wide array of other functional groups post-coupling, including:

  • Oxidation to a carboxylic acid.[20]

  • Reduction to a benzyl alcohol.

  • Reductive amination to form benzylamines.

  • Condensation reactions (e.g., with hydrazines or hydroxylamines) to form heterocycles.[18]

This bifunctional nature makes formyl-substituted boronic acids highly valuable building blocks in multi-step syntheses, particularly in drug discovery.[19]

Comparative Analysis: Ethoxy vs. Formyl

The contrasting properties of these two substituents are best summarized in a direct comparison.

FeatureEthoxy-Substituted Boronic AcidFormyl-Substituted Boronic Acid
Primary Electronic Effect Electron-Donating (+M > -I)Electron-Withdrawing (-M, -I)[11][12]
Effect on Lewis Acidity DecreasedSignificantly Increased[13]
Aryl Ring Nucleophilicity IncreasedSignificantly Decreased
Impact on Transmetalation Generally Accelerates[9][10]Can Decelerate (substrate dependent)[10]
Special Reactivity Noneortho-isomer forms cyclic tautomer[15][16]
Synthetic Utility Primarily as a coupling partnerCoupling partner and versatile synthetic handle[19][20]
pKa (approximate) > 9~7-8 (ortho-isomer can be lower)[12][15]

Field-Proven Methodologies: Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following are generalized, self-validating procedures for the synthesis and application of substituted boronic acids.

Protocol 1: General Synthesis of Arylboronic Acids via Lithium-Halogen Exchange

This protocol describes a common method for preparing boronic acids from aryl bromides. The synthesis of 4-formylphenylboronic acid is used as a representative example.

Workflow Diagram

Synthesis_Workflow start Dissolve Aryl Bromide in dry THF under N₂ cool Cool to -78 °C start->cool add_buli Add n-BuLi dropwise (Lithium-Halogen Exchange) cool->add_buli stir1 Stir at -78 °C (30 min) add_buli->stir1 add_borate Add Triisopropyl Borate (Electrophilic Trap) stir1->add_borate warm Warm to RT (Overnight) add_borate->warm quench Quench with aq. HCl (Hydrolysis) warm->quench extract Extract with Ether/EtOAc quench->extract purify Purify (Recrystallization/Chromatography) extract->purify end Isolated Boronic Acid purify->end

Figure 4: Experimental workflow for arylboronic acid synthesis.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the bromo-aryl precursor (e.g., 4-bromobenzaldehyde) (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution) and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.[21]

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture in an ice bath and carefully quench by adding aqueous HCl (e.g., 2 M) until the pH is ~1-2. Stir vigorously for 1-2 hours.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization (e.g., from a water/acetone mixture) or silica gel chromatography to yield the final product.[21]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical coupling between an aryl bromide and a substituted arylboronic acid.

Step-by-Step Procedure:

  • Setup: To a reaction vial, add the aryl bromide (1.0 eq), the arylboronic acid (e.g., 4-ethoxyphenylboronic acid) (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[22][23]

  • Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). The system is often sparged with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography to afford the coupled biaryl product.

Conclusion

The ethoxy and formyl groups, while seemingly simple, exert profound and divergent control over the reactivity of boronic acids. The electron-donating ethoxy group primarily serves to accelerate the key transmetalation step in Suzuki-Miyaura coupling by enhancing the nucleophilicity of the aryl ring. Conversely, the electron-withdrawing formyl group increases the boron's Lewis acidity while deactivating the ring, creating a more complex reactivity profile. The unique intramolecular cyclization of ortho-formylphenylboronic acid and the synthetic versatility of the aldehyde functionality provide additional layers of utility for drug development and materials science. A thorough, mechanism-based understanding of these substituent effects is not merely academic; it is a critical prerequisite for the rational design of experiments, the optimization of reaction conditions, and the strategic construction of complex molecular architectures.

References

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). [Link]
  • Process for preparing highly pure formylphenylboronic acids.
  • Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid. Dacheng Chem. [Link]
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Unusual reactivity of ortho-carbonylphenylboronic acids with diethanolamine.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [Link]
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
  • Method of producing 5-formyl-2-furylboronic acid.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • 3,5-substituent effect on catalytic activities in Suzuki-Miyaura...
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid.
  • Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
  • Boronic acid/ester transmetallation r
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic acid. Wikipedia. [Link]
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
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Safety and handling precautions for (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (4-Ethoxy-3-formylphenyl)boronic acid

Introduction: A Scientist's Perspective on Boronic Acid Safety

This compound is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive and nuanced approach to laboratory safety. This guide moves beyond mere compliance, offering a field-proven framework for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is not just to follow protocols but to understand the chemical causality behind them, thereby creating a self-validating system of safety that protects both the researcher and the integrity of the experiment. This document provides that deeper understanding, grounded in authoritative data, to ensure this valuable reagent is handled with the expertise it demands.

Core Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical nature is the first step in a robust safety assessment. These properties dictate storage conditions, predict its behavior under various laboratory conditions, and inform appropriate handling techniques.

PropertyValueSource
CAS Number 480424-63-3[1]
Molecular Formula C9H11BO4[2]
Molecular Weight 193.99 g/mol
Appearance White to pale yellow solid (crystal or powder)[3]
Melting Point 175-189 °C[1]
Recommended Storage 2-8°C, under inert gas, moisture sensitive[4]

The recommendation to store under inert gas and at refrigerated temperatures is critical. Boronic acids are susceptible to forming cyclic anhydrides (boroxines) through dehydration, a process that can be accelerated by moisture and elevated temperatures.[5] This not only alters the stoichiometry of reactions but can also change the material's physical properties and hazard profile.

Hazard Identification and GHS Classification: An Expert Assessment

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. However, data for specialized reagents can vary between suppliers based on purity, hydration state, and available toxicological data. For this compound and its close structural analogs, the following classifications have been reported. For maximum safety, laboratory personnel should adhere to the most stringent classification.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogramSource
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damageDangerCorrosive
Skin Irritation Category 2H315: Causes skin irritationWarningExclamation Mark[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarningExclamation Mark[4]
Skin Sensitization Category 1H317: May cause an allergic skin reactionWarningExclamation Mark[3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarningExclamation Mark[4]

Causality Insight: The primary hazard associated with this compound is its corrosive nature. The boronic acid moiety can interact with biological nucleophiles, leading to irritation, burns, and potential sensitization.[3][7] The fine, dusty nature of the solid also presents a respiratory hazard, capable of irritating the mucous membranes of the respiratory tract.[4] Therefore, all handling procedures must be designed to prevent skin/eye contact and aerosolization.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is a two-tiered approach: engineering controls as the first line of defense, and PPE as the essential second layer. The choice of each is dictated by the hazards identified above.

Engineering Controls:

  • Fume Hood: All manipulations of solid this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[8][9] This is non-negotiable and serves to contain airborne particulates and protect the user from respiratory exposure.[10]

  • Ventilation: The laboratory should have adequate general ventilation to dissipate any fugitive emissions.[9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale for Use
Hand Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact with the corrosive/irritating solid.[9][11] Gloves should be inspected before use and removed carefully to avoid contaminating the skin.
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from airborne dust particles and accidental splashes. Given the risk of severe eye damage, this is a mandatory requirement.[9][12]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[9]
Respiratory NIOSH/MSHA-approved respiratorRequired only if engineering controls fail or during large-scale operations where dust generation is unavoidable.[13]

Field-Proven Protocols for Handling and Storage

The following protocols are designed to be self-validating systems, minimizing risk at each step.

Protocol 4.1: Weighing and Transferring Solid Reagent
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational. Place a weigh boat, spatula, and the reagent container inside the fume hood.

  • Equilibration: Before opening, allow the refrigerated reagent container to equilibrate to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity.

  • Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

  • Closure: Tightly close the reagent container immediately after dispensing. If the original atmosphere was inert gas, briefly purge the headspace with argon or nitrogen before sealing.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat and any contaminated wipes in a designated, labeled solid waste container.[10]

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[8]

Protocol 4.2: Storage of this compound
  • Container Integrity: Ensure the container is tightly sealed to prevent moisture ingress.[3][12]

  • Environment: Store the container in a refrigerator at the recommended 2-8°C.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[3][12]

  • Labeling: The container must always be clearly labeled with the chemical name and primary hazard warnings.[8][9]

Emergency Response and First Aid Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Brush off any excess solid material and rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[3][12]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, call a POISON CENTER or doctor.[4]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[13] Seek immediate medical attention.[12]

Accidental Release Response

The appropriate response to a spill is dictated by its scale. The following workflow outlines the logical steps for a small, manageable laboratory spill.

SpillResponse cluster_0 Spill Response Workflow A 1. Alert & Assess Alert personnel in the immediate area. Assess the spill size and hazards. B 2. Isolate Area Restrict access to the spill location. A->B C 3. Don PPE Wear minimum: double gloves, lab coat, safety goggles, and face shield. B->C D 4. Contain & Clean Cover spill with a dry absorbent material. Carefully sweep up, avoiding dust. C->D E 5. Collect Waste Place material into a labeled, sealable hazardous waste container. D->E F 6. Decontaminate Clean the spill area with soap and water. Wipe down all equipment used. E->F G 7. Dispose & Report Dispose of waste via institutional EHS. Report the incident to a supervisor. F->G

Caption: Workflow for a small laboratory spill.

Exposure Response Logic

In the event of a personal exposure, a clear and rapid sequence of actions is critical to minimizing harm.

ExposureResponse cluster_1 Personal Exposure First Aid Start Exposure Occurs (Skin or Eye Contact) Remove 1. Remove from Exposure Immediately move away from the hazard. Start->Remove Decontaminate 2. Decontaminate Remove contaminated clothing. Use safety shower or eyewash for 15 min. Remove->Decontaminate Alert 3. Alert for Help Notify a colleague or supervisor. Decontaminate->Alert SDS 4. Provide Information Bring the Safety Data Sheet (SDS) to medical personnel. Decontaminate->SDS if possible Medical 5. Seek Medical Attention Report to occupational health or ER. Alert->Medical SDS->Medical

Caption: First aid response for skin or eye exposure.

References

  • PubChem, Compound Summary for 4-Formylphenylboronic Acid. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD., Product Page for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Wikipedia, 4-Formylphenylboronic acid. (n.d.).
  • GZ Industrial Supplies, Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. [Link]
  • Toronto Tribune, Safety Precautions for Acids and Bases in a Labor
  • Fisher Scientific, Safety Data Sheet for 3-Formylphenylboronic acid. (2025). Thermo Fisher Scientific. [Link]
  • Utah State University, Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University Environmental Health & Safety. [Link]
  • University of Wyoming, SOP - Acid Handling. (n.d.). University of Wyoming. [Link]
  • PubChemLite, 4-ethoxy-3-formylphenylboronic acid. (n.d.). Université du Luxembourg. [Link]

Sources

Discovery and history of functionalized phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids, once relegated to the realm of chemical curiosities, have undergone a remarkable transformation to become indispensable tools in modern science. Their unique reactivity and versatile nature have propelled them to the forefront of synthetic chemistry, medicinal chemistry, and materials science. This guide provides a comprehensive exploration of the discovery, history, and pivotal applications of functionalized phenylboronic acids. We will delve into the foundational Suzuki-Miyaura coupling reaction, explore their crucial role in drug discovery with examples like bortezomib, and examine their application in advanced sensor and materials technology. Through detailed mechanistic insights, experimental protocols, and visualizations, this document aims to provide a deep understanding of this important class of molecules.

Part 1: From Obscurity to Ubiquity: The Historical Trajectory

The story of phenylboronic acids begins in the mid-19th century, but their true potential remained latent for over a century. The initial synthesis of phenylboronic acid was reported as early as 1860. However, the limited synthetic methods available at the time hindered the exploration of their chemical utility.

A significant breakthrough occurred with the pioneering work of Herbert C. Brown in the 1950s on organoboranes. His development of hydroboration reactions provided a versatile and efficient pathway to a wide array of organoboron compounds, which could be readily converted to boronic acids. This laid the critical groundwork for the synthesis of diverse and functionalized phenylboronic acids.

The true paradigm shift, however, came in 1979 with the discovery of the palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura. This reaction, now universally known as the Suzuki-Miyaura coupling , proved to be exceptionally robust, tolerant of a vast range of functional groups, and utilized mild reaction conditions. The low toxicity of the boron-containing byproducts further cemented its status as a cornerstone of modern organic synthesis. This seminal discovery, which earned Akira Suzuki the Nobel Prize in Chemistry in 2010, unlocked the full potential of functionalized phenylboronic acids and catalyzed their widespread adoption across various scientific disciplines.

Part 2: The Suzuki-Miyaura Coupling: A Revolution in Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling has become one of the most powerful and widely employed methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems which are prevalent in many biologically active molecules and functional materials.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (Ar¹-X), resulting in the formation of an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the phenylboronic acid (Ar²-B(OH)₂) is activated to form a more nucleophilic boronate species. This boronate then transfers its aryl group (Ar²) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium(II) complex are eliminated to form the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling_Cycle cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition ar1x Ar¹-X ar1x->pd0 transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetalation_complex Transmetalation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_complex transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

The following protocol provides a standard procedure for a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Bromotoluene171.041.0171 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0335 mg
2M Aqueous Na₂CO₃-2.01.0 mL
Toluene--5 mL

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromotoluene, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Add toluene followed by the 2M aqueous sodium carbonate solution.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-phenyltoluene.

Part 3: Functionalized Phenylboronic Acids in Drug Discovery and Beyond

The unique chemical properties of the boronic acid functional group have established it as a valuable pharmacophore and a versatile tool in various scientific domains.

Medicinal Chemistry: A New Paradigm in Enzyme Inhibition

Functionalized phenylboronic acids have emerged as a privileged scaffold in drug design, primarily due to their ability to act as reversible covalent inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of the catalytic serine residue in the enzyme's active site, leading to potent and specific inhibition.

A seminal example is bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma. The boronic acid moiety of bortezomib reversibly binds to the active site of the 26S proteasome, a key cellular machinery for protein degradation. This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Bortezomib_Inhibition bortezomib Bortezomib (Phenylboronic Acid Derivative) inhibition_complex Reversible Tetrahedral Adduct Formation bortezomib->inhibition_complex proteasome 26S Proteasome Active Site (contains Serine residue) proteasome->inhibition_complex cellular_effect Inhibition of Proteasome Activity inhibition_complex->cellular_effect apoptosis Induction of Apoptosis in Cancer Cells cellular_effect->apoptosis

Caption: Mechanism of bortezomib-mediated proteasome inhibition.

Chemical Sensing and Diagnostics

Phenylboronic acids exhibit a remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols, a structural motif found in all carbohydrates, including glucose. This specific interaction has been ingeniously exploited to develop sophisticated chemical sensors. By conjugating a phenylboronic acid to a reporter molecule, such as a fluorophore, the binding event with a diol can be transduced into a measurable optical signal (e.g., a change in fluorescence intensity or color). This principle has been instrumental in the design of continuous glucose monitoring systems for diabetes management.

Materials Science: Towards Smart and Self-Healing Materials

The reversible nature of the boronic ester bond has opened up exciting avenues in materials science. Researchers have incorporated phenylboronic acid moieties into polymer backbones to create "smart" materials that can respond to specific stimuli. For instance, the formation and cleavage of boronic ester crosslinks can be controlled by changes in pH or the concentration of diols, leading to materials that can alter their shape, viscosity, or other physical properties on demand. This has led to the development of self-healing hydrogels, targeted drug delivery vehicles, and stimuli-responsive polymers.

Part 4: Future Outlook and Perspectives

The journey of functionalized phenylboronic acids is far from over. The field continues to be an active area of research with several exciting future directions:

  • Green and Sustainable Chemistry: Efforts are underway to develop more environmentally benign methods for the synthesis and application of phenylboronic acids, including the use of earth-abundant metal catalysts for cross-coupling reactions and performing reactions in greener solvents.

  • Next-Generation Therapeutics: The success of bortezomib has spurred the exploration of boronic acids as inhibitors for other enzyme classes and as novel therapeutic agents for a wide range of diseases, including infectious diseases and neurodegenerative disorders.

  • Advanced Functional Materials: The unique dynamic covalent chemistry of boronic acids will continue to be harnessed to create increasingly complex and functional materials for applications in soft robotics, tissue engineering, and adaptive electronics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling. Beilstein Journal of Organic Chemistry, 10, 247-263. [Link]
  • Adams, J. (2004). The development of bortezomib (Velcade®).
  • James, T. D., & Shinkai, S. (2012). Boronic acid-based sensors for glucose monitoring. Chemical Society Reviews, 41(5), 2004-2015. [Link]
  • Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2019). Boronic Acid-Based Self-Healing Materials. ACS Applied Materials & Interfaces, 11(13), 12113–12128. [Link]

An In-Depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Ethoxy-3-formylphenyl)boronic acid, a versatile bifunctional building block of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical, field-proven insights and detailed experimental protocols.

Nomenclature and Identification

This compound is a substituted aromatic boronic acid. Due to the rotational freedom of the boronic acid group and the conventions of chemical nomenclature, it is recognized by several synonyms. Understanding these alternatives is crucial for exhaustive literature and database searches.

Systematic and Alternative Names:

  • This compound

  • 3-Formyl-4-ethoxyphenylboronic acid [1]

  • Boronic acid, B-(4-ethoxy-3-formylphenyl)-

  • 2-Ethoxy-5-(dihydroxyboranyl)benzaldehyde

Chemical Identifiers:

IdentifierValue
CAS Number 480424-63-3[1]
Molecular Formula C9H11BO4[1]
Molecular Weight 193.99 g/mol [1]

The structural representation of this compound is depicted below, highlighting the key functional groups: an ethoxy group, a formyl (aldehyde) group, and the boronic acid moiety on a phenyl ring.

Figure 1: Chemical structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for proper handling, storage, and experimental design.

PropertyValueSource
Melting Point 175-189 °CSigma-Aldrich
Appearance White to off-white solidGeneric
Storage Temperature 2-8 °C, keep drySigma-Aldrich
Hazard Statements H314: Causes severe skin burns and eye damageSynblock[1]
Precautionary Statements P280, P305+P351+P338, P310Synblock[1]

Synthesis of this compound

The synthesis of substituted phenylboronic acids typically involves the conversion of an aryl halide to an organometallic intermediate, which is then quenched with a borate ester, followed by hydrolysis. A reliable route to this compound starts from the commercially available 2-ethoxy-5-bromobenzaldehyde.

The causality behind this choice of starting material is the strategic placement of the bromine atom, which allows for selective metal-halogen exchange, and the presence of the desired ethoxy and formyl functionalities. The formyl group is generally stable under the reaction conditions for Grignard formation or lithiation at low temperatures.

G start 2-Ethoxy-5-bromobenzaldehyde step1 Reaction with Mg or n-BuLi in dry THF at low temperature start->step1 intermediate Aryl-Magnesium or Aryl-Lithium Intermediate step1->intermediate step2 Quenching with Triisopropyl borate B(OiPr)3 intermediate->step2 boronate_ester Boronate Ester Intermediate step2->boronate_ester step3 Acidic Hydrolysis (e.g., aq. HCl) boronate_ester->step3 product This compound step3->product

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is based on well-established methods for the synthesis of arylboronic acids from aryl bromides.

Materials:

  • 2-Ethoxy-5-bromobenzaldehyde

  • Magnesium turnings (activated) or n-Butyllithium (n-BuLi) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Grignard or Aryllithium Reagent:

    • Grignard Route: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of 2-ethoxy-5-bromobenzaldehyde in anhydrous THF dropwise. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. Maintain the reaction temperature to ensure a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

    • Lithiation Route: To a flame-dried flask under an inert atmosphere, add a solution of 2-ethoxy-5-bromobenzaldehyde in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium solution dropwise, maintaining the low temperature. Stir for 1-2 hours at -78 °C.

  • Borylation:

    • Cool the freshly prepared organometallic solution to -78 °C.

    • Slowly add a solution of triisopropyl borate in anhydrous THF, ensuring the temperature remains below -60 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (1 M) until the solution is acidic.

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., hot water, or an ethanol/water mixture) or by acidic/basic extraction. For the latter, the crude product can be dissolved in an aqueous base (e.g., NaOH solution), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure boronic acid, which is then filtered, washed with cold water, and dried.

Key Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent due to its bifunctional nature. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, while the aldehyde group can be used for various subsequent transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This compound serves as an excellent coupling partner with aryl or heteroaryl halides or triflates.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically base-mediated.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pd_intermediate1 Ar'-Pd(II)(X)L2 oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar-B(OH)2, Base) pd_intermediate1->transmetalation pd_intermediate2 Ar'-Pd(II)(Ar)L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Illustrative Protocol for a Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as privileged structures in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, which are present in many biological molecules like sugars and glycoproteins. This property is exploited in the design of sensors and drug delivery systems.[2]

The presence of the aldehyde group in this compound provides a handle for further chemical modifications, such as:

  • Reductive amination: to introduce diverse amine functionalities.

  • Wittig reaction: to form alkenes.

  • Oxidation: to form a carboxylic acid.

  • Condensation reactions: to form heterocycles like imines or oximes.

This bifunctionality allows for the synthesis of complex molecules with potential biological activity, where the boronic acid moiety can act as a pharmacophore or a targeting group, and the rest of the molecule can be elaborated from the aldehyde. Boron-containing compounds have found applications as enzyme inhibitors, and the unique properties of the boronic acid group can lead to improved potency and pharmacokinetic profiles.[2]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined synthesis, coupled with the dual reactivity of the boronic acid and formyl groups, makes it a powerful tool for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their scientific endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 244. [Link]
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. [Link]

Sources

Theoretical studies on the electronic properties of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've started gathering information. I'm hitting Google hard, specifically targeting computational methods and key findings about substituted phenyl boronic acids' electronic properties. I'm focusing on authoritative sources and theoretical studies to build a solid base of knowledge for this project.

Analyzing Search Results Now

I'm now diving into the search results. My focus is on identifying credible sources, like peer-reviewed papers and academic texts. I'm scrutinizing the methodologies used in theoretical studies, especially the levels of theory and basis sets employed in quantum chemical calculations. This is crucial for building a strong foundation and filtering reliable data.

Developing Initial Guide Structure

I'm now structuring the guide. I'll begin with the importance of phenylboronic acids in medicinal chemistry and materials science. Then I'll focus on how substituents alter electronic properties. Next, I'll detail theoretical frameworks and computational protocols. I'll incorporate tables and diagrams to visualize data and concepts, like electron-donating/withdrawing groups' impact on LUMO/HOMO energies, and an example workflow.

Acquiring Relevant Data

I've just finished a deep dive into the available literature. I've compiled a substantial collection of data, using Google searches and accessing credible sources like MDPI, ResearchGate, PubMed Central, Taylor & Francis Online, and RSC.

Compiling the Knowledge Base

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An In-depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic acid: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

(4-Ethoxy-3-formylphenyl)boronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring both a boronic acid and an aldehyde functional group, makes it a highly versatile reagent for constructing complex molecular frameworks.[1] This guide provides a comprehensive overview of its synthesis, properties, core reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Data

This compound is typically a whitish powder or crystalline solid.[1] Its stability and handling characteristics are crucial for its effective use in synthesis. The boronic acid moiety is known to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can sometimes complicate purification but does not typically hinder its reactivity in cross-coupling reactions.[2]

Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 480424-63-3[3][4][5]
Molecular Formula C9H11BO4[5][6]
Molecular Weight 193.99 g/mol [3][4][5]
Melting Point 175-189 °C[3][4]
Boiling Point 399.96 °C at 760 mmHg (Predicted)[4]
Appearance White to light yellow crystalline powder[1]
Storage Temperature 2-8°C, in a dry, sealed place[3][5]
SMILES O=CC1=CC(B(O)O)=CC=C1OCC[3][7]
InChIKey ODRRAKCLFURNFU-UHFFFAOYSA-N[3][6]

Synthesis of this compound

The synthesis of formyl-substituted phenylboronic acids requires a strategic approach due to the reactivity of the formyl group toward the organometallic intermediates typically used in boronic acid synthesis.[8] The aldehyde must be protected, commonly as an acetal, before the introduction of the boronic acid moiety. A general, reliable pathway involves a halogen-metal exchange followed by reaction with a borate ester and subsequent deprotection.[2][9]

A plausible synthetic route starts from 4-bromo-2-(diethoxymethyl)-1-ethoxybenzene.[10]

Synthesis_Workflow Start 4-bromo-2-(diethoxymethyl)- 1-ethoxybenzene Step1 1. n-BuLi, THF, -78°C 2. B(O-iPr)3 Start->Step1 Intermediate Aryl Lithium Intermediate & Borate Ester Adduct Step1->Intermediate Step2 Aqueous Acidic Work-up (e.g., HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

This protocol is a representative method based on established chemical principles for analogous compounds.[2][8]

  • Protection and Setup: Ensure the starting material, 4-bromo-2-(diethoxymethyl)-1-ethoxybenzene, is pure and dry. In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. The reaction is monitored for the consumption of the starting material (e.g., by TLC or GC). This step generates the aryllithium intermediate.

    • Causality: Performing the reaction at -78 °C is critical to prevent side reactions and ensure the stability of the aryllithium species.

  • Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃) to the reaction mixture.[11] Stir for several hours, allowing the mixture to warm slowly to room temperature.

    • Causality: Trialkyl borates are excellent electrophiles for trapping organometallic reagents to form boronate esters.[11] Triisopropyl borate is often preferred for its steric bulk, which can minimize the formation of over-borylated byproducts.

  • Hydrolysis and Deprotection: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl). The acidic conditions serve two purposes: to hydrolyze the boronate ester to the desired boronic acid and to hydrolyze the diethyl acetal protecting group back to the formyl (aldehyde) group.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[9]

Core Reactivity and Applications in Synthesis

The power of this compound lies in its bifunctionality. The boronic acid and aldehyde groups can be addressed in separate, orthogonal reaction steps, making it an invaluable linker and building block.

The most prominent application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12][13] This reaction is exceptionally tolerant of a wide range of functional groups, including the aldehyde present in our topic molecule.[13]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar Base Base (e.g., CO₃²⁻) Base->Transmetal Boronic Ar'B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Application_Logic FragmentA Aryl Halide (Fragment A) Core (4-Ethoxy-3-formylphenyl) boronic acid FragmentA->Core Suzuki Coupling (C-C bond) Product Complex Molecule (A-Core-B) Core->Product FragmentB Amine / Ylide / etc. (Fragment B) FragmentB->Core Aldehyde Chemistry (C-N or C=C bond)

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (4-Ethoxy-3-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl scaffolds, which are privileged structures in medicinal chemistry, materials science, and agrochemicals.[4][5] Biaryl motifs are frequently found in the core of a wide range of therapeutics, including anti-inflammatory, antibiotic, and anti-hypertensive drugs.[4]

This guide focuses on a particularly valuable building block: (4-Ethoxy-3-formylphenyl)boronic acid . The presence of the ethoxy and formyl (aldehyde) groups on the boronic acid imparts unique utility. The aldehyde is a versatile functional handle, readily participating in a wide array of subsequent chemical transformations such as reductive amination, oxidation to a carboxylic acid, or olefination.[6] This allows for the rapid diversification of the biaryl product, a critical strategy in drug discovery for exploring structure-activity relationships (SAR).[4][6]

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling using this compound, from the fundamental mechanism to detailed experimental protocols and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[1][7][10] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to promote this step.[10][11]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[11]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7][9]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)L2-X Ar'B(OH)2 This compound (Ar'-B(OH)₂) Ar'B(OH)2->Ar-Pd(II)L2-Ar' Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)L2-Ar' Activates Boronic Acid caption Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Properties of this compound

A clear understanding of the reagent's properties is crucial for successful and reproducible experimentation.

PropertyValueSource
CAS Number 480424-63-3[12]
Molecular Formula C₉H₁₁BO₄[13]
Molecular Weight 193.99 g/mol [12]
Appearance White to off-white solid
Melting Point 175-189 °C[12]
Solubility Soluble in many organic solvents (e.g., dioxane, THF, DMF). Poorly soluble in cold water.[14]
Storage 2-8°C, under inert atmosphere. Boronic acids can be sensitive to air and moisture.

Note: this compound may exist in equilibrium with its cyclic anhydride (boroxine). This is a common characteristic of boronic acids and does not typically impede its reactivity in Suzuki-Miyaura couplings.[14]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for different aryl halides.

Materials and Reagents
ReagentPurposeTypical Amount (molar eq.)Notes
Aryl BromideElectrophilic coupling partner1.0
This compoundNucleophilic coupling partner1.1 - 1.5A slight excess is used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.01 - 0.05 (1-5 mol%)Other common catalysts include Pd(dppf)Cl₂ and Pd₂(dba)₃ with a suitable phosphine ligand.[1][11]
Base (e.g., K₂CO₃)Activates the boronic acid2.0 - 3.0Other bases like Cs₂CO₃, K₃PO₄, or KF can be used.[10][15] The choice of base can be critical.
Solvent (e.g., 1,4-Dioxane/Water)Reaction medium-A mixture of an organic solvent and water is common. Other options include THF, DMF, or toluene.[8]
Step-by-Step Procedure

Suzuki_Workflow start Start reagents 1. Combine Reactants - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₂CO₃, 2.0 eq) start->reagents solvent 2. Add Solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent degas 3. Degas Mixture (e.g., N₂ bubbling for 15 min) solvent->degas catalyst 4. Add Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) degas->catalyst heat 5. Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Figure 2. General workflow for the Suzuki-Miyaura coupling experiment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (the limiting reagent, typically the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor solubility of reagents.4. Inappropriate base or solvent.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas the solvent and reaction mixture thoroughly.3. Try a different solvent system (e.g., DMF, toluene/water).4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[15]
Protodeborylation The boronic acid is replaced by a hydrogen atom. This can be promoted by aqueous acidic or basic conditions and elevated temperatures.[17]1. Use a milder base (e.g., KF).[15]2. Minimize reaction time and temperature.3. Use anhydrous conditions if possible.4. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[17]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[7]1. Ensure rigorous degassing to minimize oxygen.2. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Hydrolysis of Aldehyde/Ester Groups If the aryl halide or boronic acid contains base-sensitive functional groups (like esters), they may be hydrolyzed under the reaction conditions.1. Use a milder, non-hydrolytic base like potassium fluoride (KF).[15]2. Reduce the amount of water in the solvent system.

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and versatile method for synthesizing functionalized biaryl aldehydes. These compounds are highly valuable intermediates in drug discovery and development, offering a convenient handle for further molecular elaboration. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing rigorous experimental technique, researchers can effectively utilize this reaction to accelerate their synthetic programs. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Fairlamb, I. J. S., & Kapdi, A. R. (2008). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 10(19), 4263–4266. [Link]
  • Parrish, J. P., & Jung, K. W. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
  • Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488–16497. [Link]
  • ResearchGate. (2025, August 6). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | Request PDF. [Link]
  • Dherange, B. D., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(20), 7414–7417. [Link]
  • Wikipedia. 4-Formylphenylboronic acid. [Link]
  • ResearchGate. Selected examples of biaryl and aryl ketone skeletons in drug molecules. [Link]
  • Li, C.-J., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15873–15882. [Link]
  • Pharmarecipereview.com. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]
  • Kozlowski, M. C., & Rowland, E. B. (2005). Enantioselective Oxidative Biaryl Coupling Reactions Catalyzed by 1,5-Diazadecalin Metal Complexes: Efficient Formation of Chiral Functionalized BINOL Derivatives. The Journal of Organic Chemistry, 70(23), 9403–9412. [Link]
  • PubChemLite. 4-ethoxy-3-formylphenylboronic acid (C9H11BO4). [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Ethoxy-3-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (4-Ethoxy-3-formylphenyl)boronic Acid in Modern Synthesis

This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[1] Its unique structure, featuring a boronic acid moiety for cross-coupling and a formyl group for subsequent transformations, combined with an electron-donating ethoxy group, allows for a diverse range of synthetic applications. This guide provides detailed application notes and protocols for leveraging this versatile reagent in palladium-catalyzed cross-coupling reactions, with a focus on providing researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.

The strategic placement of the ethoxy and formyl groups on the phenyl ring influences the electronic properties of the boronic acid. The electron-donating ethoxy group can enhance the nucleophilicity of the boronic acid, while the electron-withdrawing formyl group can modulate its reactivity and provides a handle for further derivatization. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields.

This document will delve into the practical application of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. Each section will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of critical parameters to ensure successful and reproducible outcomes.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[2][3] This reaction is widely employed in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L2) Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base) Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Cu-X HC≡CR HC≡CR HC≡CR->Cu-C≡CR Base (e.g., Et3N)

Sources

Application Note: A Researcher's Guide to Suzuki Coupling with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Carbon-Carbon Bond

The formation of a carbon-carbon bond is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development where the creation of complex molecular architectures is paramount.[1][2] Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and the relatively benign nature of its reagents.[2][3][4] First reported by Nobel Laureate Akira Suzuki in 1979, this reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organohalide.[3][5] This guide provides an in-depth protocol for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions, with a special focus on the nuances of working with substituted arylboronic acids. Its applications are vast, ranging from the synthesis of natural products to the large-scale production of pharmaceuticals like Losartan.[2][4]

The Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex.[3][6]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[3] A crucial aspect of this step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[7][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters and Reagent Selection

The success of a Suzuki coupling reaction, especially with substituted arylboronic acids, hinges on the careful selection of several key components.

Palladium Precursors and Ligands

The choice of palladium source and accompanying ligand is critical for catalytic activity. While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, in situ generation from a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is more common.[7][9] For challenging substrates, particularly sterically hindered ones, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[7][10]

Palladium Precursor Common Ligands Typical Substrates
Pd(PPh₃)₄Triphenylphosphine (built-in)Simple, unhindered aryl bromides and iodides
Pd(OAc)₂PPh₃, PCy₃, SPhos, XPhos, RuPhosWide range, including aryl chlorides and triflates[8]
Pd₂(dba)₃P(t-Bu)₃, Buchwald ligandsUnreactive aryl chlorides, sterically hindered substrates[8]
PdCl₂(dppf)dppf (built-in)General purpose, good for a variety of substrates
Bases and Solvents

The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] The choice of base is often interdependent with the solvent system. Aqueous inorganic bases are common, but for sensitive substrates, anhydrous conditions may be required.

Base Common Solvents Notes
Na₂CO₃, K₂CO₃Toluene/Water, Dioxane/Water, DMF/WaterStandard, widely applicable conditions[6][11][12]
K₃PO₄Toluene, DioxaneOften effective for sterically hindered couplings[10][11]
Cs₂CO₃DMF, DioxaneA strong base, can be effective in difficult couplings[13]
CsFTHFCan be used under anhydrous conditions[14]
TlOH, Tl₂CO₃TolueneAllows for lower reaction temperatures but are toxic[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of a substituted arylboronic acid with an aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Caption: General workflow for a Suzuki coupling experiment.

Materials
  • Aryl bromide (1.0 equiv)

  • Substituted arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), substituted arylboronic acid (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture is typically heated to 80-100 °C.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.[6]

    • Quench the reaction with saturated aqueous NH₄Cl or water.[6]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[15]

    • Combine the organic layers and wash with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6][15]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6][15]

Troubleshooting and Considerations for Substituted Arylboronic Acids

Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Consider a different palladium precursor or ligand. For sterically hindered substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often necessary.[10]

    • Incorrect Base/Solvent: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[10][11] Ensure the solvent is anhydrous if using moisture-sensitive reagents.

    • Insufficient Temperature: Some sterically hindered couplings require higher temperatures (100-140 °C) to overcome the activation energy barrier.[10]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at elevated temperatures. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.

Handling Substituted Arylboronic Acids
  • Steric Hindrance: Ortho-substituted arylboronic acids can be challenging substrates. The use of specialized ligands like AntPhos or BI-DIME may be necessary for tetra-ortho-substituted biaryls.[10]

  • Electronic Effects: Electron-withdrawing groups on the arylboronic acid can slow down the transmetalation step, while electron-donating groups can accelerate it.

  • Purity of Boronic Acid: Impurities in the boronic acid can inhibit the catalyst. It is advisable to use high-purity boronic acids or purify them before use.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully synthesize a wide array of biaryl compounds. This is particularly relevant in drug discovery, where the ability to rapidly generate analogues for structure-activity relationship (SAR) studies is crucial.[4][16][17] With the guidelines provided in this application note, scientists are well-equipped to tackle even challenging Suzuki couplings involving substituted arylboronic acids.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Molecules. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
  • ResearchGate. Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates..
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
  • ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions.
  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

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The Strategic Application of (4-Ethoxy-3-formylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(4-Ethoxy-3-formylphenyl)boronic acid has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional nature, presenting a boronic acid for cross-coupling, a formyl group for subsequent derivatization, and an ethoxy group to modulate physicochemical properties, offers a powerful toolkit for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its applications, particularly in the construction of kinase inhibitors, and furnishes detailed protocols for its use in the pivotal Suzuki-Miyaura cross-coupling reaction.

Introduction: A Multifaceted Building Block

Boronic acids and their derivatives are foundational to modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] this compound is a particularly valuable reagent within this class. The strategic placement of its functional groups allows for a modular and convergent approach to molecular synthesis.

  • The Boronic Acid Moiety: This functional group is the cornerstone for Suzuki-Miyaura cross-coupling reactions, allowing for the facile construction of biaryl and heteroaryl structures, which are prevalent scaffolds in numerous approved drugs.[2][3]

  • The Formyl Group: As a versatile aldehyde, this group serves as a synthetic handle for a wide array of chemical transformations. It can be readily converted into amines via reductive amination, oxidized to a carboxylic acid, or used in condensations to form various heterocyclic systems.[4][5] This allows for late-stage diversification of a lead compound to explore structure-activity relationships (SAR).

  • The Ethoxy Group: This substituent plays a crucial role in fine-tuning the pharmacokinetic profile of a drug candidate. The ethoxy group can influence lipophilicity, metabolic stability, and receptor-binding interactions, often enhancing the overall druglike properties of the final molecule.

The interplay of these three groups makes this compound a sought-after intermediate for constructing libraries of complex molecules for high-throughput screening and lead optimization.

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. A common strategy in the design of kinase inhibitors is the creation of molecules with a central heterocyclic core that can interact with the ATP-binding site of the kinase. The Suzuki-Miyaura coupling is an indispensable tool for attaching various aryl and heteroaryl groups to this core, and this compound is an exemplary reagent for this purpose.

A notable application is in the synthesis of substituted thienopyrimidine derivatives, which are potent kinase inhibitors.[6] The general synthetic approach involves the coupling of a halogenated thienopyrimidine core with this compound.

Suzuki_Coupling_for_Kinase_Inhibitor cluster_reaction Suzuki-Miyaura Coupling reagent1 Halogenated Thienopyrimidine Core (e.g., 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) coupling Pd Catalyst Base reagent1->coupling reagent2 This compound reagent2->coupling product Biaryl Kinase Inhibitor Scaffold diversification Final Kinase Inhibitor Library product->diversification Further Derivatization (via formyl group) coupling->product

Caption: Workflow for the synthesis of kinase inhibitors.

The resulting biaryl scaffold can then be further elaborated through reactions involving the formyl group, such as reductive amination with various amines, to generate a library of compounds for biological evaluation. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.

  • Palladium Catalyst: The choice of palladium precursor and ligand is critical. For coupling an electron-rich boronic acid with a potentially electron-deficient heterocyclic halide, a catalyst system that is both highly active and resistant to decomposition is required. A common choice is a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), which is air-stable and forms the active Pd(0) species in situ. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. An aqueous solution of a carbonate base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is often employed. The aqueous conditions can also help to solubilize the base and facilitate the reaction.

  • Solvent System: A biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water, is frequently used. This allows for the dissolution of both the organic coupling partners and the inorganic base. Degassing the solvent mixture prior to the addition of the catalyst is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl or heteroaryl halide.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv)

  • Base (e.g., 2 M aqueous Na2CO3, 2.0 equiv)

  • Solvent (e.g., Dioxane or Toluene/Ethanol mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide, this compound, and the chosen organic solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the aqueous base solution to the mixture.

  • Add the palladium catalyst to the reaction vessel under a blanket of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of the product spot/peak will indicate the reaction's progress. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for Reductive Amination of the Biaryl Aldehyde

This protocol details the subsequent derivatization of the formyl group on the biaryl product obtained from the Suzuki-Miyaura coupling.

Reductive_Amination_Workflow start Biaryl Aldehyde Product intermediate Imine/Iminium Ion Intermediate start->intermediate amine Primary or Secondary Amine amine->intermediate product Final Aminated Product intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Workflow for Reductive Amination.

Materials:

  • Biaryl Aldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3, 1.5 equiv)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve the biaryl aldehyde and the amine in the chosen solvent in a reaction vessel.

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise to the mixture.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(dppf)Cl2 (3)2M Na2CO3Dioxane/H2O90485-95
2-BromopyridinePd(PPh3)4 (5)2M K2CO3Toluene/EtOH/H2O1001270-85
4-ChlorobenzonitrilePd2(dba)3 (2) / SPhos (4)K3PO4Toluene/H2O1101865-80

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of complex biaryl scaffolds, particularly in the development of kinase inhibitors. The presence of the formyl and ethoxy groups offers valuable opportunities for late-stage functionalization and optimization of pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors.

References

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (URL: [Link])
  • Substituted Benzaldehyde: Significance and symbolism. (URL: [Link])
  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. (URL: [Link])
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. (URL: [Link])
  • Certain protein kinase inhibitors.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
  • Suzuki-Miyaura Cross Coupling Reaction. Organic Synthesis. (URL: [Link])
  • Process for preparing highly pure formylphenylboronic acids.
  • Synthesis of biologically active boron-containing compounds. PubMed. (URL: [Link])

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Application Note: (4-Ethoxy-3-formylphenyl)boronic acid as a Versatile Trifunctional Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Ethoxy-3-formylphenyl)boronic acid is a uniquely versatile synthetic building block whose value is derived from its trifunctional nature. Possessing a boronic acid, a formyl (aldehyde) group, and an ethoxy substituent on a single phenyl ring, it offers a pre-engineered platform for sequential, regioselective transformations. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging this reagent for the efficient construction of complex molecular architectures. We will detail its application in the cornerstone Suzuki-Miyaura cross-coupling reaction and subsequent derivatizations of the aldehyde moiety, supported by detailed, field-tested protocols and mechanistic insights.

Introduction: The Strategic Advantage of Trifunctionality

In the synthesis of novel chemical entities for pharmaceuticals and materials science, efficiency and molecular diversity are paramount. The strategic value of this compound lies in its orthogonal reactivity. The boronic acid serves as a handle for robust, palladium-catalyzed carbon-carbon bond formation, while the formyl group provides a gateway for a multitude of classical transformations such as reductive amination, Wittig reactions, and oxidations.[1] The ethoxy group, ortho to the formyl group, electronically modulates the ring and can influence the conformation of the final molecule.

This reagent enables a powerful synthetic strategy:

  • Core Scaffold Construction: Utilize the boronic acid in a Suzuki-Miyaura coupling to build a central biaryl or aryl-heteroaryl framework.[2]

  • Late-Stage Functionalization: Employ the formyl group to introduce diverse functional groups, allowing for the rapid generation of a library of analogues from a common intermediate.

This approach is instrumental in structure-activity relationship (SAR) studies and is exemplified by the use of related formylphenylboronic acids as key intermediates in the synthesis of pharmaceuticals like the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib.[3]

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its successful application.

PropertyValueReference
CAS Number 480424-63-3[4]
Molecular Formula C₉H₁₁BO₄[5][6]
Molecular Weight 193.99 g/mol [5]
Appearance White to off-white solid
Melting Point 175-189 °C
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in water, THF, dioxane.
Storage Store at 2-8°C under an inert atmosphere. Boronic acids can undergo dehydration to form boroxines.

Core Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, and the boronic acid moiety of our title compound is tailored for this transformation.[2][7]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex.[8] The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition OA Oxidative Addition PdII_diaryl Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_diaryl Transmetalation TM Transmetalation PdII_diaryl->Pd0 Product Ar¹-Ar² PdII_diaryl->Product Reductive Elimination RE Reductive Elimination Ar1X Ar¹-X Ar1X->Pd0 Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->PdII_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.

Materials & Reagents

ReagentPurposeTypical Amount
This compoundBoron Nucleophile1.2 equivalents
Aryl/Heteroaryl Halide (Br, I)Electrophile1.0 equivalent
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst2-5 mol%
Na₂CO₃ or K₃PO₄Base2-3 equivalents
1,4-Dioxane & WaterSolvent System4:1 to 10:1 ratio (v/v)
Nitrogen or ArgonInert AtmosphereN/A

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

Expert Insights & Causality

  • Choice of Base: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9] K₃PO₄ is often effective for less reactive aryl chlorides, while Na₂CO₃ is a standard choice for bromides and iodides.

  • Solvent System: The use of a biphasic system like dioxane/water or toluene/water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[10]

  • Catalyst Selection: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source. For more challenging couplings (e.g., with sterically hindered substrates or aryl chlorides), more advanced catalyst systems like PdCl₂(dppf) or those employing Buchwald-type ligands may be necessary to achieve higher yields.[8]

Core Application II: Post-Coupling Derivatization

Once the biaryl core is assembled, the formyl group becomes the focal point for diversification. This two-step synthetic sequence is highly efficient for building molecular libraries.

Derivatization_Workflow Start This compound Suzuki Protocol 1: Suzuki-Miyaura Coupling (with Ar-X) Start->Suzuki Intermediate Biaryl Aldehyde Intermediate Suzuki->Intermediate ReductiveAmination Protocol 2: Reductive Amination (R¹R²NH, NaBH(OAc)₃) Intermediate->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Intermediate->Wittig Oxidation Oxidation (PDC, NaClO₂) Intermediate->Oxidation ProductAmine Biaryl Amine ReductiveAmination->ProductAmine ProductAlkene Biaryl Alkene Wittig->ProductAlkene ProductAcid Biaryl Carboxylic Acid Oxidation->ProductAcid

Caption: Synthetic workflow from the building block to diverse functional molecules.

Protocol 2: Reductive Amination of a Biaryl Aldehyde

Reductive amination is one of the most robust and widely used methods for forming C-N bonds, a staple in medicinal chemistry.

Step-by-Step Methodology

  • Setup: Dissolve the biaryl aldehyde intermediate (1.0 equiv., from Protocol 1) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equiv.) to liberate the free amine.

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine (from primary amines) or iminium ion (from secondary amines). A drying agent like anhydrous MgSO₄ can be added to drive this equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

    • Causality Note: NaBH(OAc)₃ is the reagent of choice because it is mild and selective for imines/iminium ions in the presence of aldehydes, reducing the likelihood of over-reduction of the starting material. It is also less water-sensitive than other hydrides like NaBH₃CN.

  • Reaction: Stir at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Further Transformations of the Formyl Group

The aldehyde is a versatile handle for numerous other transformations, summarized below.

Reaction TypeKey ReagentsResulting Functional Group
Wittig Reaction Phosphonium ylide (e.g., Ph₃P=CH₂)Alkene
Oxidation Pinnick (NaClO₂, 2-methyl-2-butene) or Jones (CrO₃)Carboxylic Acid
Grignard Addition RMgBr or RLiSecondary Alcohol
Cyanohydrin Formation TMSCN, cat. KCNCyanohydrin
Condensation Malononitrile, piperidineKnoevenagel adduct

Conclusion

This compound is more than a simple reagent; it is a strategic tool for accelerating synthetic campaigns. Its pre-installed, orthogonally reactive functional groups allow for a logical and efficient approach to building complex molecular scaffolds. By mastering its use in the Suzuki-Miyaura coupling and subsequent aldehyde derivatizations, researchers in drug discovery and materials science can rapidly generate and test novel compounds, significantly shortening development timelines. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full potential of this powerful building block.

References

  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. [Link]
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjug
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - NIH. [Link]
  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System - Dove Press. [Link]
  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]
  • 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) - PubChemLite. [Link]
  • Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Formylphenylboronic acid - Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • The Expanding Role of 4-Formylphenylboronic Acid in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions - ResearchG
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Synthesis of biaryl compounds using (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Strategic Synthesis of Biaryl Scaffolds Utilizing (4-Ethoxy-3-formylphenyl)boronic Acid via Suzuki-Miyaura Cross-Coupling

Abstract

Biaryl and heteroaryl structures are privileged motifs in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and predictable outcomes.[4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with a specific focus on utilizing this compound, a versatile and strategically functionalized building block. We present a detailed mechanistic overview, validated experimental protocols for both conventional and microwave-assisted synthesis, and expert insights into reaction optimization and troubleshooting. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful transformation for the efficient assembly of complex molecular architectures.

The Suzuki-Miyaura Reaction: A Mechanistic Cornerstone

The enduring power of the Suzuki-Miyaura coupling lies in its robust and well-understood catalytic cycle.[6][7][8] The reaction facilitates the union of an organoboron species (like our subject boronic acid) with an organo(pseudo)halide. At the heart of this transformation is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational protocol design and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity order of the halide leaving group is typically I > Br > OTf >> Cl.[9]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is activated by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., a boronate), facilitating the exchange of the halide or other ligand on the palladium with the aryl group from the boron species.[6][10]

  • Reductive Elimination: The two coupled organic fragments, now both coordinated to the Pd(II) center, are eliminated to form the new carbon-carbon bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Reagent Spotlight: this compound

This compound (CAS: 480424-63-3) is a powerful building block for constructing complex biaryl systems. Its utility stems from the strategic placement of its functional groups, which offer distinct advantages in synthetic design.

  • Structure and Properties:

    • Molecular Formula: C₉H₁₁BO₄

    • Molecular Weight: 193.99 g/mol

    • Appearance: Typically a solid powder.

    • Key Feature 1: The Formyl Group (-CHO): The aldehyde group is ortho to the boronic acid. As an electron-withdrawing group, it can influence the electronic properties of the aromatic ring, potentially affecting the rate of transmetalation.[9] More importantly, it serves as a versatile synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, enabling rapid diversification of the biaryl product.

    • Key Feature 2: The Ethoxy Group (-OCH₂CH₃): This electron-donating group, para to the boronic acid, can modulate the electronic character of the ring and improve the solubility of the reagent and its derivatives in organic solvents.

    • Key Feature 3: The Boronic Acid (-B(OH)₂): This functional group is the cornerstone of the Suzuki coupling, known for its general stability in air and water and relatively low toxicity compared to other organometallic reagents.[7][11]

The presence of both electron-donating and electron-withdrawing groups, along with a handle for further chemistry, makes this reagent particularly valuable in drug discovery programs where structure-activity relationship (SAR) studies require the synthesis of diverse analogue libraries.[11][12]

Experimental Protocols and Workflow

General Considerations and Optimization

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: Pre-catalysts like Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ are common starting points.[6][13] For challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) may be required to promote the difficult oxidative addition step.[9][14]

  • Base: A base is essential for activating the boronic acid.[15] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good general-purpose base. For less reactive systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[13][16] The reaction often fails in the absence of a base.[15]

  • Solvent: The choice of solvent is critical for solubility and reaction temperature. A mixture of an organic solvent and water is frequently used. Common systems include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O. The aqueous phase aids in dissolving the inorganic base and facilitating the formation of the active boronate species.[13][15]

  • Temperature: Reactions are typically heated to accelerate the catalytic cycle, with temperatures ranging from 70-110 °C.[13][15] Microwave irradiation can dramatically shorten reaction times from hours to minutes.[17]

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for Conventional Heating

This protocol describes a representative coupling between this compound and a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₂CO₃ (1.25 mmol, 2.5 equiv), and PdCl₂(dppf) (0.015 mmol, 0.03 equiv).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add 1,4-Dioxane and Water in a 4:1 ratio (e.g., 4 mL Dioxane, 1 mL H₂O). The mixture should be thoroughly degassed via sparging with inert gas for 10-15 minutes.

  • Immerse the flask in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Microwave-Assisted Synthesis

Microwave synthesis can significantly accelerate the reaction, providing a high-throughput option for library synthesis.[17]

Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aryl bromide (0.3 mmol, 1.0 equiv), this compound (0.36 mmol, 1.2 equiv), K₃PO₄ (0.6 mmol, 2.0 equiv), and PdCl₂(dppf) (0.009 mmol, 0.03 equiv).

  • Add 3 mL of a degassed 4:1 mixture of Dioxane/Water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature (using the instrument's cooling system).

  • Perform the workup and purification as described in Protocol 1 (steps 8-11), scaling the solvent volumes accordingly.

Data and Troubleshooting

The reactivity of the aryl halide partner significantly impacts reaction success. The following table provides a general guide to expected outcomes.

Aryl Halide PartnerRelative ReactivityTypical ConditionsExpected YieldNotes
Aryl Iodide Very HighK₂CO₃, Pd(PPh₃)₄, 80 °CExcellent (85-98%)Often proceeds quickly and cleanly.
Electron-Poor Aryl Bromide HighK₂CO₃, PdCl₂(dppf), 90 °CVery Good (80-95%)Electron-withdrawing groups activate the C-Br bond for oxidative addition.[9]
Electron-Rich Aryl Bromide ModerateK₃PO₄, PdCl₂(dppf), 100 °CGood (65-85%)Slower oxidative addition may require stronger base and higher temperature.
Aryl Chloride LowK₃PO₄, Buchwald Ligand/Catalyst, 110 °CFair to Good (40-75%)Requires specialized, bulky, electron-rich ligands to facilitate C-Cl bond cleavage.[9][14]
Heteroaryl Halide VariableConditions vary widelyVariableLewis-basic nitrogen atoms can coordinate to and inhibit the Pd catalyst.[14][18] Specific protocols are often required.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed system.3. Base is not strong enough.4. Temperature too low.1. Use a fresh bottle of catalyst or a different pre-catalyst.2. Ensure thorough degassing of solvents and purging of the reaction vessel.3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).4. Increase reaction temperature or switch to microwave heating.
Protodeborylation 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.1. Use anhydrous base and solvents.2. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction.2. Certain catalyst/ligand combinations.1. Improve degassing and inert atmosphere technique.2. Screen different palladium sources and ligands.

Safety and Handling

Professional laboratory safety practices must be strictly followed.

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

  • This compound: May cause skin and serious eye damage/irritation. Avoid breathing dust. Wash hands thoroughly after handling.[19] Store in a cool, dry place, preferably under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

  • Bases: Anhydrous bases like K₂CO₃ and K₃PO₄ are hygroscopic. Stronger bases can be corrosive.

  • Solvents: Dioxane is a suspected carcinogen and can form explosive peroxides. Use with extreme caution and always from a freshly opened or tested bottle.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[19][20][21]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound serves as an exceptionally useful building block, providing a direct route to functionalized biaryls that are primed for further chemical exploration. The protocols detailed herein offer reliable and adaptable starting points for researchers. By understanding the underlying mechanism and the key parameters governing the reaction, scientists can effectively troubleshoot and optimize conditions to achieve their synthetic goals, accelerating discovery in both academic and industrial research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Buchwald, S. L., & Martin, R. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • Crystallise! A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Arcadi, A., Cacchi, S., & Marinelli, F. (2001). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 66(19), 6525-6528. [Link]
  • Bera, S., et al. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 14(38), 10471-10478. [Link]
  • Vantourout, J. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12821-12827. [Link]
  • ResearchGate.
  • Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(2), 1436-1443. [Link]
  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
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  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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  • ResearchGate. Synthesis of structurally diverse biaryl fragments. [Link]
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  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
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Application Notes & Protocols: Strategic Derivatization of the Formyl Group in (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Ethoxy-3-formylphenyl)boronic acid is a versatile bifunctional molecule increasingly utilized as a building block in medicinal chemistry and materials science.[1][2][3][4] Its utility stems from the orthogonal reactivity of the formyl and boronic acid moieties. The formyl group, an electrophilic aldehyde, serves as a prime handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of key derivatization strategies for the formyl group of this compound, complete with detailed, field-tested protocols and an exploration of the underlying chemical principles.

Foundational Principles: Navigating Reactivity and Stability

The chemical landscape of this compound is dominated by the interplay between the aldehyde and the boronic acid. While the formyl group offers a gateway to numerous transformations, the boronic acid can be sensitive to certain reaction conditions.[1] It is prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can be susceptible to protodeboronation, particularly under harsh acidic or basic conditions.[1] Therefore, a judicious choice of reagents and reaction parameters is paramount to ensure the integrity of the boronic acid moiety throughout the synthetic sequence. In some instances, protection of the boronic acid group may be a prudent strategy. Common protecting groups include pinacol esters and N-methyliminodiacetic acid (MIDA) esters, which offer varying degrees of stability and can be removed under specific conditions.[5][6][7][8]

Key Derivatization Strategies

The formyl group of this compound can be readily transformed into a wide array of functional groups. This section details the most common and synthetically useful derivatizations.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely employed method for the synthesis of amines from carbonyl compounds.[9][10] The reaction proceeds via the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[11] This one-pot procedure is highly efficient and offers a direct route to a diverse range of substituted amines.[12][13][14]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred due to its lower toxicity and ease of handling. Catalytic hydrogenation over palladium on carbon (Pd/C) is another viable option, offering a greener alternative.[12][13]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions as they are relatively non-polar and aprotic, which favors imine formation.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more susceptible to reduction.

Experimental Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound F Imine/Iminium Intermediate (In situ formation) A->F B Primary or Secondary Amine (R1R2NH) B->F C Solvent (e.g., DCM, DCE) C->F D Reducing Agent (e.g., NaBH(OAc)3) G Reduction D->G E Optional: Acetic Acid (cat.) E->F F->G H Final Product: (3-((R1R2N)methyl)-4-ethoxyphenyl)boronic acid G->H I Work-up & Purification H->I

Caption: Workflow for Reductive Amination.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides (Wittig reagents).[15][16][17][18] This reaction is highly versatile and allows for the synthesis of a wide range of alkenes with good control over stereochemistry, depending on the nature of the ylide.[16]

Causality of Experimental Choices:

  • Wittig Reagent: The choice of the phosphorus ylide determines the structure of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing an alkyl group) typically favor the formation of (Z)-alkenes.[16]

  • Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[15] The choice of base can influence the stereochemical outcome of the reaction.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.

Experimental Workflow: Wittig Reaction

G cluster_ylide Ylide Generation cluster_reaction Wittig Reaction A Phosphonium Salt (Ph3P+CH2R Br-) D Phosphorus Ylide (Ph3P=CHR) A->D B Strong Base (e.g., n-BuLi) B->D C Anhydrous Solvent (e.g., THF) C->D F Reaction with Ylide D->F E This compound E->F G Oxaphosphetane Intermediate F->G H Alkene Product G->H I Triphenylphosphine oxide (byproduct) G->I J Work-up & Purification H->J

Caption: Workflow for the Wittig Reaction.

Protocol 2: Wittig Reaction with a Non-stabilized Ylide

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise at 0 °C.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Formation of Imines, Oximes, and Hydrazones

The formyl group readily undergoes condensation reactions with primary amines, hydroxylamines, and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively.[19][20][21][22][23][24][25] These derivatives are often stable, crystalline solids and can serve as valuable intermediates for further transformations or as final products with specific biological activities.

Causality of Experimental Choices:

  • pH Control: The formation of these C=N double bonds is typically acid-catalyzed but is also pH-dependent. The reaction is generally fastest in weakly acidic conditions (pH 4-6).[19][20][21]

  • Solvent: Ethanol or methanol are commonly used solvents as they are good at dissolving the reactants and the weakly acidic conditions can be easily achieved. For some applications, aqueous buffer systems are employed.[19][20][21]

  • Temperature: Gentle heating can often accelerate the reaction, and in many cases, the product crystallizes out of the reaction mixture upon cooling.

Experimental Workflow: Condensation Reactions

G cluster_products Products A This compound C Condensation Reaction A->C B Nucleophile: - Primary Amine (R-NH2) - Hydroxylamine (NH2OH) - Hydrazine (R-NHNH2) B->C E Imine Derivative C->E F Oxime Derivative C->F G Hydrazone Derivative C->G D Solvent (e.g., Ethanol) Weakly Acidic pH D->C H Work-up (e.g., Filtration, Crystallization) E->H F->H G->H

Caption: Workflow for Imine, Oxime, and Hydrazone Formation.

Protocol 3: General Procedure for Imine, Oxime, and Hydrazone Formation

  • Dissolve this compound (1.0 equiv) in ethanol (0.2 M) in a round-bottom flask.

  • Add a solution of the appropriate nucleophile (primary amine, hydroxylamine hydrochloride, or hydrazine derivative, 1.05 equiv) in ethanol.

  • If using a hydrochloride salt of the nucleophile, add a base such as sodium acetate or pyridine (1.1 equiv) to liberate the free nucleophile.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.

Data Summary and Characterization

The successful derivatization of this compound should be confirmed by standard analytical techniques.

Derivatization TypeExpected Product StructureKey Spectroscopic Signatures
Reductive Amination(3-((R¹R²N)methyl)-4-ethoxyphenyl)boronic acid¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm), appearance of a new singlet for the benzylic methylene protons (~3.5-4.5 ppm). MS: Correct molecular ion peak for the product.
Wittig Reaction(4-ethoxy-3-(alkenyl)phenyl)boronic acid¹H NMR: Disappearance of the aldehyde proton signal, appearance of new signals in the vinylic region (~5-8 ppm). ¹³C NMR: Appearance of new sp² carbon signals.
Imine Formation(4-ethoxy-3-((R-N=C)H)phenyl)boronic acid¹H NMR: Disappearance of the aldehyde proton signal, appearance of a new imine proton signal (~8-9 ppm). IR: C=N stretching vibration (~1620-1690 cm⁻¹).
Oxime Formation(4-ethoxy-3-((HO-N=C)H)phenyl)boronic acid¹H NMR: Disappearance of the aldehyde proton signal, appearance of a new oxime proton signal (~8-8.5 ppm) and a broad singlet for the hydroxyl proton. IR: C=N stretching (~1620-1680 cm⁻¹) and O-H stretching (~3100-3600 cm⁻¹).
Hydrazone Formation(4-ethoxy-3-((R-NH-N=C)H)phenyl)boronic acid¹H NMR: Disappearance of the aldehyde proton signal, appearance of a new hydrazone C-H proton signal (~7.5-8.5 ppm) and an N-H proton signal. IR: C=N stretching (~1600-1650 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹).

Conclusion

The formyl group of this compound is a versatile functional handle that can be readily derivatized through a variety of established synthetic methodologies. By carefully selecting the reaction conditions, particularly with respect to the stability of the boronic acid moiety, researchers can access a wide range of novel compounds for applications in drug discovery, chemical biology, and materials science. The protocols outlined in this guide provide a solid foundation for the successful derivatization of this valuable building block.

References

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Application Notes and Protocols for Suzuki Reactions with (4-Ethoxy-3-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of a Bifunctional Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1] However, the reactivity of the boronic acid partner can be profoundly influenced by its substituents. (4-Ethoxy-3-formylphenyl)boronic acid presents a unique case, featuring both an electron-donating ethoxy group and an electron-withdrawing, potentially coordinating formyl (aldehyde) group. This bifunctionality introduces specific challenges that necessitate a carefully tailored approach to ligand and base selection to achieve optimal reaction outcomes.

The primary challenges associated with this substrate include:

  • Protodeboronation: The formyl group, particularly in the presence of aqueous bases, can promote the cleavage of the C-B bond, leading to the formation of the corresponding aldehyde as a byproduct and reducing the yield of the desired coupled product.[2]

  • Catalyst Inhibition: The lone pair of electrons on the aldehyde's carbonyl oxygen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction rates.

  • Complex Electronic Effects: The interplay between the electron-donating ethoxy group and the electron-withdrawing formyl group can modulate the nucleophilicity of the boronic acid, impacting the crucial transmetalation step of the catalytic cycle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands and bases for successful Suzuki-Miyaura coupling reactions involving this compound. We will delve into the mechanistic rationale behind these choices and provide detailed, field-proven protocols.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is paramount to troubleshooting and optimizing reactions with challenging substrates. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2 + Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OH)2) Base Base caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.

The choice of ligand and base directly influences the efficiency of each of these steps.

Ligand Selection: Balancing Sterics and Electronics for Success

The ligand plays a multifaceted role in the Suzuki reaction, stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[1] For a substrate like this compound, the ideal ligand should promote efficient oxidative addition and reductive elimination while minimizing catalyst inhibition.

Key Considerations for Ligand Selection:

  • Electron-Rich and Bulky Phosphines: To counteract the potential for catalyst inhibition by the formyl group and to facilitate the coupling of potentially less reactive aryl chlorides, the use of electron-rich and sterically hindered phosphine ligands is highly recommended.[4] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[5]

  • Buchwald Ligands: The Buchwald family of biarylphosphine ligands has proven to be exceptionally effective for a wide range of challenging Suzuki couplings.[5] For this specific application, ligands such as SPhos , XPhos , and RuPhos are excellent starting points. Their steric bulk can also accelerate the reductive elimination step, leading to faster product formation.

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki reactions. They are typically more electron-donating than phosphine ligands and can offer enhanced stability to the palladium catalyst.

Table 1: Recommended Ligands for Suzuki Coupling with this compound

LigandStructureKey FeaturesRecommended Application
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylElectron-rich, bulky. Good for a wide range of aryl halides.General starting point for aryl bromides and chlorides.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Excellent for hindered substrates and unactivated aryl chlorides.For challenging couplings with sterically demanding partners or unreactive aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to XPhos with slightly different steric and electronic properties.An alternative to XPhos, sometimes offering superior performance.
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneHighly electron-donating and sterically demanding NHC ligand.For reactions requiring high catalyst stability and for coupling with aryl chlorides.

Base Selection: The Critical Factor for Mitigating Side Reactions

The base is arguably the most critical parameter to optimize when working with this compound. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[6] However, an inappropriate base can exacerbate protodeboronation.

Key Considerations for Base Selection:

  • Anhydrous Conditions are Preferred: Given the propensity for protodeboronation in the presence of water, employing anhydrous conditions is highly advisable. This minimizes the availability of protons that can lead to the cleavage of the C-B bond.

  • Milder, Non-nucleophilic Bases: Strong, aqueous bases like NaOH and KOH should be avoided. Milder inorganic bases are generally more suitable.

  • Potassium Phosphate (K₃PO₄): This is often an excellent choice for Suzuki reactions with sensitive substrates. It is a moderately strong base that is typically used in anhydrous solvents like toluene or dioxane.

  • Potassium Fluoride (KF): In cases where even milder conditions are required, powdered potassium fluoride can be an effective base.[6] The fluoride ion is thought to play a dual role by activating the boronic acid and potentially facilitating the transmetalation step.

  • Cesium Carbonate (Cs₂CO₃): This base is often effective in challenging couplings due to its high solubility in many organic solvents.

Table 2: Recommended Bases for Suzuki Coupling with this compound

BaseStrengthKey FeaturesRecommended Solvent System
Potassium Phosphate (K₃PO₄) ModerateOften provides a good balance of reactivity and substrate stability. Best used as a finely ground powder.Anhydrous Toluene, Dioxane, or THF.
Potassium Carbonate (K₂CO₃) ModerateA common and cost-effective choice. Can be used in aqueous or anhydrous conditions, but anhydrous is recommended here.Anhydrous DMF or Acetonitrile.
Cesium Carbonate (Cs₂CO₃) ModerateHigh solubility in organic solvents can be advantageous.Anhydrous Toluene, Dioxane, or THF.
Potassium Fluoride (KF) MildA milder option to minimize base-promoted side reactions.Anhydrous THF or Dioxane.

Protecting Group Strategy: A Prudent Approach

For particularly challenging couplings or to ensure the highest possible yields, a protecting group strategy for the boronic acid moiety can be employed. Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), can significantly reduce the risk of protodeboronation.[7] These esters are generally more stable to the reaction conditions and can be used in a "slow-release" manner, where the active boronic acid is generated in situ.

Protecting_Group_Strategy cluster_main Protecting Group Strategy Workflow BoronicAcid This compound Protection Protection (e.g., Pinacol) BoronicAcid->Protection BoronateEster Stable Boronate Ester (e.g., Bpin derivative) Protection->BoronateEster SuzukiCoupling Suzuki-Miyaura Coupling BoronateEster->SuzukiCoupling Product Desired Biaryl Product SuzukiCoupling->Product caption Figure 2: Workflow for using a protected boronic acid.

Figure 2: A workflow diagram illustrating the use of a protecting group strategy for the boronic acid to enhance stability during the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand and K₃PO₄

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • K₃PO₄ (finely ground, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Boronate Ester and a Milder Base

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • KF (powdered, 3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound pinacol ester, the aryl halide, Pd(dppf)Cl₂, and KF.

  • Add degassed, anhydrous THF.

  • Heat the reaction to reflux (approx. 66 °C) and monitor by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Inefficient transmetalationIncrease temperature. Switch to a more soluble base (e.g., Cs₂CO₃). Consider using a boronate ester.
Catalyst deactivationEnsure rigorous degassing of solvents. Use a more robust ligand (e.g., an NHC).
Significant Protodeboronation Reaction conditions are too harshSwitch to a milder base (e.g., KF). Use anhydrous conditions. Employ a boronate ester protecting group.
No Reaction Ineffective oxidative additionFor aryl chlorides, use a more electron-rich and bulky ligand (e.g., XPhos). Increase the reaction temperature.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly achievable with careful consideration of the ligand and base. The key to mitigating side reactions, such as protodeboronation, lies in the use of anhydrous conditions and milder, non-nucleophilic bases like K₃PO₄ or KF. The selection of electron-rich and sterically hindered ligands, such as those from the Buchwald family, is crucial for promoting efficient catalysis. For particularly sensitive substrates or to maximize yields, the use of a boronate ester protecting group is a highly recommended strategy. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and high-yielding Suzuki coupling reactions with this valuable bifunctional building block.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, the Better: The Art of Slow-Release for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013, 52(29), 7362-7370. [Link]
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011, 133(7), 2116-2119. [Link]
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016, 352(6283), 329-332. [Link]
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. [Link]
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004, 43(14), 1871-1876. [Link]
  • Organometallics in Synthesis, A Manual. Edited by M. Schlosser, John Wiley & Sons, Chichester, 2002. [Link]
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 2009, 131(20), 6961-6963. [Link]
  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003, 68(11), 4302-4314. [Link]
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]
  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society, 2002, 124(7), 1162-1163. [Link]

Sources

Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions Involving (4-Ethoxy-3-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its applications are widespread, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures like polyolefins, styrenes, and substituted biphenyls.[2][4] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide.[4] While the roles of the catalyst, ligands, and base have been extensively studied, the profound influence of the reaction solvent is often a less-explored, yet critical, parameter for optimization.[5][6]

This technical guide provides an in-depth analysis of solvent effects in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving (4-Ethoxy-3-formylphenyl)boronic acid . This particular boronic acid is a valuable building block in medicinal chemistry due to the presence of both an electron-donating ethoxy group and an electron-withdrawing formyl group, which can present unique challenges and opportunities for reaction optimization.

This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of solvent-mediated reaction control and to develop robust and efficient synthetic protocols. We will delve into the mechanistic underpinnings of how solvents influence the catalytic cycle and provide detailed, field-proven protocols for systematic solvent screening and reaction optimization.

The Critical Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent in a Suzuki-Miyaura reaction is far from an inert medium; it actively participates in and influences every stage of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5][7][8] Its properties, such as polarity, proticity, and coordinating ability, can dramatically affect reaction rates, yields, and even selectivity.[5][9][10]

Mechanistic Insights into Solvent Influence

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step catalytic cycle.[11] The choice of solvent can have a significant impact on each of these steps:

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the organohalide.[1][4] The polarity of the solvent can play a crucial role here. Polar solvents can stabilize the polar transition states often involved in oxidative addition, potentially accelerating this rate-determining step.[10] For instance, some studies have shown that polar aprotic solvents like DMF and MeCN can favor coupling at a C-OTf bond over a C-Cl bond in chloroaryl triflates, a phenomenon attributed to the stabilization of anionic transition states.[9][12]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[4] The solvent's ability to act as a nucleophile or to facilitate the action of the base is critical.[7] Protic solvents, such as water and alcohols, can play a beneficial role in transmetalation, particularly when a hydroxide base is not used.[7][9] They can facilitate the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.[7] The use of aqueous solvent mixtures is common and often leads to enhanced reaction rates.[13][14]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.[1][8] The solvent can influence the rate of this step by affecting the stability of the diorganopalladium(II) intermediate.

Suzuki_Miyaura_Cycle

The Unique Case of this compound

The electronic properties of this compound, with its electron-donating ethoxy group and electron-withdrawing formyl group, can influence its reactivity. The electron-donating group generally facilitates the transmetalation step.[15] However, the ortho-formyl group can introduce steric hindrance and potentially participate in side reactions, making the choice of solvent particularly important for achieving high yields and minimizing byproducts. For instance, protic solvents might lead to undesired reactions with the aldehyde functionality.

Experimental Protocols for Solvent Screening

A systematic approach to solvent screening is crucial for optimizing cross-coupling reactions. The following protocols are designed to efficiently evaluate the impact of different solvents on the reaction of this compound with a model aryl halide.

General Materials and Equipment
  • Reactants: this compound, Aryl halide (e.g., 4-bromoanisole), Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

  • Solvents: A range of anhydrous solvents with varying properties (see table below).

  • Equipment: Schlenk line or glovebox for inert atmosphere reactions, reaction vials with stir bars, heating block or oil bath, TLC plates, LC-MS or GC-MS for reaction monitoring and analysis.

Protocol 1: Initial Solvent Screen

This protocol aims to quickly identify promising solvent candidates from a diverse set.

  • Reaction Setup: In an array of reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., 2 mol %), and base (2.0 equiv.).

  • Solvent Addition: To each vial, add a different anhydrous solvent (0.2 M concentration of the limiting reagent).

  • Reaction Conditions: Seal the vials and heat the reaction mixtures to a standard temperature (e.g., 80-100 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1, 4, and 12 hours) by taking small aliquots for TLC or LC-MS analysis.[16]

  • Analysis: After a set time (e.g., 24 hours), cool the reactions to room temperature. Dilute each reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.[16] Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the desired product and identify any major byproducts.

Table 1: Suggested Solvents for Initial Screening
Solvent ClassExample SolventsKey Properties
Aprotic Polar DMF, DMAc, NMP, DMSO, AcetonitrileHigh dielectric constant, good at dissolving salts.
Ethereal Dioxane, THF, 2-MeTHFModerately polar, coordinating.
Aromatic Toluene, XylenesNonpolar, can stabilize Pd(0) species.
Alcoholic Isopropanol, t-ButanolProtic, can participate in transmetalation.
Aqueous Mixtures Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems, often enhance reaction rates.
Protocol 2: Optimization of Promising Solvents

Once promising solvent candidates are identified, further optimization is necessary.

  • Concentration Effects: For the best-performing solvents, run a series of reactions varying the concentration of the limiting reagent (e.g., 0.1 M, 0.2 M, 0.5 M).

  • Temperature Profile: Investigate the effect of temperature on the reaction outcome in the chosen solvents (e.g., room temperature, 60 °C, 80 °C, 100 °C).

  • Base and Catalyst Compatibility: For the optimal solvent/temperature combination, screen different bases and palladium catalysts to fine-tune the reaction conditions.

  • Aqueous Co-solvent Ratio: For reactions that perform well in aqueous mixtures, systematically vary the organic solvent to water ratio (e.g., 10:1, 5:1, 2:1).

Solvent_Screening_Workflow

Data Presentation and Interpretation

All quantitative data from the solvent screening and optimization experiments should be compiled into clearly structured tables for easy comparison.

Table 2: Hypothetical Results from Initial Solvent Screen
EntrySolventTemperature (°C)Time (h)Conversion (%)Yield (%)Major Byproducts
1Toluene100128578Debromination
2Dioxane100129592Minor impurities
3DMF100127065Protodeboronation
4Acetonitrile80126055Complex mixture
5Dioxane/H₂O (5:1)1004>9997None observed
6Isopropanol80244035Aldehyde reduction

Interpretation of Hypothetical Results:

  • Dioxane/H₂O appears to be the most promising solvent system, leading to a high yield in a shorter reaction time. The presence of water likely accelerates the transmetalation step.[7][9]

  • Toluene provides a good yield but is slower than the aqueous mixture.

  • DMF , a polar aprotic solvent, shows lower conversion and the formation of a protodeboronation byproduct, a common side reaction with some boronic acids.[17]

  • Isopropanol , a protic solvent, leads to the undesired reduction of the formyl group, highlighting the importance of considering functional group compatibility with the solvent.[16]

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst/ligand system, or switching to a more polar or aqueous solvent system to facilitate the catalytic cycle.[16][18]

  • Dehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by certain solvents (like alcohols) or bases.[8][16] Using a less protic solvent or a different base can mitigate this issue.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially in the presence of water and certain bases.[17] While water can be beneficial, an excessive amount or prolonged reaction times can be detrimental. Using anhydrous conditions or a less nucleophilic base might be necessary in some cases.

  • Solvent Purity: The purity of the solvent is critical. Trace impurities can poison the catalyst and inhibit the reaction.[13] Always use high-purity, anhydrous solvents when required.

Conclusion

The choice of solvent is a powerful tool for controlling the outcome of Suzuki-Miyaura cross-coupling reactions involving functionalized substrates like this compound. A systematic and logical approach to solvent screening, grounded in a mechanistic understanding of the catalytic cycle, is essential for developing robust, efficient, and scalable synthetic protocols. By carefully considering the interplay between the solvent, catalyst, base, and substrates, researchers can unlock the full potential of this versatile and indispensable transformation.

References

  • White Rose Research Online.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • National Institutes of Health.
  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • ResearchGate.
  • RSC Publishing. (2021, December 22).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • Wikipedia. Suzuki reaction.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • BenchChem.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • PubMed. (2020, May 13).
  • Rose-Hulman. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate.
  • ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a.
  • RSC Publishing. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
  • ResearchGate. Solvent effect in Suzuki-Miyaura reaction | Download Scientific Diagram.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
  • Organic Syntheses Procedure.
  • ResearchGate.

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The Synthetic Versatility of (4-Ethoxy-3-formylphenyl)boronic Acid: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin in Heterocyclic Chemistry

In the landscape of modern organic synthesis, the strategic design of building blocks is paramount. (4-Ethoxy-3-formylphenyl)boronic acid emerges as a particularly valuable reagent for researchers in medicinal chemistry and materials science. Its structure is deceptively simple, yet it harbors a powerful combination of orthogonal reactive sites: a formyl (aldehyde) group, prime for condensation and multicomponent reactions, and a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry.[1][2] This unique bifunctionality allows for the stepwise or sequential construction of complex molecular architectures, making it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds.

This guide provides an in-depth exploration of the utility of this compound. We will move beyond simple procedural lists to delve into the mechanistic rationale behind protocol choices, offering field-proven insights to empower researchers to adapt and innovate. The protocols described herein are designed to be self-validating, incorporating established, robust methodologies for maximum reliability in your laboratory.

Part 1: The Boronic Acid Moiety in Suzuki-Miyaura Cross-Coupling

The boronic acid group is most famously exploited in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is revered for its mild conditions and exceptional tolerance of a wide range of functional groups, including the aldehyde present on our title compound.[4] This allows for the direct coupling of the boronic acid to various (hetero)aryl halides, creating a biaryl scaffold while preserving the formyl group for subsequent transformations.

Conceptual Workflow: Suzuki-Miyaura Coupling

The following workflow outlines the key stages of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Reagents Combine: This compound Aryl Halide (Ar-X) Pd Catalyst & Ligand Base Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Mixture (N2 or Ar Purge) Solvent->Degas Heat Heat to Reaction Temp (e.g., 80-100 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolate Pure Product Purify->Product caption Fig 1: General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of 4'-Ethoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details the coupling of this compound with 4-bromobenzonitrile. The choice of a palladium catalyst with an appropriate phosphine ligand is critical for efficiency.[5][6] A base is required to activate the boronic acid, forming a boronate species that facilitates the key transmetalation step in the catalytic cycle.[4][7]

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 194 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Data Summary: Scope of Suzuki-Miyaura Coupling Partners

The robustness of the Suzuki coupling allows for a wide variety of aryl and heteroaryl halides to be coupled, as summarized below.

Aryl Halide (Ar-X) PartnerTypical Catalyst SystemExpected Product Functionality
4-BromopyridinePd(PPh₃)₄, Na₂CO₃Pyridyl-phenyl scaffold
2-ChloropyrimidineXPhos Pd G3, K₃PO₄Pyrimidinyl-phenyl scaffold
Methyl 4-iodobenzoatePd(dppf)Cl₂, K₂CO₃Biphenyl with ester group
1-Bromo-4-nitrobenzenePd(OAc)₂, SPhos, K₃PO₄Biphenyl with nitro group

Part 2: The Formyl Group in Condensation Reactions

The aldehyde functionality provides a classic and powerful route to a vast number of heterocyclic systems through condensation chemistry. A prime example is the Phillips-Ladenburg reaction for the synthesis of benzimidazoles, which involves the condensation of an o-phenylenediamine with an aldehyde.[8][9] This reaction is highly valuable in medicinal chemistry, as the benzimidazole core is a privileged scaffold found in numerous pharmaceuticals.[10][11]

Conceptual Workflow: Benzimidazole Synthesis

This diagram illustrates the straightforward process of forming a benzimidazole ring via condensation.

Benzimidazole_Workflow Reagents Combine: This compound o-Phenylenediamine derivative Solvent Add Solvent (e.g., Ethanol, DMF) Reagents->Solvent Catalyst Add Catalyst/Oxidant (e.g., p-TSA, NaHSO3) Solvent->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Precipitate Cool to Precipitate Product Monitor->Precipitate Isolate Isolate by Filtration Wash and Dry Precipitate->Isolate caption Fig 2: Workflow for benzimidazole synthesis.

Caption: General workflow for the synthesis of benzimidazoles via condensation.

Detailed Protocol: Synthesis of 2-(4-Ethoxy-3-formylphenyl)-1H-benzo[d]imidazole

This protocol describes the condensation of this compound with o-phenylenediamine. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidative aromatization to furnish the benzimidazole product. An oxidizing agent or aerobic conditions are often employed to facilitate the final aromatization step.[12]

Materials:

  • This compound (1.0 equiv)

  • o-Phenylenediamine (1.0 equiv)

  • Sodium bisulfite (NaHSO₃) (1.5 equiv) - as an oxidant promoter

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (194 mg, 1.0 mmol) and o-phenylenediamine (108 mg, 1.0 mmol) in DMF (5 mL).

  • Add sodium bisulfite (156 mg, 1.5 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 2-substituted benzimidazole. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.

Part 3: Advanced Strategies - Sequential Reactions and Multicomponent Synthesis

The true synthetic power of this compound is realized when both reactive handles are utilized in a synthetic plan.

  • Sequential Synthesis: One can first perform a Suzuki-Miyaura coupling to install a desired aryl or heteroaryl group, and then use the preserved aldehyde for a subsequent condensation reaction. This two-step sequence allows for the rapid construction of complex, drug-like molecules with high diversity.

  • Multicomponent Reactions (MCRs): The aldehyde group can participate in powerful MCRs, such as the Ugi or Petasis borono-Mannich reactions.[13][14] In these processes, three or more starting materials combine in a single pot to form a complex product. The boronic acid moiety can either be a spectator, preserved for later coupling, or in the case of the Petasis reaction, participate directly in the transformation. The compatibility of formyl-phenylboronic acids in various MCRs has been demonstrated, opening avenues for creating highly substituted and diverse heterocyclic libraries.[13][15]

Conclusion and Outlook

This compound is a quintessential example of a modern synthetic building block. Its bifunctional nature provides chemists with a versatile and powerful tool for the efficient synthesis of diverse heterocyclic compounds. By leveraging the well-established chemistries of Suzuki-Miyaura coupling and aldehyde condensations, researchers can rapidly access novel scaffolds for drug discovery and materials science. The potential for its inclusion in sequential and multicomponent reaction schemes further cements its status as a high-value reagent for accelerating chemical innovation.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
  • Shaaban, S., El-Shishtawy, R. M., & Dömling, A. (2016). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids.
  • Bull, J. A., & Mousseau, J. J. (2012). A zwitterion produced by a strong intramolecular N→B interaction in 1-hydroxy-2-(pyridin-2-ylcarbonyl)benzo[d][5][13][16]diazaborinine.
  • Ye, Z., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science, 14(10), 2686–2693. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
  • PubChem. (n.d.). 4-ethoxy-3-formylphenylboronic acid. [Link]
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
  • Dervan, A., et al. (2002). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Alam, M. J., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35147-35172. [Link]
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
  • de la Torre, D. G., & Gotor-Fernández, V. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5275. [Link]
  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
  • Stankevič, M., et al. (2023). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 28(18), 6667. [Link]
  • ResearchGate. (2023).
  • da Silva, A. D., et al. (2017).
  • Wang, B. J., & Groziak, M. P. (2016). Recent Developments in the Chemistry of Boron Heterocycles. Advances in Heterocyclic Chemistry, 118, 47-98. [Link]
  • ResearchGate. (n.d.). 3-Formylphenylboronic acid. [Link]

Sources

Catalytic Systems for Efficient Suzuki-Miyaura Coupling of (4-Ethoxy-3-formylphenyl)boronic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Aldehydes

The synthesis of functionalized biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, biaryl aldehydes are pivotal intermediates, serving as versatile handles for a plethora of subsequent chemical transformations. (4-Ethoxy-3-formylphenyl)boronic acid is a particularly valuable building block, incorporating both an electron-donating ethoxy group and a reactive formyl moiety. Its efficient coupling via the Suzuki-Miyaura reaction opens a direct route to a diverse array of complex molecules, including precursors for pharmacologically active compounds and advanced organic materials.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and efficient catalytic systems for the Suzuki-Miyaura coupling of this compound with various aryl halides. We will delve into the mechanistic rationale behind the selection of catalysts and reaction parameters, present a detailed, field-proven protocol, and offer insights into troubleshooting and optimization.

Mechanistic Underpinnings: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling process that forges a carbon-carbon bond between an organoboron species (such as a boronic acid) and an organohalide.[2] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII trans-Ar¹-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [Ar²-B(OH)₃]⁻ DiarylPdII cis-Ar¹-Pd(II)L₂(Ar²) Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Product Formation ArX Ar¹-X (Aryl Halide) ArX->OxAdd + Ar¹-X BoronicAcid Ar²-B(OH)₂ (this compound) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Challenges and Considerations for Coupling this compound

The presence of the formyl (aldehyde) group ortho to the boronic acid and the ethoxy group para to it introduces specific challenges that must be addressed for a successful coupling reaction:

  • Protodeboronation: Boronic acids, particularly those with certain substitution patterns, can be susceptible to hydrolysis, where the C-B bond is cleaved to yield the corresponding arene. This side reaction can be exacerbated by high temperatures and prolonged reaction times.[4]

  • Aldehyde Reactivity: The aldehyde functionality can be sensitive to strongly basic conditions and high temperatures, potentially leading to side reactions such as aldol condensation or decomposition. Therefore, milder bases and reaction conditions are often preferred.

  • Steric Hindrance: While not extreme, the ortho-formyl group can introduce some steric hindrance around the reaction center, which may influence the choice of catalyst and ligands.[5]

To mitigate these challenges, the selection of an appropriate catalytic system is paramount. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, can accelerate the desired cross-coupling reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing side reactions.[6][7]

Recommended Catalytic Systems and Reaction Parameters

Based on extensive literature precedent for the coupling of functionalized and potentially unstable boronic acids, we recommend a catalyst system that promotes rapid catalytic turnover under mild conditions.[4][7]

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Bulky, electron-rich biaryl monophosphine ligands that promote fast oxidative addition and reductive elimination, enabling high catalytic activity at low temperatures.[6]
Base K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate)Moderately strong inorganic bases that are effective in promoting transmetalation without causing significant degradation of the aldehyde functionality.[8]
Solvent System Dioxane/Water or Toluene/Water (e.g., 4:1 or 5:1 v/v)Biphasic solvent systems are commonly used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[9]
Reaction Temperature 60-80 °CSufficient to promote the reaction with a highly active catalyst while minimizing thermal decomposition of the boronic acid and aldehyde.
Catalyst Loading 1-2 mol %A typical catalyst loading for efficient Suzuki-Miyaura couplings.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis A Combine Reactants: - this compound - Aryl Bromide - Pd(OAc)₂ - SPhos - K₂CO₃ B Add Solvents (Dioxane/Water) A->B C Degas the reaction mixture B->C D Heat to 60-80 °C with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Quench with water and extract with ethyl acetate F->G H Wash organic layer with brine G->H I Dry over MgSO₄ and filter H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize the purified product (NMR, MS, etc.) K->L

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the reaction vessel. Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle set to 80 °C. Stir the reaction mixture vigorously for the specified time (typically 2-6 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Data

The following table summarizes expected outcomes for the coupling of this compound with representative aryl bromides under the optimized conditions.

EntryAryl BromideProductTime (h)Yield (%)
14-Bromoanisole4'-Methoxy-4-ethoxy-biphenyl-3-carbaldehyde3>90
21-Bromo-4-nitrobenzene4'-Nitro-4-ethoxy-biphenyl-3-carbaldehyde2>95
34-Bromotoluene4'-Methyl-4-ethoxy-biphenyl-3-carbaldehyde4>85
43-Bromopyridine4-Ethoxy-5'-(pyridin-3-yl)benzaldehyde5>80

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature in increments of 10 °C.
Formation of homocoupled product - Presence of oxygen- Improve the degassing procedure.
Protodeboronation of the boronic acid - High temperature- Prolonged reaction time- Use of a strong base- Lower the reaction temperature.- Use a more active catalyst to shorten the reaction time.- Consider using a milder base such as K₃PO₄ or CsF.
Aldehyde degradation - High temperature- Strong base- Lower the reaction temperature.- Use a milder base like K₂CO₃ or NaHCO₃.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryl aldehydes. By employing a modern palladium catalyst system with a bulky, electron-rich phosphine ligand such as SPhos, the reaction can be performed under mild conditions, ensuring high yields and minimizing side reactions associated with the sensitive aldehyde functionality. The protocol provided herein serves as a robust starting point for a wide range of aryl bromide coupling partners, offering a reliable and versatile tool for researchers in organic synthesis and drug discovery.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed, 20858009. [Link]
  • Fairlamb, I. J. S., Kapdi, A. R., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(24), 5147–5150. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Shaik, F., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2395–2407. [Link]
  • Jin, M., et al. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 115(22), 5650–5654. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2374–2384. [Link]
  • Engman, K., & Szabó, K. J. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2374–2384. [Link]
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
  • Mondal, B., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(28), 20021-20028. [Link]
  • Li, Z., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2373–2385. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • Rosa, G. R., et al. (2017). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Rosa, G. R., et al. (2019). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. [Link]
  • Hazarika, P., et al. (2012). Formation of biaryl compounds in the suzuki cross coupling reaction.
  • Huff, B., Koenig, T., & Staszak, M. A. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 80, 98. [Link]
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(37), 7121–7124. [Link]
  • Uozumi, Y., et al. (2015). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst.
  • Kandathil, V., et al. (2020). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid.
  • Nasrollahzadeh, M., et al. (2018). Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid catalyzed by Pd/HPS.
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2374–2384. [Link]
  • Al-Zoubi, R. M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324–341. [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis Strategies Involving (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Ethoxy-3-formylphenyl)boronic acid is a uniquely versatile bifunctional building block, poised at the intersection of cross-coupling chemistry and carbonyl functionalization. Its structure, featuring both a boronic acid and a formyl (aldehyde) group, presents a powerful platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science.[1][2] This guide provides an in-depth exploration of one-pot synthesis strategies that leverage the distinct reactivity of this reagent. By avoiding the isolation of intermediates, these methods enhance synthetic efficiency, improve atom economy, and reduce waste. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and illustrate workflows for creating diverse molecular libraries.

The Strategic Advantage of a Bifunctional Building Block

The power of this compound lies in the orthogonal reactivity of its two key functional groups. The boronic acid is a workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, or vinyl halides and triflates.[2] Concurrently, the formyl group serves as a versatile handle for a vast array of classical carbonyl reactions, including imine formation, reductive amination, Wittig reactions, and participation in multicomponent reactions (MCRs).[3]

The ortho-formyl and para-ethoxy substitution pattern is critical. The electron-donating ethoxy group can influence the electronic properties of the aromatic ring, potentially affecting the kinetics of the Suzuki coupling. More importantly, the steric and electronic interplay between the two groups provides a pre-defined structural framework, making it an excellent starting point for synthesizing targeted molecules.

Caption: Reactive sites on this compound.

Strategy 1: Tandem Suzuki Coupling and In-Situ Aldehyde Derivatization

A highly effective one-pot strategy involves a sequential, two-step reaction sequence where the intermediate from the first reaction becomes the substrate for the second, without isolation. This approach is particularly powerful for rapidly building molecular complexity. Here, we first execute a Suzuki-Miyaura coupling to install a desired aryl or heteroaryl moiety, followed by a direct functionalization of the aldehyde.

Causality and Experimental Design

The success of this tandem approach hinges on the compatibility of the reagents and catalysts across both steps.

  • Catalyst Choice: The palladium catalyst used for the Suzuki coupling must not interfere with the subsequent aldehyde chemistry. Catalysts like Pd(dppf)Cl₂ are often robust and suitable for this purpose. After the coupling is complete, the catalyst is typically still present in the reaction mixture. For a subsequent reductive amination, the palladium catalyst is unlikely to interfere with the sodium borohydride reducing agent.

  • Base Selection: The base used in the Suzuki reaction (e.g., K₂CO₃, Cs₂CO₃) will be present in the second step. This basic environment is often compatible with or even beneficial for reactions like imine formation, which is the precursor to reductive amination.

  • Solvent System: The solvent must be appropriate for both reactions. A mixture like Dioxane/H₂O or Toluene/EtOH/H₂O is often a good compromise, providing solubility for the organic substrates, the inorganic base, and the polar reagents used in the second step.

Protocol 1: One-Pot Suzuki Coupling & Reductive Amination

This protocol describes the synthesis of a substituted N-benzyl-aminomethyl-biaryl derivative from this compound, an aryl bromide, and a primary amine.

Workflow Diagram

G reagent reagent process process product product A This compound + Aryl-Br B Add Pd Catalyst, Ligand & Base (e.g., Pd(dppf)Cl₂, K₂CO₃) A->B C Step 1: Suzuki Coupling (e.g., 90 °C, 2h) B->C D Cool to Room Temp. DO NOT ISOLATE C->D E Add Amine (R-NH₂) D->E F Add Reducing Agent (e.g., NaBH(OAc)₃) E->F G Step 2: Reductive Amination (e.g., RT, 4h) F->G H Work-up & Purification G->H I Final Product H->I G cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization reagent reagent intermediate intermediate process process product product A Ar-CHO (Boronic Acid Aldehyde) C Intermediate 1 (α,β-unsaturated carbonyl) A->C B Ethyl Acetoacetate B->C G Michael Addition C->G D Ethyl Acetoacetate F Intermediate 2 (Enamine) D->F E Ammonium Acetate (Ammonia Source) E->F F->G H Cyclization & Dehydration G->H I Final Dihydropyridine Product H->I G scaffold scaffold process process library library reagent reagent A Scaffold Synthesis (e.g., Hantzsch MCR) B One-Pot Transfer to Parallel Synthesizer A->B C1 Add Aryl-Br 1 + Suzuki Conditions B->C1 C2 Add Aryl-Br 2 + Suzuki Conditions B->C2 C3 Add Aryl-Br 'n' + Suzuki Conditions B->C3 D Library of Diversified Compounds C1->D C2->D C3->D

Sources

Revolutionizing Research and Development: A Guide to Organic Electronics in Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the dynamic landscape of organic electronics. This document provides in-depth application notes and detailed protocols, moving beyond mere procedural lists to explain the fundamental science and rationale behind experimental choices. Our goal is to empower you with the knowledge to not only replicate these methods but also to innovate upon them.

Organic electronics, a field utilizing carbon-based materials, has emerged as a transformative force, offering lightweight, flexible, and cost-effective alternatives to traditional inorganic electronics.[1][2] These unique properties have paved the way for groundbreaking applications, from renewable energy solutions to advanced biomedical sensors.[2][3] This guide will delve into the core applications of organic electronics, providing practical, field-proven insights into the fabrication and characterization of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and their burgeoning role in drug development through advanced biosensing platforms.

Part 1: Organic Photovoltaics (OPVs) - Harvesting Light with Carbon

Organic solar cells represent a significant advancement in renewable energy technology, offering the potential for low-cost, large-area, and flexible solar energy conversion.[4][5] Unlike their rigid silicon-based counterparts, OPVs can be manufactured using solution-based printing techniques, dramatically reducing production costs.[6]

The fundamental working principle of an OPV involves several key steps: (1) light absorption by the organic semiconductor material, leading to the formation of an exciton (a bound electron-hole pair); (2) diffusion of the exciton to a donor-acceptor interface; (3) dissociation of the exciton into free charge carriers (an electron and a hole); (4) transport of these carriers to their respective electrodes; and (5) collection of the carriers at the electrodes, generating a photocurrent.[4][6][7]

Application Note: The Critical Role of Morphology in OPV Performance

The efficiency of an OPV is critically dependent on the morphology of its active layer, which is typically a bulk heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting fullerene derivative or non-fullerene acceptor.[7][8] The ideal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm).[9] This nanoscale phase separation maximizes the donor-acceptor interfacial area for efficient exciton dissociation while providing continuous pathways for charge transport to the electrodes.[10]

The choice of solvent, blend ratio, and post-deposition treatments like thermal or solvent annealing are crucial parameters that allow for the fine-tuning of the active layer morphology.[11][12] For instance, using a solvent that selectively dissolves one component more than the other can influence the final domain size and purity. Thermal annealing can enhance polymer crystallinity and promote phase separation, leading to improved charge mobility and device performance.[12]

Protocol 1: Fabrication of a Solution-Processed P3HT:PCBM Bulk Heterojunction Solar Cell

This protocol details the fabrication of a standard OPV device using the well-established poly(3-hexylthiophene-2,5-diyl) (P3HT) as the electron donor and[13][13]-phenyl-C61-butyric acid methyl ester (PCBM) as the electron acceptor.[1][12]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hellmanex III or similar detergent

  • Deionized (DI) water, acetone, isopropyl alcohol (IPA)

  • UV-Ozone cleaner

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (e.g., AI 4083)

  • P3HT and PCBM

  • Chlorobenzene or dichlorobenzene (anhydrous)

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

  • Metal masks for cathode deposition

  • Aluminum (Al) pellets or other suitable cathode material

  • Encapsulation epoxy and glass coverslips

Step-by-Step Procedure:

  • Substrate Cleaning (Critical for Device Performance):

    • Place the ITO-coated glass substrates in a substrate rack.

    • Sonicate sequentially in a cleaning solution (e.g., Hellmanex in DI water), DI water, acetone, and IPA for 15 minutes each.[13]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and improve the work function of the ITO.[8]

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Filter the PEDOT:PSS solution through a 0.45 µm filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[13]

    • Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes to remove residual water.[1]

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of P3HT:PCBM (e.g., 1:0.8 or 1:1 weight ratio) in chlorobenzene at a concentration of ~20 mg/mL.[11][12]

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) inside the glovebox to ensure complete dissolution.[1]

    • Filter the active layer solution through a 0.45 µm PTFE filter.

    • Spin-coat the P3HT:PCBM solution onto the PEDOT:PSS layer. The spin speed will determine the film thickness (e.g., 1500 rpm for ~200 nm).[12]

    • Allow the film to dry on the spin coater.

  • Cathode Deposition:

    • Place the substrates in a thermal evaporator with a shadow mask to define the cathode area.

    • Evacuate the chamber to a pressure of < 10-6 Torr.

    • Deposit approximately 100 nm of aluminum (Al) at a rate of 1-2 Å/s.[14]

  • Device Encapsulation:

    • To prevent degradation from oxygen and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.[13]

Workflow for OPV Fabrication

OPV_Fabrication cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition (in Glovebox) cluster_Final_Steps Final Device Fabrication sub_clean ITO Substrate Cleaning (Sonication in Solvents) sub_uv UV-Ozone Treatment sub_clean->sub_uv Drying (N2) htl Spin Coat HTL (PEDOT:PSS) sub_uv->htl htl_anneal Anneal HTL htl->htl_anneal active Spin Coat Active Layer (P3HT:PCBM) htl_anneal->active cathode Thermal Evaporation of Cathode (Al) active->cathode encap Encapsulation cathode->encap end end encap->end Ready for Testing

Caption: Workflow for the fabrication of a solution-processed organic photovoltaic device.

Characterization Protocol for OPV Devices

1. Current Density-Voltage (J-V) Characteristics:

  • Use a solar simulator with a calibrated light source (e.g., AM 1.5G, 100 mW/cm²) and a source measure unit (SMU).

  • Measure the current density as a function of the applied voltage from reverse to forward bias (e.g., -1V to 1V).

  • From the J-V curve, extract key performance parameters:

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.[7]

2. External Quantum Efficiency (EQE) Measurement:

  • EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

  • Use a monochromatic light source and a lock-in amplifier to measure the photocurrent generated at different wavelengths.

  • The EQE spectrum provides insights into which material (donor or acceptor) contributes most to the photocurrent at different parts of the solar spectrum.[15]

ParameterTypical Values for P3HT:PCBMSignificance
Voc (V) 0.5 - 0.65Determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor.
Jsc (mA/cm²) 8 - 12Dependent on light absorption, charge generation, and charge collection efficiency.
FF (%) 50 - 65Influenced by charge transport properties and series/shunt resistances.
PCE (%) 3 - 5Overall device performance.

Part 2: Organic Light-Emitting Diodes (OLEDs) - Illuminating the Future

OLEDs are self-emissive devices that convert electricity into light.[11][16] They are composed of a series of thin organic layers sandwiched between two electrodes.[11] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons, which then radiatively decay to produce light.[11][17] The color of the emitted light is determined by the chemical structure of the emissive material.[18]

Application Note: The Importance of a Multi-Layered Structure in OLEDs

While a simple single-layer OLED is possible, high-performance devices invariably employ a multi-layered structure to optimize device efficiency and stability.[11] Each layer is designed to perform a specific function:

  • Hole Injection Layer (HIL) and Hole Transport Layer (HTL): These layers facilitate the injection of holes from the anode and their transport to the emissive layer. They also serve to block electrons from reaching the anode.[11]

  • Emissive Layer (EML): This is where light is generated through the recombination of electrons and holes. The EML can be a single material or a host material doped with a guest emitter.[11]

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL): These layers facilitate the injection of electrons from the cathode and their transport to the emissive layer, while also blocking holes.[11][14]

This layered architecture enhances the charge balance within the emissive layer, leading to higher recombination efficiency and improved device performance.[16]

Protocol 2: Fabrication of a Thermally Evaporated Small Molecule OLED

This protocol describes the fabrication of a multi-layer OLED using vacuum thermal evaporation, a common technique for depositing the thin, uniform films required for high-quality devices.[19][20]

Materials and Equipment:

  • ITO-coated glass substrates

  • Cleaning solvents (as in Protocol 1)

  • UV-Ozone cleaner

  • Vacuum thermal evaporator with multiple sources

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Organic materials (e.g., NPB for HTL, Alq3 for EML/ETL)

  • LiF for EIL

  • Aluminum (Al) for cathode

  • Substrate holder and masks

Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates as described in Protocol 1.

  • Loading into the Evaporation Chamber:

    • Mount the cleaned substrates onto a substrate holder.

    • Load the organic materials and metals into separate evaporation sources (e.g., crucibles or boats) inside the thermal evaporator.

  • Vacuum Deposition:

    • Evacuate the chamber to a high vacuum (< 10-6 Torr) to ensure a long mean free path for the evaporated molecules.[14][19]

    • Sequentially deposit the organic and metallic layers by resistively heating the sources. Monitor the deposition rate and thickness using a QCM. A typical device structure could be:

      • HTL: 40 nm of N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) at a rate of 1-2 Å/s.[21]

      • EML/ETL: 60 nm of Tris(8-hydroxyquinolinato)aluminum (Alq3) at a rate of 1-2 Å/s.[19]

      • EIL: 1 nm of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s.[19]

      • Cathode: 100 nm of Aluminum (Al) at a rate of 2-5 Å/s.[14]

  • Encapsulation:

    • Remove the devices from the evaporator in an inert atmosphere and encapsulate them immediately to prevent degradation.

Workflow for OLED Fabrication via Thermal Evaporation

OLED_Fabrication start Cleaned ITO Substrate load Load into Vacuum Chamber start->load pump Evacuate to < 10^-6 Torr load->pump htl Deposit HTL (e.g., NPB) pump->htl Deposition Rate: 1-2 Å/s eml Deposit EML/ETL (e.g., Alq3) htl->eml Deposition Rate: 1-2 Å/s eil Deposit EIL (e.g., LiF) eml->eil Deposition Rate: 0.1-0.2 Å/s cathode Deposit Cathode (Al) eil->cathode Deposition Rate: 2-5 Å/s encap Encapsulate in Inert Atmosphere cathode->encap end Completed OLED Device encap->end

Caption: Sequential workflow for fabricating a multi-layer OLED using vacuum thermal evaporation.

Characterization Protocol for OLED Devices

1. Electroluminescence (EL) Spectrum and CIE Coordinates:

  • Measure the light emitted from the device using a spectrometer as a function of applied voltage.

  • The EL spectrum reveals the color purity of the emission.

  • From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) coordinates to quantify the color.

2. Luminance-Current-Voltage (L-I-V) Characteristics:

  • Simultaneously measure the luminance (brightness), current, and voltage using a photometer and an SMU.

  • From these measurements, determine key performance metrics:

    • Turn-on Voltage: The voltage at which the device begins to emit light (e.g., luminance > 1 cd/m²).

    • Current Efficiency (cd/A): The amount of light produced per unit of current.

    • Power Efficiency (lm/W): The amount of light produced per unit of electrical power consumed.

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.[22]

ParameterTypical Values for Alq3-based OLEDSignificance
Turn-on Voltage (V) 2.5 - 4Indicates the energy barrier for charge injection.
Max. Luminance (cd/m²) > 10,000The maximum brightness of the device.
Max. Current Efficiency (cd/A) 3 - 5A measure of the device's ability to convert current into light.
Max. EQE (%) 1 - 3Overall photon conversion efficiency.

Part 3: Organic Field-Effect Transistors (OFETs) - The Building Blocks of Flexible Circuits

OFETs are three-terminal devices that act as switches or amplifiers, analogous to silicon-based transistors.[21] They consist of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes.[10][21] The conductivity of the semiconductor channel between the source and drain is modulated by the voltage applied to the gate electrode.[10] The use of organic materials allows for the fabrication of OFETs on flexible substrates, opening up applications in wearable electronics, sensors, and flexible displays.[21][23]

Application Note: The Importance of the Dielectric-Semiconductor Interface

The performance of an OFET is highly sensitive to the quality of the interface between the gate dielectric and the organic semiconductor.[10] This interface is where the charge accumulation or depletion occurs, forming the conductive channel. A smooth, defect-free dielectric surface is crucial for achieving high charge carrier mobility.[23] Furthermore, the surface energy of the dielectric can influence the molecular packing and morphology of the overlying organic semiconductor, which in turn affects charge transport.[23] Surface treatments of the dielectric, for example, with self-assembled monolayers (SAMs), are often employed to reduce trap states and promote favorable molecular ordering in the semiconductor layer.[23]

Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a common OFET architecture using a doped silicon wafer as the gate and gate dielectric, with a solution-processed organic semiconductor.[24]

Materials and Equipment:

  • Highly n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)

  • Cleaning solvents (as in Protocol 1)

  • Organic semiconductor solution (e.g., P3HT in chlorobenzene)

  • Spin coater

  • Glovebox

  • Thermal evaporator

  • Shadow mask for source-drain electrodes

  • Gold (Au) for electrodes

  • Probe station with SMUs

Step-by-Step Procedure:

  • Substrate Preparation:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Clean the substrate by sonicating in acetone and IPA for 15 minutes each.

    • Dry with a stream of nitrogen.

    • (Optional but recommended) Treat the SiO₂ surface with a SAM like octadecyltrichlorosilane (OTS) to improve performance.

  • Organic Semiconductor Deposition:

    • Transfer the substrate to a glovebox.

    • Spin-coat the organic semiconductor solution onto the SiO₂ surface.

    • Anneal the film on a hotplate at a temperature appropriate for the specific semiconductor (e.g., 110 °C for P3HT) to improve crystallinity.

  • Source-Drain Electrode Deposition:

    • Place the substrate in a thermal evaporator with a shadow mask defining the source and drain electrodes.

    • Deposit 50 nm of gold (Au) to form the contacts.

  • Gate Contact:

    • Carefully scratch a small area at the edge of the substrate to remove the SiO₂ and expose the underlying n-doped silicon gate.[24] Alternatively, the backside of the wafer can be metalized.[24]

Characterization Protocol for OFETs
  • Place the fabricated device on a probe station and make contact with the source, drain, and gate electrodes.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for different gate-source voltages (Vgs). This shows the current modulation by the gate.

  • Transfer Characteristics: Measure Id as a function of Vgs at a constant Vds. This is used to extract key performance metrics:

    • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor. It is calculated from the slope of the transfer curve in the saturation regime.

    • On/Off Ratio: The ratio of the maximum 'on' current to the minimum 'off' current, indicating the switching capability of the transistor.

    • Threshold Voltage (Vt): The gate voltage required to turn the transistor 'on'.

ParameterTypical Values for P3HT OFETSignificance
Mobility (cm²/Vs) 0.01 - 0.1Determines the switching speed and current-carrying capacity.
On/Off Ratio 10⁴ - 10⁶High on/off ratio is crucial for digital logic applications.
Threshold Voltage (V) 0 to -20Indicates the operating voltage range of the device.

Part 4: Organic Electronics in Drug Development - A New Frontier in Biosensing

The unique properties of organic electronic materials, such as their biocompatibility, flexibility, and ionic conductivity, make them ideal candidates for developing advanced biosensors for drug discovery and development.[2][6][25] Organic electrochemical transistors (OECTs), in particular, have shown great promise for highly sensitive detection of biological molecules and processes.[3][16][26]

Application Note: OECTs for High-Sensitivity Biosensing

OECTs operate in an aqueous environment and can transduce small ionic fluxes into large changes in the drain current, providing significant signal amplification.[4][26] This makes them extremely sensitive to biological events occurring at the gate electrode or within the transistor channel.[3][16] For drug development applications, the surface of the gate electrode can be functionalized with specific bioreceptors (e.g., enzymes, antibodies, or DNA aptamers) that selectively bind to a target drug molecule or biomarker.[9][27] This binding event can alter the local ion concentration or the electrochemical potential at the gate, which is then amplified by the OECT, allowing for label-free, real-time detection of the target analyte.[28]

These biosensors can be used in various stages of drug development, including:

  • High-Throughput Screening (HTS): Miniaturized OECT arrays can be used to rapidly screen large libraries of compounds for their interaction with a specific biological target.[27]

  • Pharmacokinetic Studies: Implantable or wearable OECT-based sensors could enable continuous monitoring of drug concentrations in vivo.

  • Toxicity Screening: Cell-based OECT sensors can monitor the physiological response of cells to new drug candidates.[3]

Protocol 4: Fabrication of a PEDOT:PSS-based OECT for Biosensing

This protocol outlines the fabrication of a simple OECT using the biocompatible and ionically conductive polymer PEDOT:PSS.

Materials and Equipment:

  • Glass or flexible plastic substrate (e.g., PEN)

  • Photolithography or screen-printing equipment

  • Gold (Au) or other suitable metal for source, drain, and gate electrodes

  • PEDOT:PSS solution (with additives like ethylene glycol for enhanced conductivity)

  • Passivation layer material (e.g., SU-8 or parylene)

  • Aqueous electrolyte (e.g., phosphate-buffered saline, PBS)

  • Bioreceptor for functionalization (application-specific)

Step-by-Step Procedure:

  • Electrode Patterning:

    • Pattern the source, drain, and gate electrodes on the substrate using standard photolithography and metal deposition or by screen-printing a conductive ink.

  • PEDOT:PSS Channel Deposition:

    • Deposit the PEDOT:PSS solution over the source and drain electrodes to form the transistor channel. This can be done by spin-coating followed by patterning, or by inkjet or screen printing.[17]

    • Anneal the PEDOT:PSS film (e.g., 120-140 °C) to remove the solvent.

  • Encapsulation and Well Definition:

    • Deposit a passivation layer to define the active area of the channel and the gate, and to insulate the contact pads.

    • Create a well over the active area to contain the electrolyte solution.

  • Gate Functionalization (The Key to Selectivity):

    • The surface of the gate electrode is modified to immobilize the desired bioreceptor. The specific protocol will depend on the bioreceptor and the gate material. For example, a gold gate can be functionalized with a thiol-modified DNA aptamer.

Workflow for OECT-based Biosensing

OECT_Biosensing cluster_Sensor OECT Sensor cluster_Measurement Measurement Setup oect Fabricated OECT with Functionalized Gate electrolyte Aqueous Electrolyte (e.g., PBS) analyte Target Analyte (Drug Molecule) interaction Analyte binds to functionalized gate electrolyte->interaction analyte->interaction smu Source Measure Unit (SMU) readout Real-time Current Readout smu->readout transduction Change in Gate Potential /Ionic Environment interaction->transduction amplification Modulation of OECT Channel Conductance transduction->amplification signal Change in Drain Current (Id) amplification->signal signal->smu

Caption: Principle of operation for an OECT-based biosensor for drug detection.

Characterization and Performance Metrics for Organic Biosensors
  • Sensitivity: The change in the sensor's output signal per unit change in the analyte concentration.

  • Selectivity: The ability of the sensor to respond specifically to the target analyte in the presence of other interfering species. This is primarily determined by the specificity of the bioreceptor.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Response Time: The time it takes for the sensor to respond to a change in analyte concentration.

  • Stability: The ability of the sensor to maintain its performance over time.

By leveraging the unique properties of organic materials, researchers and drug development professionals can create novel tools that are not only highly sensitive and selective but also amenable to low-cost, large-scale manufacturing, paving the way for the next generation of diagnostics and personalized medicine.

References

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
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  • (A) Organic electrochemical transistor (OECT) layout. (B) Device fabrication process.
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  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]
  • OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong. [Link]
  • FUNDAMENTAL PROCEDURES FOR FABRICATING AND BUILDING AN ORGANIC SOLAR CELL. Scholarzest. [Link]
  • Fabrication and Use of Organic Electrochemical Transistors for Sensing of Metabolites in Aqueous Media. MDPI. [Link]
  • Organic Bioelectronic Tools for Biomedical Applic
  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublim
  • High Performance Fully Inkjet-Printed Organic Electrochemical Transistor (OECT) Biosensor. AUB ScholarWorks. [Link]
  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublim
  • Optimization Of The Photoactive Layer Thickness In Transparent Thin-Film Zno/P3ht:Pcbm Solar Cells.
  • Fabricating P3HT:PCBM pseudo- bulk heterojunction solar cells through sequential spin-co
  • Manufacturing Processes of Solution-processed Organic Solar cells and Recent Advances. IEOM Society. [Link]
  • Fabrication and Use of Organic Electrochemical Transistors for Sensing of Metabolites in Aqueous Media.
  • Tutorial: Organic field-effect transistors: Materials, structure and oper
  • Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering. [Link]
  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence.
  • Best way to fabricate and characterize an OFET?. Reddit. [Link]
  • High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties.
  • Application of Biosensors in Drug Development. Longdom Publishing. [Link]
  • Materials for bioelectronics: Organic electronics meets biology.
  • Biosensors in Drug Discovery and Drug Analysis.
  • Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. MDPI. [Link]
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  • Handbook Of Flexible Organic Electronics: Materials, Manufacturing And Applic
  • Introduction to biosensors. PMC. [Link]
  • Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. NIH. [Link]
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  • Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applic
  • Biosensors in Drug Discovery and Drug Analysis. DSpace Repository. [Link]
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  • Functionalisation of Graphene Sensor Surfaces for the Specific Detection of Biomarkers. [Source not available].
  • Organic-phase biosensors for monitoring phenol and hydrogen peroxide in pharmaceutical antibacterial products. PubMed. [Link]
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Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing Protodeboronation of (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize (4-Ethoxy-3-formylphenyl)boronic acid in their synthetic campaigns. Protodeboronation, the undesired cleavage of the C–B bond, is a frequent challenge that can significantly impact reaction yield and purity. This document provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions to help you mitigate this problematic side reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of protodeboronation, providing the necessary context for the troubleshooting guide that follows.

Q1: What is protodeboronation and why is it a particular concern for this compound?

A1: Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively consuming your starting material and generating an undesired byproduct.[1] In the case of this compound, this results in the formation of 2-ethoxybenzaldehyde.

This side reaction is especially problematic in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where it directly competes with the desired productive pathway, leading to reduced yields and complex purification challenges.[2][3] The propensity of a given boronic acid to undergo protodeboronation is highly dependent on its electronic properties and the reaction conditions.[1]

This compound possesses both an electron-donating ethoxy group (-OEt) and an electron-withdrawing formyl group (-CHO). While electron-withdrawing groups can increase the Lewis acidity of the boron atom, electron-donating groups can make the aromatic ring more susceptible to electrophilic attack, including protonation, which is a key step in some protodeboronation mechanisms.[2][4] This electronic balance makes careful optimization of reaction conditions essential.

Q2: What are the primary mechanisms driving protodeboronation?

A2: Protodeboronation can proceed through several pathways, but for arylboronic acids in aqueous media, the reaction pH is the most critical factor. The two most common mechanisms are base-catalyzed and acid-catalyzed.[1]

  • Base-Catalyzed Protodeboronation: This is the most relevant pathway in Suzuki-Miyaura reactions, which are typically run under basic conditions. The base (e.g., OH⁻) reacts with the boronic acid, ArB(OH)₂, to form a more electron-rich and reactive boronate species, [ArB(OH)₃]⁻.[1][5] This boronate anion is significantly more susceptible to protonolysis by a proton source (like water), leading to the cleavage of the C-B bond.[1][5] The rate of this process often reaches a maximum at high pH where the boronic acid is fully converted to its boronate form.[5][6]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction proceeds via a different mechanism, typically involving electrophilic substitution where a proton directly attacks the ipso-carbon of the C-B bond.[1][2] While less common in standard coupling reactions, it's important to be aware of, especially during acidic workups or if acidic additives are present.

The diagram below illustrates the critical base-catalyzed pathway that competes with the desired Suzuki-Miyaura coupling.

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Undesired Protodeboronation Pathway BA ArB(OH)₂ This compound Boronate [ArB(OH)₃]⁻ (Reactive Boronate) BA->Boronate + Base Pd_Cat Pd(0) Catalyst BA->Pd_Cat Transmetalation Base Base (e.g., K₂CO₃, OH⁻) PD_Product Ar-H (2-Ethoxybenzaldehyde) Boronate->PD_Product + H⁺ (from H₂O) H2O Proton Source (e.g., H₂O) Suzuki_Product Ar-Ar' (Desired Product) Pd_Cat->Suzuki_Product Reductive Elimination ArX Ar'-X (Coupling Partner) ArX->Pd_Cat Oxidative Addition

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Part 2: Troubleshooting Guide

This section is structured to address common experimental observations and provide actionable solutions grounded in mechanistic principles.

Symptom: My reaction yields are low, and I've confirmed the formation of 2-ethoxybenzaldehyde by GC-MS/LC-MS.

This is a classic sign of significant protodeboronation. The key to solving this is to ensure the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.[3]

The type, strength, and concentration of the base are critical. Strong bases like NaOH or KOH dramatically increase the concentration of the reactive boronate anion, accelerating protodeboronation.[3]

Solution: Switch to a milder base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices as they provide sufficient basicity for the Suzuki coupling while minimizing the rate of protodeboronation.[3][7]

BasepKa of Conjugate AcidTypical ObservationRecommendation
NaOH, KOH~15.7High rate of protodeboronationAvoid for sensitive substrates
K₂CO₃~10.3Moderate; good starting pointRecommended
K₃PO₄~12.3Often provides a good balanceHighly Recommended
CsF~3.2Can suppress protodeboronationEffective in specific systems

Elevated temperatures accelerate all reactions, including the undesired protodeboronation.[8]

Solution: Determine the minimum temperature required for the coupling reaction to proceed at a reasonable rate. Running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can significantly favor the desired pathway by slowing the decomposition of the boronic acid.[3]

A slow, inefficient catalyst system gives the boronic acid more time to decompose.[3]

Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive cross-coupling, allowing it to outcompete protodeboronation.[1][3] These systems are often effective at lower temperatures, providing a synergistic benefit.

Part 3: Advanced Strategies & Prophylactic Measures

If the above troubleshooting steps are insufficient, or if the boronic acid shows instability even before the reaction, more robust strategies are required.

Q3: My boronic acid appears to degrade during storage or upon dissolution in the reaction solvent. How can I prevent this?

A3: this compound, like many arylboronic acids, can be sensitive to ambient moisture and heat.

  • Proper Storage: Store the solid reagent in a desiccator under an inert atmosphere (N₂ or Ar) and refrigerate at 2-8°C.

  • Stock Solutions: If preparing a stock solution in a solvent like aqueous dioxane, adding a small amount of a weak acid (e.g., 10 mol% propionic acid) can act as a stabilizer, preventing premature base-catalyzed decomposition before the reaction is initiated.[5][6]

Q4: Are there more stable alternatives to using the boronic acid directly?

A4: Yes. Converting the boronic acid to a more stable derivative is an excellent strategy. These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low during the reaction and thus minimizing the opportunity for decomposition.[1][7]

  • Pinacol Esters: These are a common and effective alternative. They are generally more robust than the corresponding boronic acids and can be easily prepared.[7][9]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are exceptionally resistant to protodeboronation. They slowly hydrolyze under basic Suzuki conditions to release the active boronic acid.[1][7][10]

  • Organotrifluoroborates (R-BF₃K): These potassium salts also offer enhanced stability and can be very effective at suppressing protodeboronation.[1][7]

The following workflow provides a decision tree for troubleshooting protodeboronation.

G Start High Protodeboronation Observed? Check_Base Step 1: Re-evaluate Base Is it NaOH or KOH? Start->Check_Base Yes Switch_Base Action: Switch to milder base (K₃PO₄ or K₂CO₃) Check_Base->Switch_Base Yes Check_Temp Step 2: Lower Temperature Is T > 80°C? Check_Base->Check_Temp No Success Problem Solved Switch_Base->Success Lower_Temp Action: Reduce to lowest effective temperature (e.g., 60-80°C) Check_Temp->Lower_Temp Yes Check_Cat Step 3: Enhance Catalyst Using older catalyst system? Check_Temp->Check_Cat No Lower_Temp->Success Switch_Cat Action: Use modern precatalyst + bulky ligand (e.g., SPhos) Check_Cat->Switch_Cat Yes Advanced Step 4: Consider Reagent Form Is boronic acid degrading? Check_Cat->Advanced No Switch_Cat->Success Switch_Reagent Action: Convert to a stable form (Pinacol Ester, MIDA Boronate) Advanced->Switch_Reagent Yes Advanced->Success No, Re-evaluate Entire Process Switch_Reagent->Success

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Part 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs a mild base, a modern catalyst system, and moderate temperature.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Loading: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the SPhos ligand (1-2 mol% relative to Pd).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, ensuring water content is low) via cannula. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Reaction Execution: Backfill the flask with argon or nitrogen and heat the reaction mixture to a moderate temperature (start with 70 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the 2-ethoxybenzaldehyde byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of this compound pinacol ester

This protocol converts the boronic acid to its more stable pinacol ester derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or cyclohexane.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Isolation: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after assessing its purity, or it can be purified by recrystallization or column chromatography.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]
  • Liu, C., Yuan, J., Gao, M., Tang, S., Li, J., & He, R. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36785–36791. [Link]
  • ResearchGate. (2017).
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1258. [Link]
  • Wikipedia. (2023).
  • Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686-2696. [Link]
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016).
  • ResearchGate. (2022). Protodeboronation of (Hetero)
  • Organic Chemistry Portal. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3462-3472. Note: A general reference on slow-release, a more specific one is used in the text. A similar concept is discussed in the NIH link: [Link]
  • Cox, P. A., et al. (2016).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

Sources

Technical Support Center: Purification of (4-Ethoxy-3-formylphenyl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of (4-Ethoxy-3-formylphenyl)boronic acid and its subsequent reaction products. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you overcome common purification challenges.

Section 1: Purification of this compound

The purity of your starting boronic acid is paramount for the success of subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling. Impurities can lead to low yields, side reactions, and complex purification challenges downstream.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of this compound shows broad signals and what appears to be a second species. Is my material impure?

A1: Not necessarily. Arylboronic acids have a propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration.[1][2] This is a reversible equilibrium that can be influenced by the presence of water. In an NMR solvent, you may see both the monomeric boronic acid and the boroxine trimer, leading to a more complex spectrum than expected. The presence of a small amount of D₂O in your NMR sample can often help to sharpen the signals by promoting the hydrolysis of the boroxine back to the monomeric acid.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities can include starting materials from the synthesis, such as the corresponding aryl halide, and byproducts like homocoupled species.[2] Additionally, protodeboronation, the cleavage of the C-B bond, can occur, leading to the formation of 2-ethoxybenzaldehyde.[1] Over-oxidation of the boronic acid can also lead to various byproducts.[2]

Q3: Can I use standard silica gel column chromatography to purify this compound?

A3: While possible, it can be challenging. Boronic acids are known to sometimes streak or irreversibly bind to silica gel due to their acidic nature and the presence of Lewis acidic boron.[3][4] If you choose this method, it is often beneficial to use a solvent system containing a small amount of a polar solvent like methanol or a modifier such as acetic acid to improve elution. However, other techniques are often more effective.

Troubleshooting Guide: Purifying this compound

This guide provides several effective methods for purifying your boronic acid, ranging from simple recrystallization to a more robust acid-base extraction protocol.

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent or solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at room temperature or below.

Troubleshooting Common Recrystallization Issues:

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent or a solvent system where the compound has lower solubility. Try adding a co-solvent (anti-solvent) dropwise to the hot, dissolved solution until turbidity appears, then reheat to clarify and cool slowly.
No Crystal Formation The compound is too soluble even at low temperatures. Supersaturation has not been achieved.Reduce the amount of solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Poor Recovery Too much solvent was used. The compound has significant solubility even at low temperatures.Concentrate the filtrate and attempt a second crystallization. Ensure the solution is thoroughly cooled before filtration.

Recommended Solvents to Screen:

  • Aqueous mixtures (e.g., water, ethanol/water, acetone/water)

  • Toluene

  • Ethyl acetate/hexanes mixtures[3]

Step-by-Step Recrystallization Protocol:

  • Add the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If impurities remain undissolved, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

This is a highly effective method for purifying formylphenylboronic acids, capable of achieving purities of ≥99%.[5] The principle lies in the acidic nature of the boronic acid group, which allows for its selective extraction into a basic aqueous phase, leaving non-acidic organic impurities behind.

Workflow for Acid-Base Extraction:

G crude Crude this compound in an organic solvent (e.g., Toluene, MTBE) add_base Add aqueous base (e.g., NaOH, K2CO3) to pH 8-11 crude->add_base separate_layers Separate Layers add_base->separate_layers organic_phase Organic Phase: Non-acidic impurities separate_layers->organic_phase Discard aqueous_phase Aqueous Phase: Boronate salt separate_layers->aqueous_phase add_acid Acidify aqueous phase with HCl to pH ~1 aqueous_phase->add_acid precipitate Precipitated pure boronic acid add_acid->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Acid-Base Purification Workflow

Detailed Protocol for Acid-Base Extraction:

  • Suspend the crude this compound in water.

  • Cool the suspension to approximately 10°C.

  • Slowly add an aqueous solution of a base (e.g., sodium carbonate) until the pH is between 8 and 11 and the solid dissolves.[5]

  • Extract the aqueous solution with an organic solvent like toluene or methyl tert-butyl ether (MTBE) to remove any insoluble organic impurities.[5]

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous solution with concentrated hydrochloric acid to a pH of about 1.[5]

  • The purified boronic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 2: Purification of Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but the purification of the desired biaryl product can be challenging due to the presence of various side products and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in a Suzuki coupling reaction with this compound that I need to remove?

A1: You can expect several potential byproducts that may complicate purification:

  • Homocoupled boronic acid: Two molecules of the boronic acid coupling together. This is often promoted by the presence of Pd(II) species and oxygen.[6][7]

  • Dehalogenated starting material: The aryl halide partner is reduced instead of coupled.[6]

  • Protodeboronated starting material: this compound loses its boronic acid group.[1]

  • Unreacted starting materials: Both the boronic acid and the aryl halide may be present.

  • Palladium catalyst residues: These can often be removed by filtration through a pad of Celite or silica gel.

Q2: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?

A2: This is a common and difficult purification challenge. Careful optimization of your column chromatography is key. Using a shallow solvent gradient and a high-resolution silica gel can improve separation. In some cases, recrystallization may be effective if one component is significantly less soluble or present in a much lower concentration.

Troubleshooting Guide: Purifying Suzuki Coupling Products

The purification strategy for your biaryl product will depend on the physical properties of the product and the impurities present.

This is the most common method for purifying Suzuki coupling reaction mixtures.

Optimizing Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Standard silica gel is usually sufficient.It is a cost-effective and versatile stationary phase for a wide range of organic compounds.
Solvent System Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.This allows for the elution of less polar byproducts first, followed by your desired product. A typical starting point could be 9:1 hexanes:ethyl acetate, gradually moving to more ethyl acetate.[8]
Gradient Elution A slow, shallow gradient is often more effective than an isocratic elution for separating closely related compounds.This maximizes the resolution between spots on the column, improving the chances of separating your product from impurities with similar Rf values.
Loading Technique Dry loading the crude material onto a small amount of silica gel is often preferable to wet loading.Dry loading can lead to sharper bands and better separation, especially if the crude material has low solubility in the initial eluent.[9]

Step-by-Step Column Chromatography Protocol:

  • After the reaction work-up, concentrate the crude product.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column in your chosen starting eluent.

  • Carefully add the dry-loaded crude material to the top of the column.

  • Begin eluting with your starting solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent according to your predetermined gradient.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

If your biaryl product is a solid, recrystallization can be an excellent method for achieving high purity, especially for removing trace impurities after chromatography.

Workflow for Product Purification:

G crude_mixture Crude Suzuki Reaction Mixture workup Aqueous Work-up (e.g., water, brine washes) crude_mixture->workup filtration Filtration through Celite/Silica Plug (Removes Pd catalyst) workup->filtration column Column Chromatography (Separates major components) filtration->column recrystallization Recrystallization (Final polishing) column->recrystallization pure_product Pure Biaryl Product recrystallization->pure_product

Caption: General Suzuki Product Purification Workflow

Recommended Solvents to Screen for Biaryl Products:

  • Hexanes[10]

  • Methanol/Hexanes[11]

  • Ethanol

  • Toluene

Experimental Protocol for Recrystallization:

  • Dissolve the impure biaryl product in a minimum amount of a suitable hot solvent.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Cool the solution further in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing with a small portion of the cold solvent.

  • Dry the crystals thoroughly.

By understanding the nature of this compound and the common pitfalls associated with its purification and use in subsequent reactions, you can develop a robust and efficient purification strategy. This guide provides a starting point for troubleshooting, but remember that optimization may be necessary for your specific reaction conditions and target molecule.

References

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • 4-Formylphenylboronic acid - Wikipedia. Wikipedia. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). [Video]. YouTube. [Link]
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • How to purify boronic acids/boronate esters?
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Reddit. (2023, December 20). [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. (2011). Molecules, 16(3), 2499-2507. [Link]
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2009).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development, 11(3), 457-462. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2009).
  • This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). [Video]. YouTube. [Link]
  • 4-ethoxy-3-formylphenylboronic acid (C9H11BO4). PubChemLite. [Link]
  • Process for preparing highly pure formylphenylboronic acids. (n.d.).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Reddit. (2025, November 8). [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

Sources

Identifying and minimizing byproducts in reactions with (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-Ethoxy-3-formylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile reagent. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, minimize byproduct formation, and streamline your purification processes.

Frequently Asked Questions (FAQs): The Primary Suspects

This section addresses the most common impurities observed across various reaction types involving this compound.

Q1: My NMR/LC-MS shows a significant peak corresponding to 4-ethoxybenzaldehyde. What is this byproduct and why does it form?

A1: This is the result of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][2] The presence of the electron-donating ethoxy group and the electron-withdrawing formyl group on the same ring can influence its susceptibility to this process.

Causality: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. It can be catalyzed by acid or, more commonly in cross-coupling reactions, by base.[3][4] The mechanism in basic media, which is highly relevant for reactions like the Suzuki-Miyaura coupling, often involves the formation of a boronate anion (Ar-B(OH)₃⁻), which is more susceptible to cleavage.[5][6] The presence of water in the reaction medium is a key contributor, acting as the proton source.[4]

Key Triggers:

  • Aqueous basic conditions: Strong bases (e.g., NaOH, KOH) and the presence of water significantly accelerate this side reaction.[5][7]

  • Elevated temperatures: Higher reaction temperatures increase the rate of protodeboronation.

  • Prolonged reaction times: Extended heating gives the side reaction more time to occur.

Q2: I've isolated a high-molecular-weight impurity that appears to be a symmetrical dimer of my starting material. What is this and how can I prevent it?

A2: You are observing the homocoupling (or Glaser/Ullmann-type) byproduct: 5,5'-diethoxy-3,3'-diformyl-1,1'-biphenyl. This occurs when two molecules of the boronic acid couple with each other.

Causality: The mechanism of homocoupling is highly dependent on the catalytic system:

  • In Palladium-Catalyzed Reactions (e.g., Suzuki): This is often mediated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species.[8][9] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.[9] Using a Pd(II) precatalyst (like Pd(OAc)₂) without proper reduction or under non-inert conditions can exacerbate this issue.

  • In Copper-Catalyzed Reactions (e.g., Chan-Lam, Ullmann): Copper catalysts are well-known to promote the oxidative homocoupling of boronic acids, often in the presence of an oxidant like air (O₂).[10][11] In some cases, this is the desired reaction, but in cross-coupling, it becomes a competitive and undesired pathway.[12]

Q3: My boronic acid is a fine powder that is difficult to weigh accurately and gives inconsistent results. Is this a quality issue?

A3: This could be related to the formation of boroxines . Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which are formed by the intermolecular dehydration of three boronic acid molecules.[13][14]

Causality & Impact:

  • Formation: This is a reversible dehydration process. The presence of even trace amounts of water will shift the equilibrium back towards the monomeric boronic acid.

  • Physical State: Boroxines are often fluffy, low-density solids, which can make accurate weighing challenging.

  • Stoichiometry: Since three molecules of boronic acid form one molecule of boroxine (releasing three molecules of water), using the boroxine directly without accounting for the mass difference will result in an incorrect stoichiometry (you would be adding less boron reagent than intended). This can lead to incomplete conversion and inconsistent results. While boroxines are often active in the catalytic cycle, the change in molar equivalence is a primary source of irreproducibility.

Troubleshooting Guide: Reaction-Specific Scenarios

Let's move from general byproducts to specific, actionable troubleshooting within common reaction frameworks.

Scenario 1: Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is the most common application for this compound. Byproduct control is paramount for achieving high yields of the desired biaryl product.

Suzuki_Troubleshooting

ParameterRecommendation to Minimize ProtodeboronationRecommendation to Minimize HomocouplingRationale
Palladium Source Less critical, but precatalysts are generally more efficient.Use Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald-type).[15]Pd(II) species directly catalyze homocoupling. Pd(0) sources or precatalysts that rapidly generate Pd(0) keep the concentration of problematic Pd(II) low.[8][9]
Ligand Bulky, electron-rich ligands (e.g., SPhos, XPhos).Bulky, electron-rich ligands.These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cycle, outcompeting side reactions.[15][16]
Base Use weaker, non-nucleophilic bases like K₃PO₄, K₂CO₃, or CsF. Avoid NaOH, KOH.[15]Base choice is less critical for homocoupling itself but affects the overall reaction rate.Strong hydroxide bases significantly accelerate the hydrolysis of the C-B bond, leading to protodeboronation.[5][6]
Solvent Use anhydrous solvents (e.g., Dioxane, Toluene, THF).Degas solvents thoroughly.Water is the proton source for protodeboronation.[4] Oxygen dissolved in the solvent is a primary oxidant that leads to Pd(II) and subsequent homocoupling.[8]
Temperature Lower temperatures (e.g., 60-80 °C).Lower temperatures can help if oxidative degradation is an issue.Protodeboronation has a significant activation energy and is often minimized by reducing heat.
Scenario 2: Chan-Lam Coupling

This copper-catalyzed C-N or C-O bond formation is an excellent alternative to palladium-based methods but comes with its own set of characteristic byproducts.

Problem: In addition to unreacted starting materials, my crude reaction mixture contains significant amounts of 5,5'-diethoxy-3,3'-diformyl-1,1'-biphenyl (homocoupling) and 2-ethoxy-5-hydroxybenzaldehyde (phenol formation).

Causality & Solutions:

  • Phenol Formation: This byproduct arises from the copper-catalyzed oxidative coupling of the boronic acid with water.[17] Isotope labeling studies have confirmed that water, not atmospheric oxygen, is the source of the hydroxyl group.[17]

    • Solution: Conduct the reaction under anhydrous conditions. The addition of activated molecular sieves (3Å or 4Å) to the reaction vessel can effectively scavenge trace amounts of water. Using the boroxine form of the starting material can also be beneficial as it consumes water to hydrolyze back to the active boronic acid.[17]

  • Homocoupling: As with other systems, this is the oxidative dimerization of the boronic acid. In Chan-Lam couplings, it is often promoted by the copper catalyst and an oxidant (air).

    • Solution: Ensure the primary nucleophile (amine or alcohol) is present and active. The homocoupling pathway is competitive with the desired cross-coupling. If the primary nucleophile is sterically hindered or electronically deactivated, homocoupling can become the dominant pathway. Sometimes, using a slight excess (1.1-1.2 equiv) of the boronic acid can be beneficial, but large excesses should be avoided.

Experimental Protocols & Purification

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This is the gold standard for removing dissolved oxygen to suppress oxygen-mediated homocoupling in Suzuki reactions.[7]

Steps:

  • Place the solvent in a thick-walled Schlenk flask with a stir bar. The flask should not be more than half full.

  • Securely attach the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent along the walls for a larger surface area.

  • Once completely frozen, open the flask to the vacuum line for 5-10 minutes to evacuate the headspace.

  • Close the valve to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it melts.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Non-Chromatographic Byproduct Removal (Aqueous Base Wash)

This simple workup procedure can effectively remove unreacted boronic acid and some acidic byproducts before chromatography, simplifying purification.[18][19]

Steps:

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. Boronic acids are acidic and will be extracted into the basic aqueous layer as the corresponding boronate salt.

  • Separate the layers.

  • Wash the organic layer again with water, followed by brine, to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The resulting crude material should be significantly enriched in your desired product, making subsequent silica gel chromatography much more efficient.

Byproduct_Pathways

References

  • Organic Chemistry Portal.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • ResearchGate.
  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
  • Luchini, G., et al. (2015). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
  • Tcyrulnikov, S., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
  • Wikipedia.
  • Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
  • Le-Quellec, M., et al. (2022).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020).
  • Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Gurung, S. K., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
  • Ley, S. V., & Thomas, A. W. (2003). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
  • Royal Society of Chemistry. (2016). Greener Approaches to Cross-Coupling. [Link]
  • Reddy, V., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry. [Link]
  • The Organic Chemistry Tutor. (2022). Chan-Lam Coupling. YouTube. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
  • Wikipedia. Chan–Lam coupling. [Link]
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • Royal Society of Chemistry. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. [Link]
  • Wikipedia. 4-Formylphenylboronic acid. [Link]
  • ResearchGate. Ullmann coupling of various arylboronic acids using Pd/Fe3O4@PDAa. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • wwjmrd.com. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Google Patents. (2005).
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
  • Wikipedia. Ullmann reaction. [Link]
  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling).

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-Ethoxy-3-formylphenyl)boronic acid and Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates with (4-Ethoxy-3-formylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these challenging yet crucial transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and this compound is showing low to no conversion. What are the most likely causes?

A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a common challenge that typically points to inefficiencies in one or more key steps of the catalytic cycle. The primary bottlenecks are often slow oxidative addition or sluggish transmetalation, both exacerbated by steric hindrance.

  • Inefficient Oxidative Addition: Steric bulk on your aryl halide, particularly at the ortho positions, can significantly slow the initial oxidative addition of the palladium(0) catalyst to the Ar-X bond. This is often the rate-limiting step for electron-rich and hindered aryl chlorides.[1]

  • Challenging Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sterically hindered. Additionally, the electron-withdrawing nature of the formyl group on this compound reduces the nucleophilicity of the boronate, further slowing this step.[2]

  • Catalyst Decomposition: The catalyst system may be degrading before the productive coupling can occur, often due to the presence of oxygen or high reaction temperatures.[1][2]

A logical first step is to re-evaluate your choice of catalyst, ligand, and base to ensure they are robust enough for this demanding transformation.

Q2: What are the key considerations when selecting a catalyst and ligand for coupling sterically hindered substrates?

A2: For sterically hindered couplings, the choice of ligand is paramount. You need a ligand that not only stabilizes the palladium center but also actively promotes the challenging steps of the catalytic cycle.

  • Bulky, Electron-Rich Ligands: These are essential. Bulky ligands promote reductive elimination, the final step that forms the C-C bond and regenerates the catalyst.[1] Electron-rich ligands accelerate the oxidative addition step, which is often slow for hindered substrates.[1]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for these transformations due to their steric bulk and electron-donating properties.[2]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be very effective for coupling hindered substrates, sometimes outperforming phosphine ligands.[3]

Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often a better choice than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are more stable and provide a reliable source of the active Pd(0) species, reducing the likelihood of side reactions like boronic acid homocoupling.[2]

Q3: How does the choice of base and solvent impact the reaction with this compound?

A3: The base and solvent system is critical for activating the boronic acid and maintaining a productive catalytic cycle.

  • Role of the Base: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for transmetalation.[4][5][6] For hindered substrates, a stronger base is often required to facilitate this challenging step.[2]

  • Recommended Bases: Strong, non-nucleophilic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, offering good reactivity without being overly harsh.

    • Cesium Carbonate (Cs₂CO₃): Another effective base, often used in difficult couplings.[2]

    • Potassium tert-butoxide (t-BuOK): A very strong base that can be effective when others fail, though it may promote side reactions with sensitive functional groups.[3]

  • Solvent Selection: The solvent must be able to dissolve all reaction components and be stable at the required temperature.

    • Aprotic Polar Solvents: Dioxane, THF, and 2-MeTHF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.[7][8]

    • Aromatic Hydrocarbons: Toluene can be a good choice, especially for higher temperature reactions.

Caution: The formyl group on this compound can be sensitive to strong bases and high temperatures, potentially leading to decomposition or side reactions. Careful monitoring and optimization are key.

Troubleshooting Guides

Problem 1: Low Yield with Significant Protodeboronation of this compound

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant amounts of 4-ethoxybenzaldehyde detected in the crude reaction mixture.

Causality: Protodeboronation is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond. This side reaction is often competitive with the desired cross-coupling, especially with electron-deficient or heteroaryl boronic acids.[1] It can be promoted by excess water, strong bases, and high temperatures.[9]

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation step1 Use Anhydrous Conditions start->step1 Initial Step step2 Switch to a Weaker Base (e.g., KF, CsF) step1->step2 If problem persists step3 Lower Reaction Temperature step2->step3 If still problematic step4 Use a Protected Boronic Acid Derivative (e.g., MIDA ester or trifluoroborate salt) step3->step4 Final Strategy success Improved Yield step4->success

Caption: Troubleshooting protodeboronation side reactions.

Detailed Protocol for Minimizing Protodeboronation:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware.

    • Use anhydrous solvents. While a small amount of water is often beneficial, excess water can drive protodeboronation.

    • Consider using anhydrous potassium phosphate (K₃PO₄). If using aqueous bases, minimize the amount of water.

  • Optimize the Base:

    • If using a strong base like Cs₂CO₃ or K₃PO₄, consider switching to a milder base like potassium fluoride (KF).[10]

  • Temperature Control:

    • Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Try starting at 80 °C and adjusting as needed.

  • Protect the Boronic Acid:

    • Convert this compound to its corresponding trifluoroborate salt or MIDA ester. These derivatives are more stable to protodeboronation and release the boronic acid slowly under the reaction conditions.[11]

Problem 2: Significant Homocoupling of this compound

Symptoms:

  • Formation of a symmetrical biaryl byproduct derived from the coupling of two molecules of the boronic acid.

  • Reduced yield of the desired unsymmetrical biaryl.

Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this undesired reaction.[9] Electron-deficient boronic acids can be more susceptible to this side reaction.[9]

Troubleshooting Workflow:

G start Significant Homocoupling step1 Thoroughly Degas Reaction Mixture (e.g., Freeze-Pump-Thaw cycles) start->step1 Most Critical Step step2 Use a Pd(0) Precatalyst (e.g., Buchwald G3/G4) step1->step2 If using Pd(II) source step3 Slow Addition of Boronic Acid step2->step3 Advanced Technique success Minimized Homocoupling step3->success

Caption: Workflow to minimize boronic acid homocoupling.

Detailed Protocol for Preventing Homocoupling:

  • Rigorous Degassing:

    • Ensure your solvent is thoroughly degassed before adding the catalyst.

    • Use at least three freeze-pump-thaw cycles for the best results. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can be effective.[11]

  • Use an Efficient Pd(0) Source:

    • If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. Incomplete reduction can leave Pd(II) species that promote homocoupling.[1]

    • Switching to a modern Pd(0) precatalyst (e.g., XPhos Pd G3) can provide a more controlled and efficient initiation of the catalytic cycle.[2]

  • Control Reagent Stoichiometry:

    • Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can sometimes increase the rate of homocoupling.

Optimized Reaction Conditions for Sterically Hindered Couplings

The following table provides a starting point for optimizing your reaction. Remember that the ideal conditions will be substrate-specific.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)Provides a reliable source of active Pd(0) and incorporates a bulky, electron-rich ligand ideal for hindered substrates.[2]
Ligand (Included in precatalyst)Buchwald-type biarylphosphine ligands are proven to accelerate the key steps in challenging couplings.[12][13]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that effectively promotes the formation of the reactive boronate species.[2]
Solvent Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1)Aprotic ethers are excellent solvents for Suzuki couplings. A small amount of water aids in dissolving the base.[7]
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation energy for hindered substrates. Monitor for decomposition.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen from causing catalyst decomposition and boronic acid homocoupling.[9]

Experimental Protocol: A General Starting Point

This protocol is a robust starting point for the coupling of a sterically hindered aryl bromide with this compound.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the sterically hindered aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

References

  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluorobor
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Role of a base in Suzuki-Miyaura reaction.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

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Troubleshooting guide for palladium-catalyzed reactions with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Palladium-Catalyzed Reactions with Boronic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura coupling. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide in-depth, mechanistically grounded answers to the common (and uncommon) challenges encountered in the lab. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper, predictive understanding of your reaction systems.

Part 1: Troubleshooting Low or No Product Yield

This is the most frequent issue chemists face. A low or non-existent yield can stem from several root causes, often related to the delicate interplay between the catalyst, reagents, and reaction conditions.

Q1: My reaction isn't working. Could my palladium catalyst be the problem?

A: Absolutely. The state of the palladium catalyst is paramount. The active catalytic species is Palladium(0), which must be generated and maintained throughout the reaction.[1][2] Problems often arise from either inefficient generation of Pd(0) from a Pd(II) precatalyst or deactivation of the active Pd(0) species.

Common Symptoms & Causes:

  • Formation of "Palladium Black": If you observe a black precipitate, your active Pd(0) catalyst has likely aggregated and crashed out of solution.[3] This is a common deactivation pathway.[4] It indicates that the ligands are not effectively stabilizing the soluble, catalytically active Pd(0) species.[1]

  • Reaction Starts but Stalls: This can happen if the initial activation of the Pd(II) precatalyst is successful, but the resulting Pd(0) is not stable under the reaction conditions and deactivates over time.[4]

  • No Reaction at All: This may point to a failure in the initial reduction of the Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)) to the active Pd(0) state.[1][5] This reduction is a critical initiation step.[5]

Troubleshooting Steps & Rationale:

  • Re-evaluate Your Ligand Choice: The ligand's job is to stabilize the Pd(0) center and modulate its reactivity.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are often superior to simpler ligands like triphenylphosphine (PPh₃) because they promote the crucial reductive elimination step and prevent catalyst aggregation.[1][6][7] NHCs form particularly strong bonds with the metal, enhancing stability.[8][9]

  • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, often leading to palladium black formation and promoting unwanted side reactions like the homocoupling of boronic acids.[1][10] Rigorous degassing of solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining an inert atmosphere are critical.[10][11]

  • Consider the Precatalyst: Modern, well-defined precatalysts are designed for efficient and rapid generation of the active Pd(0) species, which can minimize side reactions that occur during sluggish activation steps.[5][12]

Q2: I've ruled out the catalyst. How do I know if my boronic acid is the culprit?

A: Boronic acid quality and stability are notoriously variable and a frequent source of reaction failure.[1] They are susceptible to several decomposition pathways that consume your starting material before it can participate in the catalytic cycle.[10]

Common Symptoms & Causes:

  • Sticky or Oily Boronic Acid: Pure boronic acids are typically white, crystalline solids. A sticky or oily appearance suggests the formation of cyclic trimers known as boroxines through dehydration.[10] While often in equilibrium with the active monomeric form in the reaction, significant boroxine formation indicates potential moisture issues and can complicate accurate weighing.[10]

  • LC-MS Shows Missing Starting Material: If you see your halide starting material but little to no boronic acid, it has likely decomposed. The two primary decomposition pathways are:

    • Protodeboronation: Cleavage of the C–B bond by a proton source (like water), replacing it with a C–H bond.[10][13] This is accelerated by high temperatures and strong bases.[13]

    • Oxidative Decomposition: Oxygen can degrade the boronic acid, another reason why inert conditions are vital.[1]

Troubleshooting Steps & Rationale:

  • Assess Purity: Do not assume commercial boronic acids are pure. Their purity can directly impact reaction efficiency.[14] If in doubt, obtain a fresh bottle or consider purification.

  • Use a More Stable Derivative: For notoriously unstable boronic acids (e.g., many heteroaromatics, vinyl, and cyclopropyl derivatives), using a more robust surrogate is a powerful strategy.[15][16] Potassium organotrifluoroborates (R-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to air and moisture and can be used as "slow-release" sources of the active boronic acid under the reaction conditions.[15][17]

  • Modify Reaction Conditions: To minimize protodeboronation, use the mildest base and lowest temperature that still afford a reasonable reaction rate.[13] Using anhydrous solvents can also help, though a controlled amount of water is often necessary for the catalytic cycle.[10][13]

Q3: My yield is still low. Could the base or solvent be wrong?

A: The base and solvent are not passive components; they are critical players in the catalytic cycle.[18] An improper choice can halt the reaction entirely.

The Role of the Base: The base has multiple roles, but its primary function is to activate the boronic acid, making it sufficiently nucleophilic to transfer its organic group to the palladium center in the transmetalation step.[18][19][20]

  • Symptom: The reaction stalls after oxidative addition (you might observe the Pd(II)-aryl halide intermediate by LC-MS if you are monitoring the reaction).

  • Cause: The base may be too weak or poorly soluble to facilitate transmetalation.

  • Solution: Switch to a different base. Inorganic bases are most common.[19]

    • Carbonates (K₂CO₃, Cs₂CO₃): Good general-purpose bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often more effective but also more expensive.[21]

    • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with challenging substrates like aryl chlorides.[6]

    • Hydroxides (NaOH, KOH): Very strong bases that can be effective but may promote side reactions, including protodeboronation or hydrolysis of sensitive functional groups.[6][21]

The Role of the Solvent: The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. Many Suzuki couplings are run in biphasic systems (e.g., Toluene/Water, Dioxane/Water), which can be highly effective.[1][18]

  • Symptom: Reagents are not fully dissolved; the reaction is sluggish.

  • Cause: Poor solubility of the base, boronic acid, or catalyst complex.

  • Solution:

    • Solvent Choice: Common solvents include ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and amides (DMF).[1][18]

    • The Role of Water: A small, controlled amount of water is often crucial.[1] It helps dissolve the inorganic base and can facilitate the key transmetalation step.[22][23] However, excess water can promote catalyst deactivation and protodeboronation.[13][24] Finding the optimal ratio (e.g., 4:1 or 10:1 organic solvent to water) is a key part of optimization.[11]

Component Common Choices Key Considerations
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHStrength, solubility, and compatibility with functional groups.[19]
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)Reagent solubility, reaction temperature (boiling point), degassing efficiency.[18]

Part 2: Key Mechanisms & Visual Guides

Understanding the underlying mechanisms is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps.[6][18][25]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) intermediate.[6][26][27]

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the Pd(II) center, displacing the halide.[6][18]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][25][27]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Out ArX Ar-X ArX->OxAdd Electrophile ArB Ar'-B(OR)₂ + Base ArB->Transmetal Nucleophile

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow start Low / No Yield q_catalyst Observe Pd Black? start->q_catalyst s_catalyst Improve Catalyst Stability: - Change Ligand (Bulky, e⁻-rich) - Ensure Rigorous Degassing - Use a Modern Precatalyst q_catalyst->s_catalyst Yes q_boronic Boronic Acid Quality Check: - Appearance (Solid vs. Oily)? - Known to be unstable? q_catalyst->q_boronic No s_catalyst->q_boronic s_boronic Improve Boronic Acid: - Use Fresh/Pure Reagent - Switch to Stable Derivative (MIDA, -BF₃K) - Use Milder Conditions q_boronic->s_boronic Yes q_conditions Screen Reaction Parameters q_boronic->q_conditions No s_boronic->q_conditions s_conditions Optimize Conditions: - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Toluene, Dioxane) - Optimize H₂O ratio - Adjust Temperature q_conditions->s_conditions end Reaction Optimized s_conditions->end

Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reaction Setup & Degassing

This protocol outlines the best practices for setting up a reaction under an inert atmosphere to minimize catalyst deactivation and side reactions.

Materials:

  • Oven-dried Schlenk flask or reaction vial with a stir bar.

  • Septa and needles.

  • Inert gas source (Argon or Nitrogen) with a manifold.

  • Degassed solvents.

Procedure:

  • Solid Reagents: To the oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[11]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand, or a pre-formed precatalyst (1-5 mol%).

  • Seal and Purge: Quickly seal the flask with a septum.

  • Evacuate & Backfill: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until bubbling stops, then backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[10][11]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene/H₂O) via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[10][28]

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic salts.[10][11]

References

  • 1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. (2023, December 3). Chemistry LibreTexts.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019, May 27). ChemistryViews.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. (n.d.). ACS Publications.
  • What is the prominent role of water in the Suzuki reaction? (2023, March 18). Quora.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013, September 12). Morressier.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate.
  • oxidative addition and palladium coupling. (n.d.). csbsju.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). Journal of the American Chemical Society.
  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. (2025, August 7). ResearchGate.
  • Challenges In Suzuki Coupling Reaction. (2025, November 12). KCIL Chemofarbe Group.
  • 10.1: Oxidative Addition and Reductive Elimination. (2023, February 24). Chemistry LibreTexts.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). YouTube.
  • Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. (n.d.). ACS Publications.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing).
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers.
  • Roles of Water in Metal-Catalyzed Cross-Couplings. (2010, November 10). Anderson's Process Solutions.
  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). (2012, June 25). PubMed.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (n.d.). NIH.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). ACS Publications.
  • NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. (2025, August 7). ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update.
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: The Critical Impact of Boronic Acid Purity on Suzuki-Miyaura Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice on a crucial, yet often overlooked, aspect of the Suzuki-Miyaura cross-coupling reaction: the purity of the boronic acid reagent. Inconsistent yields, unexpected byproducts, and failed reactions can frequently be traced back to the quality of this key starting material.[1][2] This resource will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent purity-related issues in your Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding boronic acids in Suzuki-Miyaura reactions.

Q1: My Suzuki-Miyaura reaction failed to give the desired product, even though my setup and stoichiometry seem correct. Could the boronic acid be the culprit?

A1: Absolutely. The quality of the boronic acid is a critical parameter for the success of the reaction.[1][2] Impurities can act as catalyst poisons, engage in unwanted side reactions, or indicate that the boronic acid itself has degraded, leading to a lower effective concentration of the active reagent.[1][3]

Q2: What are the most common impurities found in boronic acids and how do they affect the reaction?

A2: Common impurities include:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. While they can sometimes be active in the catalytic cycle, their presence complicates accurate mass-based stoichiometry.[4][5]

  • Homo-coupled Byproducts: Formed during the synthesis of the boronic acid, these can lead to impurities in the final product.[5][6]

  • Inorganic Salts: Remnants from the synthesis and workup of the boronic acid can interfere with the palladium catalyst.

  • Products of Decomposition: Boronic acids are susceptible to degradation pathways like protodeboronation and oxidation, which result in inactive species.[3][7][8]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[7] This is particularly problematic for electron-deficient and some heteroaromatic boronic acids.[9][10] To minimize this:

  • Use anhydrous and degassed solvents to remove water, a potential proton source.[9]

  • Employ milder bases like K₃PO₄ or Cs₂CO₃.[9]

  • Consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can provide a slow release of the active species.[7][9][11]

Q4: How can I assess the purity of my boronic acid before starting my reaction?

A4: Several analytical techniques can be employed:

  • NMR Spectroscopy (¹H and ¹¹B): Can reveal the presence of organic impurities and the formation of boroxines (which often show broadened peaks).[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for detecting and quantifying trace-level impurities.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile boronic acids or those that can be derivatized.[15]

Q5: How should I properly store and handle boronic acids to maintain their purity?

A5: Proper storage is crucial to prevent degradation.

  • Store in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen).[16][17]

  • Use tightly sealed containers made of non-reactive materials like HDPE, polypropylene, or glass.[16]

  • Avoid exposure to moisture and air to minimize hydrolysis and oxidation.[17][18] Boric acid itself should be stored away from reactive chemicals and flammables.[16][19]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during Suzuki-Miyaura reactions that may be linked to boronic acid purity.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • The reaction mixture color does not change as expected (e.g., no formation of palladium black at the end of the reaction).

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Boronic Acid Decomposition (Protodeboronation/Oxidation) Analyze the boronic acid by ¹H NMR or LC-MS to check for the presence of the corresponding arene (from protodeboronation) or phenol (from oxidation).[3][20][21]Use a freshly purchased or purified batch of boronic acid. Alternatively, switch to a more stable derivative like a pinacol ester or MIDA boronate.[3][9][10]
Catalyst Poisoning Check the boronic acid's certificate of analysis for inorganic impurities.Purify the boronic acid via recrystallization or by forming a salt and then re-acidifying.[22][23]
Incorrect Stoichiometry due to Boroxine Formation The presence of boroxines means the actual molar amount of the active boron species is lower than calculated based on the mass of the boronic acid.Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

Experimental Protocol: Purification of a Boronic Acid by Recrystallization

  • Solvent Selection: Choose a solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature. Common systems include water, toluene, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 2: Significant Byproduct Formation

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Byproduct Identity Proposed Solution
Homo-coupling of the Boronic Acid A biaryl species derived from two molecules of the boronic acid (Ar-Ar).Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst to Pd(II), which can promote homo-coupling.[5] Use fresh, high-purity palladium catalysts.
Protodeboronation of the Starting Material The arene corresponding to the boronic acid (Ar-H).[7]Follow the strategies outlined in FAQ Q3 to minimize protodeboronation, such as using milder bases or more stable boronic acid derivatives.[7][9]

Visualizing the Impact of Boronic Acid Quality

To better understand the interconnectedness of these factors, the following diagrams illustrate key concepts.

Suzuki_Cycle_and_Impurities cluster_cycle Ideal Suzuki-Miyaura Cycle cluster_impurities Interference from Impurities Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Ar'-B(OH)₂ Base Homo-coupling Homo-coupling Pd(II)\nComplex->Homo-coupling Ar-Pd-Ar' Ar-Pd-Ar' Transmetalation->Ar-Pd-Ar' Reductive\nElimination Reductive Elimination Ar-Pd-Ar'->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0) Catalyst\nPoisoning Catalyst Poisoning Protodeboronation Protodeboronation Ar'-B(OH)₂ Ar'-B(OH)₂ Impurities Impurities Ar'-B(OH)₂->Impurities Impurities->Catalyst\nPoisoning Impurities->Protodeboronation

Caption: The Suzuki-Miyaura cycle and points of interference by impurities.

Boronic_Acid_Decomposition Boronic Acid\n(R-B(OH)₂) Boronic Acid (R-B(OH)₂) Boroxine\n(Trimer) Boroxine (Trimer) Boronic Acid\n(R-B(OH)₂)->Boroxine\n(Trimer) Dehydration (-3H₂O) Arene\n(R-H) Arene (R-H) Boronic Acid\n(R-B(OH)₂)->Arene\n(R-H) Protodeboronation (+H⁺) Phenol\n(R-OH) Phenol (R-OH) Boronic Acid\n(R-B(OH)₂)->Phenol\n(R-OH) Oxidation ([O]) Boroxine\n(Trimer)->Boronic Acid\n(R-B(OH)₂) Hydrolysis (+3H₂O)

Caption: Common decomposition and equilibrium pathways for boronic acids.

Concluding Remarks

The success of a Suzuki-Miyaura coupling is intrinsically linked to the quality of the starting materials, with boronic acid purity being a paramount factor.[1][2] By understanding the common impurities, decomposition pathways, and appropriate handling and purification techniques, researchers can significantly improve the reproducibility and outcome of their reactions. We encourage you to implement the diagnostic and troubleshooting strategies outlined in this guide to achieve more consistent and successful cross-coupling results.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
  • Lab Alley. How to Store Boric Acid.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Benchchem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
  • Benchchem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Wikipedia. Protodeboronation.
  • North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645–4655.
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
  • ResearchGate. How to purify boronic acids/boronate esters?.
  • Benchchem. Identifying and characterizing impurities in allenylboronic acid samples.
  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development, 28(7), 2667–2676.
  • Wikipedia. Suzuki reaction.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 52(29), 7362-7370.
  • University of California. Corrosive Storage Guidelines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • U.S. Borax. Borate handling and storage.
  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Bellina, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(16), 6138–6145.
  • H-S. Lee, et al. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 114(49), 12974–12981.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: The Power of Boronic Acids in C-C Bond Formation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 40(4), 275–286.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Chemtradeasia. (2025). Safe Handling and Storage Tips for Borax Decahydrate.
  • Weires, A. G., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Organic Letters, 18(14), 3450–3453.
  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (2025). Catalytic Properties of the Palladium(II) Coordination Polymer in the Reaction of C–C Coupling of Aromatic Halides and Boronic Acids.
  • Chemical Society Reviews. (2019). Boronic acid catalysis.
  • Storemasta Blog. (2023). Safe practices for storing acids and bases in the workplace.
  • Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones.
  • Stoltz, B. M., & Voit, B. (2014). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. Organic Letters, 16(11), 3114–3117.
  • ResearchGate. (2024). Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates.

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Technical Support Center: Strategies to Improve the Stability and Shelf-Life of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acid reagents and seek to enhance their experimental success by ensuring the stability and integrity of these critical compounds. As a Senior Application Scientist, I have frequently observed that challenges in reactions such as the Suzuki-Miyaura coupling often trace back to the quality of the boronic acid. This guide synthesizes technical knowledge with practical, field-tested advice to help you troubleshoot and optimize your workflows.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Boronic acids are indispensable tools in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] Their low toxicity and general stability make them favored reagents.[1] However, the very Lewis acidity that makes them reactive also renders them susceptible to several degradation pathways that can compromise their purity, leading to inconsistent results and reaction failures.[4][5] Understanding these instability issues is the first step toward mitigating them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my boronic acid reagent failing in my Suzuki-Miyaura coupling reaction?

Answer: The failure of a Suzuki-Miyaura coupling is frequently due to the degradation of the boronic acid reagent. The three primary degradation pathways are dehydration to form boroxines, protodeboronation, and oxidation.

In-Depth Analysis: The Degradation Culprits
  • Dehydration to Boroxines: Boronic acids can lose water to form cyclic trimers called boroxines.[6][7] While sometimes competent in cross-coupling, they can exhibit different reactivity and solubility compared to the monomeric acid, often leading to lower yields.[8][9] This equilibrium is reversible.

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[5][8] This process is often accelerated by aqueous basic conditions and elevated temperatures, which are common in coupling reactions.[8][10][11]

  • Oxidation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species, converting the boronic acid into an alcohol or phenol.[12][13][14] This is a significant issue in biological applications and can be a problem during long-term storage if not handled under an inert atmosphere.[13][14]

Visualizing Degradation Pathways

G cluster_0 Primary Degradation Pathways BA R-B(OH)₂ (Boronic Acid) BOR (RBO)₃ (Boroxine) BA->BOR - 3H₂O (Dehydration) PRO R-H (Protodeboronation) BA->PRO + H⁺ (Protodeboronation) OX R-OH (Oxidation) BA->OX + [O] (Oxidation) BOR->BA + 3H₂O (Rehydration)

Caption: Key degradation routes for boronic acids.

Troubleshooting Workflow: Is My Boronic Acid the Problem?

G start Low Yield or Failed Reaction check_ba Assess Boronic Acid Quality start->check_ba nmr Run ¹H and ¹¹B NMR check_ba->nmr Yes hplc Run Stability-Indicating HPLC check_ba->hplc Yes not_degraded Boronic Acid is Pure check_ba->not_degraded No degraded Degradation Confirmed nmr->degraded hplc->degraded use_new Source Fresh Reagent or Purify degraded->use_new rehydrate Attempt Boroxine Rehydration degraded->rehydrate protect Switch to a Protected Derivative (e.g., MIDA ester) degraded->protect optimize Optimize Other Reaction Parameters (Base, Solvent, Catalyst) not_degraded->optimize

Caption: Diagnostic workflow for troubleshooting reactions.

Question 2: What are the ideal storage and handling conditions for boronic acids?

Answer: Proper storage is the most effective preventative measure. Store boronic acids in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).

In-Depth Analysis: The Rationale Behind Storage Conditions
ConditionRationaleBest Practice
Low Temperature Reduces the rate of all chemical degradation pathways.Store at recommended temperatures, typically 2–8°C or -20°C for sensitive compounds.[15][16]
Dry Environment Minimizes the presence of water, which can facilitate protodeboronation and hydrolysis of derivatives.[8]Use desiccators for storage.[17] Ensure containers are tightly sealed to prevent moisture ingress.[18][19]
Inert Atmosphere Prevents oxidative degradation by excluding oxygen.Backfill containers with argon or nitrogen before sealing. For highly sensitive reagents, handle in a glovebox.
Protection from Light Some boronic acids can be light-sensitive, leading to photolytic degradation.Store in amber vials or in a dark cabinet.[19]

Expert Tip: Always consult the Safety Data Sheet (SDS) for specific storage recommendations for each reagent.[18] Aliquoting reagents into single-use quantities upon receipt can minimize degradation from repeated freeze-thaw cycles and exposure to the atmosphere.[15]

Question 3: My boronic acid is a solid, but my reaction requires a solution. What is the best way to prepare and store a stock solution?

Answer: Prepare stock solutions fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperature.

Protocol: Preparation of a Boronic Acid Stock Solution
  • Drying: Dry the flask and stir bar in an oven (e.g., 120°C) for several hours and cool under a stream of inert gas or in a desiccator.

  • Inerting: Assemble the flask and seal with a septum. Purge with dry argon or nitrogen for 10-15 minutes.

  • Weighing: Briefly remove the septum and add the solid boronic acid to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, THF, DMF) via a syringe through the septum.

  • Storage: If the solution is to be stored, seal the flask with a secure cap (e.g., a Suba-Seal), wrap the seal with Parafilm®, and store in a freezer (-20°C) designated for chemicals.

Causality: Using anhydrous solvents minimizes water-driven degradation like protodeboronation.[8] An inert atmosphere is critical to prevent oxidation, which can occur rapidly in solution.

Question 4: I suspect boroxine formation is inhibiting my reaction. How can I confirm this and what can I do?

Answer: Boroxine formation can be identified by ¹¹B NMR spectroscopy. If boroxines are present, you can often "re-hydrate" them back to the active boronic acid monomer by adding a controlled amount of water.

Analytical Confirmation
  • ¹¹B NMR Spectroscopy: This is a powerful tool for observing the boron center.[20] Boronic acids typically show a broad signal around 28-33 ppm, while boroxines appear further downfield, around 33-36 ppm.

  • ¹H NMR Spectroscopy: The disappearance or reduction of the B(OH)₂ proton signal (often a broad singlet) can also indicate boroxine formation.

Protocol: Re-hydration of Boroxines

In many cases, the water present in the Suzuki-Miyaura reaction itself is sufficient to convert the boroxine back to the active boronic acid.[9] However, if you are using strictly anhydrous conditions and experiencing poor reactivity, a pre-treatment step can be beneficial.

  • Dissolve the boronic acid/boroxine sample in the reaction solvent (e.g., dioxane).

  • Add a small, controlled amount of water (e.g., 1-3 equivalents relative to the boronic acid).

  • Stir the mixture for 15-30 minutes at room temperature before adding the other reaction components.

Trustworthiness: This simple procedure can often restore the reactivity of an aged boronic acid solid, validating that boroxine formation was the likely issue.

Question 5: My boronic acid is known to be unstable. Are there more stable alternatives I can use?

Answer: Yes. Several classes of protected boronic acid derivatives offer significantly enhanced stability, making them easier to handle, store, and purify. The most common are boronate esters (e.g., pinacol esters) and MIDA boronates.

In-Depth Analysis: Stable Boronic Acid Surrogates
DerivativeStructure ExampleAdvantagesDisadvantages
Pinacol Boronate Ester R-B(pin)Generally more stable to oxidation and protodeboronation than boronic acids.[6][7] Often crystalline and easier to purify.Can be less reactive in Suzuki coupling; hydrolysis to the boronic acid is often required for transmetalation.[6][21]
MIDA Boronate R-B(MIDA)Exceptionally stable, air-stable solids that are compatible with chromatography.[22][23] They enable "slow release" of the boronic acid under reaction conditions, which is ideal for unstable variants.[4][24][25]Requires a deprotection step (hydrolysis) to generate the active boronic acid.[23]

Expertise & Experience: For particularly challenging or unstable boronic acids (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives), switching to the corresponding MIDA boronate is a robust strategy that can turn a failed reaction into a successful one.[4][26] The "slow release" mechanism keeps the concentration of the unstable free boronic acid low at any given time, minimizing its decomposition while allowing the desired cross-coupling to proceed.[8][24]

Logic Diagram: Choosing the Right Boron Reagent

G start Starting a Project with Boronic Acid check_stability Is the Boronic Acid Known to be Unstable? start->check_stability use_ba Use Boronic Acid Directly. Store Properly. check_stability->use_ba No consider_deriv Consider a Stable Derivative check_stability->consider_deriv Yes iterative Is Iterative Cross-Coupling Needed? consider_deriv->iterative use_mida Use MIDA Boronate. Ideal for Slow Release and Purification. iterative->use_mida Yes use_pinacol Use Pinacol Ester. Good General Stability. iterative->use_pinacol No

Caption: Decision tree for selecting the appropriate boron reagent.

References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
  • How to Store Boric Acid. (n.d.). Lab Alley.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry.
  • MIDA and TIDA Boronates Stabilize α‐Radicals Through B‐N Hyperconjugation. (2025). Angewandte Chemie International Edition.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2002). The Journal of Organic Chemistry.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). American Chemical Society.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Chemical Communications.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2025). ResearchGate.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2025). ResearchGate.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. (2009). Illinois Experts.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health.
  • Protodeboronation. (n.d.). Wikipedia.
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). PubMed.
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). ResearchGate.
  • HELP: Purifying boronic acids sucks. (2025). Reddit.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
  • How to Store Lab Reagents: Dos and Don'ts. (2025). Laboratory Disposable Products.
  • Borate handling and storage. (n.d.). borax.com.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies.
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals.
  • The Things You Need To Know About Boronic Acids. (2023). Labinsights.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). Sinopeg.

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Technical Support Center: Navigating Catalyst Deactivation and Poisoning in Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in modern synthetic chemistry: catalyst deactivation and poisoning in cross-coupling reactions involving functionalized boronic acids. My goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose, troubleshoot, and ultimately prevent these issues in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues.

Q1: What are the primary visual and data-driven signs of catalyst deactivation in my reaction?

A1: The most immediate sign is often a change in the reaction mixture's appearance. The formation of a black precipitate, known as "palladium black," indicates that the soluble, active Pd(0) catalyst has aggregated into inactive, bulk palladium metal.[1] This is a common deactivation pathway where the catalyst literally falls out of the catalytic cycle.

From a data perspective, you will observe:

  • Stalled or Sluggish Conversion: Reaction monitoring via LC-MS or GC-MS shows little to no consumption of starting materials over time.

  • Low or No Product Formation: The desired product peak is minimal or absent, while starting material peaks remain prominent.

  • Inconsistent Reaction Profiles: You may see an initial burst of activity that quickly flatlines, suggesting the catalyst is active for only a short period before deactivating.

Q2: What is the fundamental difference between catalyst deactivation and catalyst poisoning?

A2: While often used interchangeably, these terms describe distinct phenomena:

  • Catalyst Deactivation is a broader term referring to any loss of catalytic activity. This can happen through several mechanisms, including thermal degradation, mechanical loss, or fouling of the catalyst surface.[2][3] In the context of Suzuki-Miyaura coupling, a key deactivation pathway is the aggregation of Pd(0) species into palladium black.[1]

  • Catalyst Poisoning is a specific type of chemical deactivation. It occurs when a substance (the "poison") binds strongly to the active sites of the catalyst, preventing the substrate from accessing them.[4] This interaction can be reversible or irreversible. Poisons are effective even at trace concentrations and can originate from starting materials, solvents, or glassware.

The relationship can be visualized as follows:

G Deactivation Catalyst Deactivation (Loss of Activity) Poisoning Poisoning (Chemical Deactivation) Deactivation->Poisoning is a type of Aggregation Aggregation (e.g., Pd Black) Deactivation->Aggregation can be caused by Fouling Fouling (Surface Blockage) Deactivation->Fouling can be caused by Thermal Thermal Degradation Deactivation->Thermal can be caused by

Caption: Relationship between catalyst deactivation and poisoning.

Q3: My boronic acid is from a reputable supplier, but my reaction is still failing. How critical is reagent quality?

A3: Extremely critical. Even high-purity boronic acids can contain impurities that act as potent catalyst poisons. Furthermore, boronic acids themselves have inherent stability issues that can lead to deactivation pathways.

Key issues related to boronic acid quality include:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[5] This process is often accelerated by aqueous base and elevated temperatures. Electron-deficient and certain heteroaromatic boronic acids are particularly susceptible.[5][6]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is often a reversible equilibrium, the reactivity of boroxines in the catalytic cycle can differ from the monomeric acid, leading to inconsistent results.[7]

  • Trace Impurities: Synthesis of boronic acids can leave behind trace amounts of reagents or byproducts that are potent catalyst poisons. A notable example is elemental sulfur, which can be introduced during certain synthetic routes and completely shut down a Suzuki coupling reaction.[8]

Section 2: Troubleshooting Guides for Common Problems

This section provides a deeper dive into specific experimental failures.

Problem: My reaction shows low to no conversion, and I'm observing significant palladium black precipitation.

Q: I've set up my Suzuki-Miyaura coupling, but the starting materials are not being consumed and I see a fine black powder in the flask. What is happening and how do I fix it?

A: The formation of palladium black indicates that the concentration of the active Pd(0) species in solution is dropping, likely because the rate of catalyst aggregation is faster than the rate of productive catalysis.[1] This typically points to an issue with the first step of the catalytic cycle: oxidative addition.

Causality & Troubleshooting Workflow:

G decision decision outcome outcome start Low Conversion & Pd Black Observed check_reagents Are Reagents High Purity & Stored Correctly? start->check_reagents decision_reagents Yes/No check_reagents->decision_reagents check_atmosphere Is the Inert Atmosphere Rigorous? decision_atmosphere Yes/No check_atmosphere->decision_atmosphere check_halide Is the Aryl Halide Sufficiently Reactive? decision_halide Yes/No check_halide->decision_halide check_ligand Is the Ligand Appropriate & Not Degraded? decision_ligand Yes/No check_ligand->decision_ligand outcome_reagent Solution: Use fresh, high-purity reagents. Consider boronic ester. outcome_atmosphere Solution: Improve degassing protocol. Use a glovebox. outcome_halide Solution: Switch from Ar-Cl to Ar-Br/I. Use a more active catalyst system. outcome_ligand Solution: Use fresh ligand. Screen different ligands. decision_reagents->check_atmosphere Yes decision_reagents->outcome_reagent No decision_atmosphere->check_halide Yes decision_atmosphere->outcome_atmosphere No decision_halide->check_ligand Yes decision_halide->outcome_halide No decision_ligand->outcome_ligand No end end decision_ligand->end Yes (Consult Specialist)

Caption: Troubleshooting workflow for low conversion with Pd black.

  • Underlying Cause 1: Slow Oxidative Addition. If the oxidative addition of the aryl halide to the Pd(0) center is slow, the "naked" Pd(0) species has a longer lifetime in solution, increasing the probability of it colliding with other Pd(0) atoms and aggregating.[1]

    • Solution: The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[6] If you are using an aryl chloride, the reaction is inherently more challenging and requires a specialized, highly active catalyst system (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos). Consider switching to a more reactive halide if your synthesis allows.

  • Underlying Cause 2: Ligand Degradation. Phosphine ligands are crucial for stabilizing the Pd(0) center and preventing aggregation. They are susceptible to oxidation by trace oxygen.[6]

    • Solution: Ensure your phosphine ligands are fresh and have been stored scrupulously under an inert atmosphere. If in doubt, use a fresh bottle. Ensure your solvents are thoroughly degassed to remove dissolved oxygen (see Protocol 4.1).

  • Underlying Cause 3: Catalyst Poisoning. If a poison is present, it can bind to the Pd center and inhibit oxidative addition, leading to the same outcome of Pd(0) aggregation.

    • Solution: Purify your starting materials. If you suspect your boronic acid is the source, consider converting it to a more stable and often purer form, such as a pinacol or MIDA boronate ester.[6]

Problem: My desired product is forming, but I have significant byproducts from protodeboronation and/or homocoupling of the boronic acid.

Q: My LC-MS shows a peak for my desired product, but also a large peak corresponding to the arene from my boronic acid (protodeboronation) and a biaryl from two molecules of my boronic acid (homocoupling). How can I improve selectivity?

A: These side reactions compete with the desired cross-coupling pathway and are often mechanistically linked. They point towards issues with boronic acid stability and the presence of oxygen.

  • Cause 1: Protodeboronation. As discussed, this is the protonolysis of the C-B bond.[5] It is often base-catalyzed and is a significant issue for electron-poor or heteroaromatic boronic acids.

    • Why it Happens: The transmetalation step of the Suzuki coupling requires activation of the boronic acid by a base to form a more nucleophilic boronate species. However, this same boronate can be susceptible to protonation by water or other protic sources in the reaction mixture.

    • Solutions:

      • Use a More Stable Boron Reagent: Converting the boronic acid to a derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it.[6] These reagents often release the active boronic acid species slowly, keeping its instantaneous concentration low and minimizing the rate of decomposition.

      • Optimize Reaction Conditions: Shorter reaction times and the lowest effective temperature can reduce the extent of protodeboronation.[6]

      • Choice of Base: A weaker base or a base with higher steric hindrance might slow down the decomposition pathway relative to the transmetalation step.

  • Cause 2: Homocoupling. The formation of a biaryl from two boronic acid molecules is primarily caused by the presence of oxygen, which facilitates an oxidative coupling pathway on the palladium center.[6]

    • Why it Happens: Oxygen can re-oxidize Pd(0) to Pd(II) in a process that can lead to the coupling of two boronic acid-derived organic groups instead of the desired cross-coupling.

    • Solution: The most critical fix is rigorous exclusion of oxygen. Ensure your solvents are properly degassed (see Protocol 4.1) and that your reaction vessel is thoroughly purged and maintained under a positive pressure of an inert gas (argon or nitrogen) for the entire duration of the experiment.

Section 3: Advanced Diagnostics & Prevention

Q: How can I definitively identify the catalyst poison in my starting material?

A: When standard troubleshooting fails, identifying the specific poison requires advanced analytical techniques. This is crucial for process development and manufacturing (GMP) campaigns.[8]

Analytical TechniqueInformation ProvidedTypical Poisons DetectedCitation
ICP-MS/OES Elemental composition at ppb-ppt levels after sample digestion.Heavy metals (Hg, Pb, As), Phosphorus, other metallic impurities.[9][10]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state of the catalyst.Surface-adsorbed poisons like sulfur, chlorine, and nitrogen species.[2][9]
GC-MS with Selective Detectors Identification of volatile or semi-volatile organic impurities.Sulfur-containing compounds (mercaptans, sulfides), oxygenates, phosphine, arsine.[11][12]
X-ray Diffraction (XRD) Identification of crystalline phases on the catalyst.Formation of metal sulfides or other crystalline poison-related compounds.[9]

Table 1: Advanced Analytical Techniques for Poison Identification.

Q: Can a deactivated or poisoned catalyst be regenerated?

A: Regeneration is sometimes possible but depends heavily on the deactivation mechanism.

  • For Fouling/Adsorbed Products: If deactivation is due to strong adsorption of the product or byproducts onto a solid-supported catalyst, a thorough washing procedure with an appropriate solvent might restore activity.[3]

  • For Certain Chemical Poisons: In some industrial settings, specific chemical treatments can be used. For example, a deactivated Pd/C catalyst might be regenerated through a sequence of washes and chemical reduction steps to remove oxides and other surface species.[13][14]

  • For Aggregation (Palladium Black): This is generally considered an irreversible process in a laboratory setting. The catalyst has fundamentally changed its physical form, and redissolving it into a catalytically active monomeric state is not trivial. Prevention is the best strategy.

Section 4: Key Experimental Protocols

Protocol 4.1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This protocol is superior to simple sparging for achieving a truly oxygen-free solvent.

  • Setup: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should be no more than half full.

  • Freeze: Chill the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved gases, particularly oxygen, have been removed.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen) and store under a positive pressure.

Protocol 4.2: Conversion of a Boronic Acid to its Pinacol Ester

This is a simple and effective method to improve the stability and purity of a problematic boronic acid.

  • Reagents: To a round-bottom flask, add the arylboronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent like toluene or THF.

  • Dehydration: Attach a Dean-Stark apparatus to the flask and a condenser. Heat the mixture to reflux. The water generated from the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can also be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly, or it can be purified by recrystallization or column chromatography.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • C
  • How to detect catalyst poisoning in hydrotreaters. (2025).
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. AIChE - Proceedings.
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Catalyst Poisoning Solutions. Gulf Bio Analytical.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. (2025).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
  • Organoboron catalysis for direct amide/peptide bond formation. (2024).
  • Boronic acid. Wikipedia.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Protodeboron
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2025).
  • Boronic acid catalysis.
  • Boronic Acid-Catalysed Dehydrative Synthesis.
  • Palladium/carbon catalyst regeneration and mechanical application method.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (2018). Journal of the American Chemical Society.
  • Mechanistic insights into boron-catalysed direct amid
  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. (2025). Chemistry – A European Journal.
  • Thiol Ester−Boronic Acid Cross-Coupling. (2001). Organic Letters.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026).
  • The Versatility of Boronic Acids in C
  • Emergent Organoboron Acid C
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Synthesis of Organoboronic Acids and Applications in Asymmetric Organoc
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. (2016). PMC - NIH.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells. (2024). MDPI.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Mechanistic insights into boron-catalysed direct amidation reactions. Imperial College London.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH.

Sources

Analytical methods for monitoring the progress of reactions with (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods in reactions involving (4-Ethoxy-3-formylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to confidently monitor your reactions, interpret your data, and make informed decisions in your synthetic workflows.

Introduction: The-Why Behind Monitoring Boronic Acid Reactions

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is formed with minimal impurities. In-situ and online monitoring techniques are increasingly employed to gain a deeper mechanistic understanding of these transformations.[1][3][4] This guide will delve into the practical aspects of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring the consumption of starting materials and the formation of products. However, the unique properties of boronic acids can present specific challenges.

Troubleshooting Guide: HPLC Analysis

Question: My this compound peak is tailing significantly. What is causing this and how can I fix it?

Answer: Peak tailing for boronic acids is a common issue and can stem from several factors:

  • Secondary Interactions with Silica: Residual silanol groups on standard C18 columns can interact with the boronic acid moiety, leading to tailing.

    • Solution: Utilize a column with end-capping or a specialized stationary phase designed for polar compounds.[5][6] Columns with Maxpeak™ Premier technology, for example, are designed to minimize such interactions.[5][6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the boronic acid, affecting its interaction with the stationary phase.

    • Solution: Adjusting the mobile phase pH can often resolve tailing. For boronic acids, which are weak Lewis acids, a lower pH (e.g., adding 0.1% formic acid) can suppress the ionization of the boronic acid group and improve peak shape.[5] Conversely, for some boronic acids, a high pH mobile phase might be necessary to stabilize them, though this can be challenging for the corresponding boronic acid's retention.[7]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Question: I'm observing a new peak that seems to be growing over time, even in my standard solution. What could this be?

Answer: This is likely due to the on-column hydrolysis of a boronate ester if you are working with one, or potentially the formation of boroxines (cyclic anhydrides of boronic acids).[8][9]

  • Cause: Boronic acids can undergo dehydration to form boroxines, especially in non-aqueous solutions or at elevated temperatures. If you are analyzing a boronate ester, it can hydrolyze back to the boronic acid on the column.[9][10]

  • Solution:

    • Sample Preparation: Prepare samples in a suitable solvent and analyze them as quickly as possible. For hydrolytically sensitive boronate esters, using a non-aqueous, aprotic diluent is recommended.[10]

    • Mobile Phase: For boronate esters, a highly basic mobile phase (e.g., pH 12.4) can sometimes stabilize the ester during analysis.[10] However, this can be detrimental to column longevity and may not be suitable for all columns.

    • Column Temperature: Lowering the column temperature can sometimes reduce the rate of on-column degradation.[9]

Experimental Protocol: HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method for a Suzuki-Miyaura coupling reaction using this compound.

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18) with dimensions of 4.6 x 100 mm and a particle size of 2.7 µm.[11][12]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: A typical starting gradient would be 10-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Carefully take an aliquot from the reaction mixture (e.g., 10 µL).

    • Quench the reaction by diluting it in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1). Quenching is crucial to stop the reaction at a specific time point.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Reaction Monitoring
Time (min)Area % this compoundArea % Aryl HalideArea % Product
045.254.80
3025.135.339.6
605.310.184.6
120< 1< 1> 98

This is an example data table and actual results will vary.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique that is invaluable for quick reaction checks at the bench.

Troubleshooting Guide: TLC Analysis

Question: My spots are streaking and not well-defined. What's wrong?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a common cause of streaking.[13][14]

    • Solution: Dilute your reaction mixture aliquot before spotting it on the TLC plate.

  • Inappropriate Solvent System: If the eluent is too polar, it will move all components, including your compound of interest, up the plate too quickly, resulting in streaking.[15]

    • Solution: Decrease the polarity of your solvent system. For this compound, which is a relatively polar compound, a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. If your compound remains at the baseline, you may need to increase the polarity, for example, by using a dichloromethane/methanol mixture.[16][17]

  • Compound Instability on Silica: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[15][16]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can improve the spot shape.[15]

Question: I can't see the spot for my boronic acid on the TLC plate under UV light. How can I visualize it?

Answer: While many aromatic compounds are UV active, the boronic acid itself might not be strongly UV absorbent, or it may be present at a low concentration.

  • Solution: Use a staining method.

    • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized.

    • Alizarin Stain: This is a highly selective and sensitive method for detecting boronic acids.[18] The TLC plate is dipped in an alizarin solution and observed under 366 nm UV light. A bright yellow fluorescence indicates the presence of a boronic acid.[18] This can be particularly useful for confirming the consumption of the boronic acid starting material.[18]

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization prep_sample Prepare dilute sample of reaction mixture prep_plate Spot sample on TLC plate baseline prep_sample->prep_plate develop Develop plate in appropriate solvent system prep_plate->develop dry Dry the plate develop->dry uv Visualize under UV light (254 nm) dry->uv stain Stain if necessary (e.g., Alizarin for boronic acids) uv->stain

Caption: Workflow for TLC analysis of a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring. Both ¹H and ¹¹B NMR are valuable.

Troubleshooting Guide: NMR Analysis

Question: The aldehyde proton peak of my this compound is broad in the ¹H NMR spectrum. Why?

Answer: Broadening of the aldehyde proton can be due to a few reasons:

  • Chemical Exchange: The aldehyde proton can undergo slow chemical exchange with trace amounts of water or other protic species in the NMR solvent.

  • Equilibria in Solution: Boronic acids can exist in equilibrium with their corresponding boroxines.[19] This equilibrium can lead to peak broadening.

  • Paramagnetic Impurities: Trace paramagnetic impurities in the reaction mixture can cause significant broadening of NMR signals.

Solution:

  • Ensure your NMR solvent is dry.

  • If paramagnetic impurities are suspected, filtering the NMR sample through a small plug of silica gel or celite may help.

Question: I want to monitor the reaction using ¹¹B NMR. What should I expect to see?

Answer: ¹¹B NMR is a very useful tool for studying boronic acids.[20][21][22]

  • sp²-hybridized boronic acid: The starting this compound will show a signal in the range of δ 26-30 ppm.[22]

  • sp³-hybridized boronate: As the reaction progresses and the boronic acid is consumed, this signal will decrease in intensity. If a boronate intermediate is formed, you may see a new upfield signal between δ 1-7 ppm.[22]

  • Signal Broadening: The ¹¹B nucleus is quadrupolar, which can lead to broad signals. The width of the signal is dependent on the symmetry around the boron atom.[22]

Key ¹H NMR Chemical Shifts for Monitoring
ProtonStarting Material (approx. ppm)Product (approx. ppm)
Aldehyde (-CHO)~9.9~10.0 (may shift slightly)
Aromatic Protons7.0 - 8.0Will change significantly upon coupling
Ethoxy (-OCH₂CH₃)~4.2 (q), ~1.5 (t)~4.2 (q), ~1.5 (t) (may shift slightly)
Note: These are approximate chemical shifts and will vary depending on the solvent and the specific product formed.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the product and identify any byproducts.

Troubleshooting Guide: MS Analysis

Question: I'm having trouble getting a clean mass spectrum of my boronic acid. I see multiple peaks that don't correspond to the expected molecular weight.

Answer: The analysis of boronic acids by mass spectrometry can be challenging due to their reactivity in the ion source.[23]

  • Dehydration and Boroxine Formation: Boronic acids readily dehydrate and trimerize to form boroxines, which will have a different mass.[8]

  • Solvent Adducts: Boronic acids can form adducts with the solvent, particularly in ESI-MS.[11][23]

Solutions:

  • Derivatization: Derivatizing the boronic acid, for example, by forming a pinacol ester, can improve its stability for MS analysis.[8]

  • Optimized MS Conditions: Careful optimization of the ESI source conditions (e.g., cone voltage) can help to minimize in-source fragmentation and adduct formation.[11]

  • LC-MS: Using a rapid LC method can help to separate the boronic acid from other components before it enters the mass spectrometer, often leading to cleaner spectra.[11]

Decision Tree for Method Selection

Method_Selection start Need to monitor reaction progress q1 Qualitative or Quantitative? start->q1 qualitative Qualitative q1->qualitative Qualitative quantitative Quantitative q1->quantitative Quantitative q2 Need structural information? qualitative->q2 hplc HPLC quantitative->hplc tlc TLC q2->tlc No nmr NMR q2->nmr Yes ms MS for confirmation nmr->ms hplc->ms

Caption: Decision tree for selecting an analytical method.

Frequently Asked Questions (FAQs)

Q1: How often should I take time points for reaction monitoring?

A1: The frequency of sampling depends on the expected reaction rate. For a new reaction, it is advisable to take frequent samples initially (e.g., every 15-30 minutes) to get a good reaction profile. Once the reaction kinetics are better understood, the sampling frequency can be adjusted.

Q2: Can I use in-situ monitoring techniques for these reactions?

A2: Yes, in-situ techniques like ReactIR (FTIR) or Raman spectroscopy can provide real-time kinetic data without the need for sampling.[3][4][24] These methods can be very powerful for mechanistic studies and process optimization.

Q3: My reaction is not going to completion. What are some common reasons for this in a Suzuki-Miyaura coupling?

A3: Incomplete conversion in a Suzuki-Miyaura reaction can be due to several factors, including:

  • Catalyst deactivation: The palladium catalyst may become deactivated over time.

  • Base stoichiometry or strength: The choice and amount of base are critical.

  • Protodeboronation: The boronic acid can be cleaved from the aromatic ring under certain conditions.[22]

  • Poor solubility of reagents.

Q4: How can I confirm the identity of my final product?

A4: A combination of techniques is recommended for full characterization. ¹H and ¹³C NMR will provide the structural framework, while high-resolution mass spectrometry (HRMS) will confirm the elemental composition.

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Vertex AI Search.
  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • Analysis of Boronic Acids Without Chemical Derivatisation. (N.D.).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting for Thin Layer Chrom
  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. (2022).
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025).
  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. (2022).
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (N.D.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • 17O NMR studies of boronic acids and their deriv
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024).
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Technical Support Center: Troubleshooting TLC of Halogenated Arom
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
  • Strategies for the analysis of highly reactive pinacolboron
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025).
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • Analytical Method Summaries. N.D.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • Analysis of Boronic Acid and Identified Boranes. (2018).
  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). N.D.
  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (2025).
  • 4.14: NMR in Lab- Monitoring Reaction Progress. (2022). Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). RSC Publishing.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
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  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube.
  • Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. (2023). NIH.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015). PubMed.

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Technical Support Center: Optimization of Base and Solvent for Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting and optimizing challenging cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter common hurdles in their synthetic endeavors. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded solutions to specific problems related to base and solvent selection. Our goal is to empower you with the knowledge to not just fix a reaction, but to understand the "why" behind the solution, leading to more robust and successful cross-couplings.

Troubleshooting Guide: Addressing Common Reaction Failures

This section is structured in a question-and-answer format to directly address the most frequent and frustrating issues encountered in the lab.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or has failed completely. Where do I start troubleshooting?

A1: A low or zero yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the base, solvent, or their interplay with the catalyst system. Here’s a systematic approach to diagnosing and solving the problem.

Initial Checks (The Usual Suspects):

  • Reagent Quality: Ensure the purity and stability of your reagents. Boronic acids are particularly susceptible to degradation via protodeboronation, especially in the presence of water.[1][2] It is advisable to use freshly acquired or purified boronic acids. For enhanced stability, consider using boronic esters (e.g., pinacol or MIDA esters).[1][2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were adequately degassed. The formation of palladium black is a visual indicator of catalyst decomposition.[2]

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, substrates, or products.[1] It's often beneficial to screen a range of temperatures.

Systematic Optimization of Base and Solvent:

If the initial checks do not resolve the issue, a more thorough optimization of the base and solvent system is necessary.

Step 1: Evaluate the Base

The primary role of the base in a Suzuki coupling is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[1][3] The choice of base is critical and substrate-dependent.

  • For standard aryl bromides and iodides: Start with a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • For less reactive aryl chlorides: A stronger base is often required to facilitate the challenging oxidative addition and subsequent transmetalation. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1]

  • For base-sensitive functional groups: If your substrate contains functionalities that are sensitive to strong bases (e.g., esters that can be hydrolyzed), a milder base like potassium fluoride (KF) or an organic base such as triethylamine (Et₃N) or DBU might be necessary.[4] However, be aware that milder bases may require higher temperatures or more active catalyst systems.

Step 2: Optimize the Solvent

The solvent influences reagent solubility, reaction rate, and even catalyst stability.[5][6][7]

  • Aqueous Mixtures: A common starting point is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or DMF/water).[4][5][7] The water helps to dissolve the inorganic base and facilitate the formation of the boronate species.

  • Anhydrous Conditions: If your substrates are sensitive to water, anhydrous conditions are necessary. In this case, a polar aprotic solvent like DMF, 1,4-dioxane, or THF should be used with a base that has some solubility in the organic medium (e.g., K₃PO₄).[1]

  • Solubility Issues: If your reagents are not fully soluble at the reaction temperature, you may observe a stalled reaction.[1][4] In such cases, switching to a solvent with better solvating properties like DMF or toluene might be beneficial.[4][5]

Experimental Protocol for a Base/Solvent Screen:

To systematically troubleshoot, set up a parallel screen of reaction conditions.

  • To an array of oven-dried reaction vials, add your aryl halide, boronic acid, palladium catalyst, and ligand.

  • To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • To each set of bases, add a different solvent system (e.g., Dioxane/H₂O (4:1), Toluene, DMF).

  • Seal the vials, purge with an inert gas, and heat to the desired temperature.

  • Monitor the reactions by TLC or LC-MS to identify the most promising conditions.

Q2: I'm attempting a Buchwald-Hartwig amination with a sterically hindered amine/aryl halide, and the reaction is sluggish. What adjustments should I make?

A2: Steric hindrance presents a significant challenge in Buchwald-Hartwig aminations, often slowing down the key steps of the catalytic cycle. Overcoming this requires a careful selection of a strong, non-nucleophilic base and a solvent that can accommodate bulky substrates and catalyst complexes.

The Challenge of Steric Hindrance:

Sterically demanding substrates can impede both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.[8][9][10]

Base Selection is Crucial:

For sterically hindered couplings, a strong, non-nucleophilic base is paramount.

  • Sodium tert-butoxide (NaOtBu): This is the go-to base for many challenging Buchwald-Hartwig reactions. Its strength is sufficient to deprotonate the amine, and its bulkiness prevents it from acting as a competing nucleophile.

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another excellent choice for hindered substrates, offering high basicity and good solubility in common organic solvents.

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): While generally less effective than alkoxides for highly hindered systems, they can be viable alternatives, particularly when dealing with base-sensitive functional groups.[8]

Solvent Considerations for Bulky Substrates:

The solvent must effectively solvate the bulky catalyst-ligand complex and the substrates.

  • Toluene or Xylene: These non-polar aromatic solvents are often excellent choices for Buchwald-Hartwig reactions, especially at elevated temperatures.[11]

  • 1,4-Dioxane or THF: These ethereal solvents are also widely used and can be effective.[11][12] However, ensure they are peroxide-free, as peroxides can poison the palladium catalyst.[2]

  • tert-Amyl alcohol or n-Butanol: Alcohols can sometimes be beneficial, but their use with strong bases like NaOtBu should be approached with caution due to potential side reactions.[12]

Ligand Choice is Intrinsically Linked:

While this guide focuses on base and solvent, it's impossible to discuss challenging Buchwald-Hartwig reactions without mentioning the ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos, or BrettPhos) are often essential to promote the challenging oxidative addition and reductive elimination steps.[8]

Troubleshooting Workflow for Sterically Hindered Aminations:

G start Start: Low Yield with Sterically Hindered Substrates base_check Is a strong, non-nucleophilic base being used (e.g., NaOtBu)? start->base_check switch_base Switch to NaOtBu or LHMDS base_check->switch_base No solvent_check Is the solvent appropriate (e.g., Toluene, Dioxane)? base_check->solvent_check Yes switch_base->solvent_check screen_solvents Screen solvents: Toluene, Dioxane, THF solvent_check->screen_solvents No ligand_check Is a bulky, electron-rich ligand being used? solvent_check->ligand_check Yes screen_solvents->ligand_check screen_ligands Screen Buchwald-type ligands (e.g., XPhos, RuPhos) ligand_check->screen_ligands No temp_check Is the reaction temperature optimized? ligand_check->temp_check Yes screen_ligands->temp_check increase_temp Increase temperature (monitor for degradation) temp_check->increase_temp No success Successful Reaction temp_check->success Yes increase_temp->success

Caption: A stepwise workflow for troubleshooting sterically hindered Buchwald-Hartwig aminations.

Q3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[13] This occurs when two alkyne molecules couple with each other, consuming your starting material and complicating purification. Suppressing this side reaction hinges on careful control of the reaction conditions, particularly the base and solvent.

Minimizing Glaser Homocoupling:

  • Use an Amine Base/Solvent System: A hallmark of many successful Sonogashira protocols is the use of an amine base that also serves as the solvent or co-solvent.[14]

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are excellent choices as they are sufficiently basic to deprotonate the terminal alkyne but are less likely to promote the oxidative homocoupling compared to other bases.[13]

    • Piperidine or Pyrrolidine: These can also be effective, particularly in copper-free protocols.[14]

  • Ensure Rigorously Anaerobic Conditions: Glaser coupling is an oxidative process that is often promoted by the presence of oxygen.[13] Thoroughly degassing your solvents and maintaining a positive pressure of an inert gas throughout the reaction is critical.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy. In these systems, the transmetalation from the alkyne to the palladium center is thought to occur directly, bypassing the copper acetylide intermediate that is prone to homocoupling. These reactions often require a slightly different set of conditions, but can be very clean.

Solvent Choice in Sonogashira Couplings:

The solvent must be able to dissolve the various components of the reaction, including the aryl halide, alkyne, and catalyst complexes.[15]

  • DMF or NMP: These polar aprotic solvents are excellent for dissolving a wide range of substrates and are commonly used in Sonogashira reactions.[14][16]

  • THF or 1,4-Dioxane: These ethereal solvents are also good choices, particularly when paired with an amine base.[16]

  • Toluene: For less polar substrates, toluene can be an effective solvent.[15]

A Note on Temperature:

Sonogashira reactions are often run at or near room temperature.[14] Unnecessarily high temperatures can sometimes promote side reactions, including homocoupling.

Frequently Asked Questions (FAQs)

Q: How do I rationally select a base for my cross-coupling reaction?

A: The rational selection of a base involves considering its strength (pKa of the conjugate acid), solubility, and steric properties, in the context of the specific cross-coupling reaction and substrates.

  • Base Strength (pKa): The base must be strong enough to perform its function in the catalytic cycle (e.g., deprotonate a nucleophile or facilitate transmetalation) but not so strong that it causes unwanted side reactions.

BaseConjugate AcidpKa (in H₂O, approx.)Common Applications
NaOtBut-BuOH~18-19Buchwald-Hartwig, challenging couplings
LHMDSHMDS~26 (in THF)Buchwald-Hartwig, strong non-nucleophilic base
K₃PO₄HPO₄²⁻~12.3Suzuki, Sonogashira, general purpose
Cs₂CO₃HCO₃⁻~10.3Suzuki (especially with chlorides), general purpose
K₂CO₃HCO₃⁻~10.3Suzuki, general purpose
Et₃NEt₃NH⁺~10.8Sonogashira, Heck
DIPEADIPEA-H⁺~11Sonogashira, Heck
KFHF~3.2Hiyama coupling, mild base for Suzuki

Data compiled from various sources, including[17][18][19][20][21]. pKa values can vary depending on the solvent.

  • Solubility: The base must have sufficient solubility in the reaction medium to be effective. Inorganic bases like K₃PO₄ and Cs₂CO₃ often require an aqueous co-solvent.[1] Organic bases like Et₃N and DBU are generally soluble in organic solvents.[12]

  • Sterics: For reactions like the Buchwald-Hartwig amination, a bulky, non-nucleophilic base like NaOtBu is often preferred to prevent it from competing with the amine nucleophile.

Q: How does the polarity of the solvent affect my cross-coupling reaction?

A: Solvent polarity can have a profound impact on reaction rates and even selectivity by influencing the stability of charged intermediates and transition states in the catalytic cycle.[5][22][23]

  • Oxidative Addition: For reactions involving the oxidative addition of polar substrates like aryl triflates, polar solvents (e.g., DMF, MeCN, DMSO) can accelerate this step by stabilizing the polar transition state.[22][23] This can sometimes even invert the selectivity of a reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents may favor reaction at the C-Cl bond, while polar solvents can favor reaction at the C-OTf bond.[22][23]

  • Catalyst Stability: Coordinating solvents like DMF or DMSO can sometimes stabilize the active Pd(0) catalyst, preventing decomposition.[5] However, strong coordination can also inhibit the reaction by competing with the substrates for binding to the palladium center.

  • Solubility: As discussed previously, the solvent must be chosen to ensure all reaction components are sufficiently soluble.[5][7]

Solvent Properties Table:

SolventPolarity (Dielectric Constant)Boiling Point (°C)Common Use Cases
Toluene2.4111General purpose, non-polar, high temp
THF7.666Ethereal, good for dissolving organics
1,4-Dioxane2.2101Ethereal, higher boiling point than THF
Acetonitrile (MeCN)37.582Polar aprotic, can favor polar pathways
DMF36.7153Polar aprotic, excellent solvating power
DMSO46.7189Highly polar aprotic, can stabilize catalysts
Water80.1100Co-solvent for dissolving inorganic bases
Q: I am working with an electron-rich/electron-poor substrate and the reaction is not proceeding. How should I adjust the base and solvent?

A: The electronic nature of your substrate significantly impacts the ease of oxidative addition, which is often the rate-limiting step.

  • Electron-Poor Aryl Halides (e.g., with -NO₂, -CN, -CF₃ groups): These substrates undergo oxidative addition more readily. Therefore, you can often use milder reaction conditions (lower temperatures, weaker bases). If the reaction is still not working, the issue may lie elsewhere in the catalytic cycle, such as a slow transmetalation or reductive elimination. In such cases, a stronger base or a more electron-rich ligand may be needed to accelerate these subsequent steps.

  • Electron-Rich Aryl Halides (e.g., with -OMe, -NMe₂ groups): These are challenging substrates because the electron-donating groups make the C-X bond less susceptible to oxidative addition. To overcome this, you typically need:

    • More Forcing Conditions: Higher reaction temperatures.

    • A Highly Active Catalyst System: This usually involves a bulky, electron-rich phosphine ligand that promotes oxidative addition.

    • A Strong Base: To facilitate the subsequent steps of the catalytic cycle.

    • Solvent Choice: A less coordinating solvent like toluene is often preferred to avoid competition with the challenging substrate for binding to the palladium center.

Catalytic Cycle and the Role of Base/Solvent:

G pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex L_nPd(II)(Ar)(X) oa->pd2_complex solvent_note Solvent polarity can affect rate and selectivity here. oa->solvent_note transmetalation Transmetalation (R-M) pd2_complex->transmetalation pd2_coupled L_nPd(II)(Ar)(R) transmetalation->pd2_coupled base_note Base is crucial here. (e.g., forms boronate in Suzuki) transmetalation->base_note re Reductive Elimination pd2_coupled->re re->pd0 Regenerates Catalyst product Ar-R (Product) re->product

Caption: Generalized catalytic cycle for cross-coupling, highlighting where base and solvent exert key influences.

References

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11740-11748. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 133(45), 18299-18310. [Link]
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Rosa, G. R., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 27(8), 1481-1489. [Link]
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ACS Publications. (2023).
  • LinkedIn. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. [Link]
  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. [Link]
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Royal Society of Chemistry. (2018). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. [Link]
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
  • ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Wordpress. (2025).
  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
  • Reddit. (2018).
  • Royal Society of Chemistry. (2021).
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
  • ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • University of California, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values. CLAS. [Link]
  • Chemistry Steps. (n.d.).
  • CCS Chemistry. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. [Link]
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.

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Technical Support Center: Troubleshooting Boronic Acid Dimerization and Trimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the common challenge of boronic acid oligomerization. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their tendency to form dimers and cyclic trimers (boroxines) can lead to issues with stoichiometry, reactivity, and reproducibility.[1][2][3] This resource is designed to provide you with the foundational knowledge and actionable protocols to anticipate, identify, and address these issues effectively.

Section 1: Understanding the Core Problem

This first section addresses the fundamental questions surrounding boronic acid oligomerization, explaining the structures, the equilibrium that governs their formation, and the reasons they can be problematic in experimental work.

Q1: What are boronic acid dimers and trimers?

A boronic acid (R-B(OH)₂) can undergo a reversible dehydration reaction with other boronic acid molecules.[4]

  • Dimers: Two boronic acid molecules can condense to form a linear or cyclic dimer, though this is less commonly discussed than trimerization.[1][5]

  • Trimers (Boroxines): The most common and stable oligomeric form is the cyclic trimer, known as a boroxine . This six-membered ring is formed from the condensation of three boronic acid molecules, releasing three molecules of water.[4][6][7] This process is often entropically driven.[7][8]

The equilibrium between the monomeric boronic acid and the boroxine trimer is dynamic and highly sensitive to environmental conditions, most critically the presence of water.[4][7][9][10][11]

Boronic_Acid_Equilibrium cluster_0 Monomer Form cluster_1 Trimer Form (Anhydride) BA 3 x R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BA->Boroxine + 3 H₂O Boroxine->BA - 3 H₂O caption Fig 1. The reversible equilibrium between boronic acid and its boroxine trimer.

Caption: Fig 1. The reversible equilibrium between boronic acid and its boroxine trimer.

Q2: Why is the formation of boroxines a problem for my experiments?

While boroxines can sometimes be competent coupling partners in reactions like the Suzuki-Miyaura coupling, their presence can introduce significant experimental complications:[12]

  • Incorrect Stoichiometry: If a significant portion of your boronic acid exists as the boroxine, the actual molar amount of the active boron species is lower than what you calculated based on the mass of the solid. This can lead to incomplete reactions and low yields.[4]

  • Altered Physical Properties: The formation of boroxines can change the physical state of the material from a crystalline powder to an oily or sticky solid, making it difficult to handle and weigh accurately.[6]

  • Reduced Reactivity: In some cases, the boroxine may be less reactive than the monomeric boronic acid, or it may not participate in the reaction at all. The equilibrium may not favor the monomer under specific reaction conditions.

  • Complicated Analysis: The presence of multiple species in equilibrium can complicate the analysis of reaction mixtures by techniques like NMR, HPLC, and mass spectrometry.[4]

Q3: What factors promote the formation of boroxines?

The boronic acid-boroxine equilibrium is influenced by several key factors:[4]

  • Water Content: This is the most critical factor. Anhydrous or low-water conditions strongly favor the formation of the boroxine trimer. Conversely, the addition of water will shift the equilibrium back toward the monomeric boronic acid.[4][7][9]

  • Solvent: Non-polar, aprotic solvents such as toluene, chloroform, and THF tend to favor boroxine formation. Polar, protic, or Lewis basic solvents can help stabilize the monomeric form.[4][9]

  • Temperature: Boroxine formation is an entropically driven process and is generally favored at higher temperatures.[7][12]

  • Substituent Effects: The electronic nature of the 'R' group on the boronic acid influences the equilibrium. Electron-donating groups tend to favor boroxine formation, while electron-withdrawing groups favor the monomeric acid.[7][8]

Section 2: Detection and Quantification

Before you can solve the problem, you must be able to identify it. This section details the primary analytical methods used to detect and quantify the presence of boroxines in your boronic acid samples.

Q4: How can I detect boroxine formation in my sample?

Several standard laboratory techniques can be used to identify and quantify boroxines:

  • NMR Spectroscopy: This is the most direct and powerful method. Both ¹H and ¹¹B NMR are highly effective for observing both the monomer and the trimer.[4] In many cases, adding a drop of D₂O directly to the NMR tube can shift the equilibrium entirely to the monomer, causing the boroxine signals to disappear, which is a useful diagnostic test.[4]

  • Mass Spectrometry (ESI-MS, MALDI-MS): The presence of a mass peak corresponding to the boroxine ([3 * M_monomer] - [3 * H₂O]) is a strong indicator. However, be aware that the equilibrium in the solution used for analysis can sometimes complicate interpretation.[4]

  • High-Performance Liquid Chromatography (HPLC): Boronic acids and their corresponding boroxines may have different retention times. However, the dynamic equilibrium on the column can make quantification challenging. HPLC-MS methods are particularly effective.[4][13]

Q5: What specific NMR signals should I look for?

¹¹B NMR is particularly diagnostic for observing the boron environment directly. The chemical shifts for boronic acids and their boroxines are distinct.

NucleusSpeciesTypical Chemical Shift (δ) Range (ppm)Notes
¹¹B Boronic Acid Monomer~28-30 ppmGenerally a broader signal.[14][15]
¹¹B Boroxine Trimer~31-33 ppmTypically found slightly downfield of the monomer. The signal is often broader than the corresponding acid.[14][16][17]
¹H Ar-H (Arylboronic Acids)VariesSignals for the boroxine are often shifted slightly downfield compared to the monomer.
¹H B(OH ₂)VariesA broad singlet that exchanges with D₂O. Its integration relative to the R-group protons can indicate purity but not necessarily the monomer/trimer ratio.

Note: Chemical shifts are referenced to BF₃·OEt₂ (δ 0.0 ppm). The exact chemical shifts can vary depending on the solvent and the specific substituents on the boronic acid.[16]

Section 3: Troubleshooting Guide - Prevention and Remediation

This section provides practical, step-by-step solutions to common problems encountered due to boronic acid trimerization.

Problem: My Suzuki-Miyaura reaction has a low or inconsistent yield, and I suspect boroxine formation is the cause.

This is a classic issue where the stoichiometry of the active boronic acid is incorrect due to the presence of the trimer.[4]

Solution A: Pre-treatment to Hydrolyze the Boroxine

The most direct approach is to convert the boroxine back to the active monomer before starting your reaction.

Protocol 1: Aqueous Pre-treatment

  • Dissolution: Dissolve the boronic acid/boroxine sample in a solvent mixture such as dioxane with a small amount of water (e.g., 10:1 ratio).[4]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. This allows the water to hydrolyze the B-O-B bonds of the boroxine.

  • Verification (Optional but Recommended): Take a small aliquot for ¹H or ¹¹B NMR analysis to confirm the disappearance of the boroxine signals.

  • Solvent Removal: Remove the solvent in vacuo. It is crucial to ensure the sample is thoroughly dry before proceeding with the reaction, especially if it is water-sensitive.

  • Reaction Setup: Immediately dissolve the now-monomeric boronic acid in your anhydrous reaction solvent under an inert atmosphere and proceed with the reaction.

Solution B: Adjust Stoichiometry Based on Analysis

If pre-treatment is not feasible, you can use NMR to determine the monomer-to-trimer ratio and adjust the amount of boronic acid reagent accordingly.

  • Quantitative NMR: Prepare a sample of your boronic acid starting material with a known mass of an internal standard.

  • Analysis: Acquire a ¹H NMR spectrum. Integrate the signals corresponding to the monomer and the trimer relative to the internal standard.

  • Calculation: Calculate the molar ratio of monomer to trimer. Remember that one mole of boroxine contains three moles of the boronic acid unit.

  • Stoichiometric Adjustment: Adjust the mass of the boronic acid reagent used in your reaction to ensure you are adding the correct molar equivalents of the active boron species.[4]

Solution C: Use Protected Boronic Acid Derivatives

For particularly troublesome substrates, using a more stable form of the boronic acid can prevent oligomerization issues altogether.

  • Pinacol Esters: These are very popular as they are generally stable to column chromatography and can often be used directly in Suzuki couplings.[2]

  • MIDA Esters (N-methyliminodiacetic acid): These are highly stable, crystalline solids that are robust to a wide range of reaction conditions. They are easily deprotected under mild basic conditions.[2][18]

  • Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that slowly release the boronic acid in situ during the reaction, minimizing degradation pathways.[6]

Troubleshooting_Workflow start Low or Inconsistent Reaction Yield q1 Suspect Boroxine Formation? start->q1 detect Detect & Quantify (See Section 2: NMR, MS) q1->detect Yes proceed Proceed with Reaction q1->proceed No, check other reaction parameters remediate Choose Remediation Strategy detect->remediate solA Solution A: Aqueous Pre-treatment remediate->solA solB Solution B: Adjust Stoichiometry remediate->solB solC Solution C: Use Protected Derivatives remediate->solC solA->proceed solB->proceed solC->proceed

Sources

Technical Support Center: High-Throughput Screening for Optimal Suzuki Coupling Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for high-throughput screening (HTS) of Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization in a parallel format. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your discovery process.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet identifying the optimal combination of catalyst, ligand, base, and solvent for a given substrate pair can be a formidable challenge.[1][2] The vast parameter space makes high-throughput experimentation an indispensable tool.[3][4] This guide provides field-proven insights to address the specific issues you may encounter during your screening campaigns.

Troubleshooting Guide: Diagnosing and Solving HTS Failures

This section addresses common problems encountered during high-throughput Suzuki coupling screens. Each issue is presented in a question-and-answer format to directly tackle real-world laboratory challenges.

Scenario 1: Systemic Failures & Low Yields

Question: I am observing little to no product formation across an entire 96-well screening plate. What are the most likely systemic causes?

Answer: A plate-wide failure typically points to an issue with a common reagent, the overall setup, or the reaction environment rather than a specific combination of conditions.

  • Atmospheric Contamination: The primary culprit is often the failure to maintain a strictly inert atmosphere. The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive.[5] Similarly, many phosphine ligands are sensitive to air oxidation.[5]

    • Causality: Oxygen intercepts the Pd(0) species in the catalytic cycle, converting it to palladium oxides which are catalytically incompetent for this transformation.

    • Solution: Ensure your glovebox or benchtop inertion box is properly purged and maintained.[6] Use plates with pierceable seals or cap mats that maintain integrity. All solvents and stock solutions must be rigorously degassed prior to use by sparging with argon or nitrogen for an adequate period (e.g., 15-30 minutes).[5][7]

  • Reagent Integrity:

    • Catalyst/Precatalyst: Palladium sources, especially those that are not air-stable pre-catalysts, can degrade over time. Ensure your catalyst is fresh and has been stored correctly.

    • Base/Solvent Stock Solutions: If a single stock solution of base or solvent was used for the entire plate, contamination (e.g., with water or peroxides in THF) or incorrect concentration will cause a systemic failure. Always use high-purity, anhydrous solvents where required.[5][8]

  • Thermal Issues: Incorrect temperature control can halt the reaction. Verify the heating block's temperature and ensure uniform heat distribution across the plate. While many reactions are run at elevated temperatures (60-120 °C), some thermally sensitive substrates may require lower temperatures.[6]

Question: My yields are consistently low (<30%), but I see consumption of my starting materials. I am detecting significant amounts of homocoupled boronic acid and/or protodeboronation. What is happening?

Answer: This classic issue points to a competition between the desired cross-coupling and undesired side reactions of the boronic acid.[3] This is especially common with electron-deficient or heteroaryl boronic acids.[9]

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[9] It is often promoted by excessive heat, prolonged reaction times, or an inappropriate base.[5][9]

    • Causality: The mechanism can be acid- or base-catalyzed. In the context of Suzuki coupling, the base used to activate the boronic acid for transmetalation can also facilitate its decomposition.[9][10]

    • Solutions:

      • Modify the Base: Switch to a milder base. For instance, if you are using a strong base like K₃PO₄ or Cs₂CO₃, screen weaker inorganic bases like K₂CO₃ or even NaHCO₃, particularly if your substrates are base-sensitive.[7][11]

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates are significantly more stable and less prone to premature decomposition.[5][12] These reagents often provide a "slow release" of the active boronic acid, keeping its standing concentration low and minimizing side reactions.[3][9]

      • Control Water Content: While water is often beneficial, its presence can facilitate protodeboronation.[3] Screen anhydrous conditions or a range of solvent:water ratios (e.g., from 10:1 to 4:1).[11][13]

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules. It is primarily promoted by the presence of oxygen and Pd(II) species.[3]

    • Causality: If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, the remaining Pd(II) can catalyze the oxidative self-coupling of the boronic acid. Oxygen can also re-oxidize Pd(0) to Pd(II), fueling this side reaction.

    • Solutions:

      • Rigorous Deoxygenation: As with systemic failures, ensure all components are free of oxygen.[5][8]

      • Use Modern Pre-catalysts: Employ well-defined Pd(0) sources or modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed for rapid and efficient generation of the active Pd(0) species upon addition of base.[14] This minimizes the lifetime of Pd(II) in the reaction mixture.

Visualizing the Troubleshooting Process

The following decision tree illustrates a logical workflow for diagnosing low-yield reactions.

G Start Low Yield in HTS Well(s) CheckScope Is the failure plate-wide or in specific wells? Start->CheckScope SystemicFailure Systemic Failure Suspected CheckScope->SystemicFailure  Plate-wide SpecificFailure Condition-Specific Failure CheckScope->SpecificFailure Specific Wells   CheckAtmosphere Verify Inert Atmosphere & Degassing Procedures SystemicFailure->CheckAtmosphere CheckReagents Check Common Reagent (Catalyst, Solvent, Base) Integrity & Purity SystemicFailure->CheckReagents AnalyzeByproducts Analyze Byproducts: - Unreacted SM - Protodeboronation - Homocoupling SpecificFailure->AnalyzeByproducts UnreactedSM High Unreacted Starting Materials AnalyzeByproducts->UnreactedSM Aryl Halide Remaining Protodeboronation Protodeboronation Product Detected AnalyzeByproducts->Protodeboronation Ar-H from Boronic Acid Homocoupling Boronic Acid Homocoupling Detected AnalyzeByproducts->Homocoupling Ar-Ar from Boronic Acid OptimizeCatalyst Screen More Active Catalyst/Ligand System. Increase Temperature. UnreactedSM->OptimizeCatalyst OptimizeBoron Use Milder Base. Switch to Boronic Ester/MIDA. Screen Anhydrous Conditions. Protodeboronation->OptimizeBoron OptimizeDeoxy Improve Deoxygenation. Use Efficient Pre-catalyst. Homocoupling->OptimizeDeoxy

Caption: A decision tree for troubleshooting low yields in Suzuki HTS.

Frequently Asked Questions (FAQs)

Q1: How should I design an initial HTS plate for a completely new Suzuki coupling?

A well-designed initial screen should cover a diverse chemical space of catalysts, ligands, bases, and solvents. A full-factorial design is often performed using 96-well plates.[3]

  • Principle of Diversity: Do not just screen minor variations. Choose components with fundamentally different properties. For example:

    • Ligands: Include a bulky biarylphosphine (e.g., XPhos), a ferrocenylphosphine (e.g., dppf), and a trialkylphosphine (e.g., P(tBu)₃).[11][14] These classes have different steric and electronic properties that influence the rates of oxidative addition and reductive elimination.[15][16]

    • Bases: Screen a phosphate (K₃PO₄), a carbonate (Cs₂CO₃), and potentially a fluoride (KF) or hydroxide to cover a range of basicity and solubility.[11][17]

    • Solvents: Select solvents with different polarities and coordinating abilities, such as an ether (e.g., 1,4-Dioxane), an aromatic hydrocarbon (e.g., Toluene), and an alcohol (e.g., t-Amyl alcohol).[3][11] Often, a mixture with water is used.[13]

  • Data-Driven Design: Utilize commercially available screening kits as a validated starting point.[6] These kits often provide pre-weighed catalysts and a selection of solvents and bases, streamlining the setup process.

Table 1: Representative Parameters for an Initial Suzuki HTS Screen

ParameterRecommended Screening SetRationale & Causality
Pd Pre-catalyst Buchwald G3/G4 Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts ensure efficient generation of the active Pd(0) catalyst.[14] Pd(II) sources require an in situ reduction step which can sometimes be inefficient.[3]
Ligand XPhos, SPhos, RuPhos, dppf, P(tBu)₃Bulky, electron-rich phosphines generally accelerate oxidative addition and reductive elimination, increasing turnover. Different ligand classes are suited for different substrate types.[11][15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃The base is critical for activating the boronic acid to form a borate species, which is more nucleophilic and facilitates transmetalation.[10][17] Base strength can impact substrate stability.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMAcSolvent polarity and coordinating ability affect reagent solubility and catalyst stability/activity. Water is often required to dissolve the base and facilitate the formation of the active borate species.[3][8]
Temperature 60 °C, 80 °C, 100 °CReaction kinetics are temperature-dependent. Higher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeboronation.[5][6]

Q2: My aryl halide is an electron-rich chloride, which is notoriously difficult to couple. How should I adapt my HTS strategy?

Aryl chlorides are challenging due to the strength of the C-Cl bond, which makes the oxidative addition step slow.[5]

  • Focus on the Ligand: This is the most critical parameter. Your screen must include ligands specifically designed for activating C-Cl bonds. These are typically very bulky and electron-rich dialkylbiaryl phosphines like XPhos, SPhos, RuPhos, or BrettPhos.[11][15]

  • Elevated Temperatures: Higher temperatures (e.g., 100-120 °C) are often necessary to achieve a reasonable reaction rate.

  • Stronger Base: A strong base like K₃PO₄ or LiOH may be required to facilitate the catalytic cycle effectively.[18]

Q3: What is the best practice for sample preparation and analysis in an HTS workflow?

  • Workflow Automation: Utilize liquid handling robotics for precise and reproducible dispensing of stock solutions into the reaction plate.[19][20] This minimizes human error and ensures consistency.

  • Quenching and Dilution: After the reaction, each well should be quenched (e.g., with water or a buffer) and then diluted with a suitable solvent (e.g., acetonitrile or methanol). An internal standard should be added at this stage for accurate quantification.[6]

  • Analysis: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for HTS analysis.[4][14] It provides rapid separation, accurate quantification (by UV or ELS) and identity confirmation (by MS) for the starting materials, product, and any side products in a single run.

Visualizing the HTS Workflow

This diagram outlines the key stages of a typical high-throughput screening experiment for Suzuki coupling optimization.

G prep prep exec exec analysis analysis data data sub_prep 1. Prepare Substrate Stock Solutions (Aryl Halide, Boronic Acid) dispense 4. Automated Dispensing of Substrates & Reagents into Reaction Plate sub_prep->dispense reagent_prep 2. Prepare Reagent Stock Solutions (Bases, Solvents) reagent_prep->dispense plate_prep 3. Dispense Catalysts/Ligands (Pre-weighed Plate or Array) plate_prep->dispense seal 5. Seal Plate & Purge with Inert Gas dispense->seal react 6. Heat & Stir (Reaction Incubation) seal->react quench 7. Quench, Dilute & Add Internal Standard react->quench hplc 8. UPLC-MS Analysis quench->hplc process 9. Data Processing & Heatmap Generation hplc->process hit_id 10. Identify 'Hit' Conditions for Scale-up process->hit_id

Caption: A standard workflow for high-throughput Suzuki coupling screening.

Protocol: 24-Well Plate Screening for Suzuki Coupling

This protocol provides a step-by-step methodology for setting up a parallel screen in a 24-well reaction block, a common format for initial HTS.[6]

1. Preparation (Inside an Inert Atmosphere Glovebox):

  • Arrange a 24-well reaction block containing pre-weighed catalysts (e.g., 1 µmol each) and magnetic stir bars.

  • Prepare stock solutions of your aryl halide (e.g., 0.2 M) and boronic acid (e.g., 0.3 M) in the chosen screening solvents (e.g., Toluene, 2-MeTHF). Ensure complete dissolution.[14]

  • Prepare an aqueous stock solution of the base (e.g., 1.5 M K₃PO₄).[6]

2. Reagent Dispensing:

  • Using a calibrated pipette or automated liquid handler, dispense the aryl halide stock solution into the appropriate wells (e.g., 50 µL for a 10 µmol scale reaction).

  • Dispense the boronic acid stock solution into all wells (e.g., 50 µL).

  • Finally, add the aqueous base solution to all wells (e.g., 20 µL). The order of addition can be a critical parameter to screen.[4]

3. Reaction Execution:

  • Securely seal the reaction block with a cap mat or sealing film designed for heating.

  • Remove the block from the glovebox and place it on a pre-heated stirring hotplate (e.g., set to 80 °C).

  • Stir the reactions for the desired time (e.g., 12-24 hours).

4. Work-up and Analysis:

  • Allow the reaction block to cool to room temperature.

  • Unseal the block (this can be done on the bench).

  • To each well, add 500 µL of a quench/dilution solution containing an internal standard (e.g., Acetonitrile with 1 mg/mL biphenyl).

  • Stir for 2-3 minutes to ensure homogeneity.

  • Allow any solids to settle.

  • Carefully transfer an aliquot (e.g., 100 µL) from the supernatant of each well into a 96-well HPLC analysis plate.

  • Analyze the samples via UPLC-MS.

References

  • Automated, Capsule-Based Suzuki-Miyaura Cross Couplings.Synple Chem. [Link]
  • Optimizing Suzuki Coupling Reactions.CovaSyn. [Link]
  • How to approach choosing reaction conditions for Suzuki?Reddit r/Chempros. [Link]
  • Automated, Capsule-Based Suzuki–Miyaura Cross Couplings.pubs.acs.org. [Link]
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Royal Society of Chemistry. [Link]
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.MDPI. [Link]
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.ChemistryViews. [Link]
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.Royal Society of Chemistry. [Link]
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Royal Society of Chemistry. [Link]
  • Use of Base Metals in Suzuki Coupling.WordPress. [Link]
  • Protodeboron
  • Selection of boron reagents for Suzuki–Miyaura coupling.Royal Society of Chemistry. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.onlinelibrary.wiley.com. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
  • Suzuki Coupling.Organic Chemistry Portal. [Link]
  • High-Throughput Experimentation (HTE)
  • Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions.PubMed. [Link]
  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.chem.rochester.edu. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.PubMed. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.arodes.com. [Link]
  • Case Study: Solvent Selection for a Suzuki Reaction.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
  • Unleashing high-throughput reaction screening.Unchained Labs. [Link]
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method.Royal Society of Chemistry. [Link]
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.Royal Society of Chemistry. [Link]
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.MDPI. [Link]
  • Solvent mixture screening for Suzuki coupling of 1 with 2.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.Royal Society of Chemistry. [Link]
  • Problems with Suzuki coupling.Reddit r/Chempros. [Link]
  • How can I solve my problem with Suzuki coupling?

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Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acid Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] Its widespread adoption in the pharmaceutical and fine chemical industries is a testament to its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2][3] The reaction mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][4][5]

The success of any Suzuki-Miyaura coupling hinges on the intricate interplay of its components: the palladium catalyst, ligands, base, solvent, and the organic halide.[1] However, the nature of the organoboron reagent is of paramount importance. Its electronic and steric properties directly influence the rate-determining transmetalation step, thereby dictating reaction efficiency, yield, and scope.

This guide provides an in-depth comparison of the reactivity of (4-Ethoxy-3-formylphenyl)boronic acid against other commonly used boronic acids. We will dissect the electronic and steric contributions of its substituents, provide a framework for predicting its performance, and offer a robust experimental protocol for its application.

The Heart of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

To appreciate the nuances of boronic acid reactivity, one must first understand the catalytic cycle. The transmetalation step, where the organic moiety is transferred from boron to palladium, is often the rate-limiting step and is most sensitive to the properties of the boronic acid.

Suzuki-Miyaura Catalytic Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Caption: Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Key Factors Governing Boronic Acid Reactivity

The reactivity of an arylboronic acid is primarily governed by the electronic properties of its substituents and the steric environment around the boronic acid moiety.

Electronic Effects: The Push and Pull

The transmetalation step involves the transfer of the aryl group from the nucleophilic boronate species (formed by the reaction of the boronic acid with a base) to the electrophilic palladium(II) center.[6] Consequently, the electronic nature of the aryl ring plays a critical role:

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom attached to the boron, generally accelerating the transmetalation step and increasing the overall reaction rate.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or formyl (-CHO) decrease the electron density of the ring. This reduces the nucleophilicity of the ipso-carbon, making the transmetalation step more difficult and often leading to slower reaction rates.[3]

Steric Effects: The Problem of Crowding

Steric hindrance, particularly from substituents at the ortho position to the boronic acid, can significantly impede the reaction.[7][8][9] Large groups can physically block the approach of the bulky palladium complex to the boron center, slowing or even preventing the transmetalation step.[7][10] Developing catalyst systems with specific ligands that can accommodate sterically demanding substrates is an active area of research.[8][10]

Reactivity_Factors Diagram 2: Factors Influencing Boronic Acid Reactivity Reactivity Boronic Acid Reactivity in Transmetalation Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) Electronic->EDG EWG Electron-Withdrawing Groups (e.g., -CF₃, -CHO) Electronic->EWG Ortho Ortho-Substituents Steric->Ortho Fast Accelerated Rate (Increased Nucleophilicity) EDG->Fast Slow Decreased Rate (Reduced Nucleophilicity) EWG->Slow Hindrance Decreased Rate (Steric Hindrance) Ortho->Hindrance

Caption: Diagram 2: Factors Influencing Boronic Acid Reactivity.

Dissecting this compound

Let's analyze the specific substituents on our target molecule to predict its reactivity profile.

  • 4-Ethoxy Group: This is a moderately strong electron-donating group due to the resonance effect (+R) of the oxygen lone pairs. Positioned para to the boronic acid, it effectively increases the electron density of the aromatic ring.

  • 3-Formyl Group (-CHO): This is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Positioned meta to the boronic acid, its inductive effect will be significant. More importantly, it is positioned ortho to the carbon-boron bond.

Net Electronic Effect: The ethoxy group "pushes" electron density into the ring, while the formyl group "pulls" it out. Due to the strong withdrawing nature of the formyl group, the net effect is a deactivation of the ring compared to unsubstituted phenylboronic acid, making it less nucleophilic.

Steric Effect: The presence of the formyl group at the ortho position introduces potential steric hindrance. This can be a critical factor. However, some studies have shown that ortho-formyl groups can sometimes participate in the reaction through coordination with the metal center, potentially leading to unique selectivity or reactivity, although hindrance is the more common effect.[11]

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it with several standard arylboronic acids. The reactivity is predicted based on the principles discussed and supported by general observations in the literature.

Boronic AcidSubstituents & EffectsPredicted Relative ReactivityRationale
4-Methoxyphenylboronic acid para-OCH₃ (Strong EDG)HighestThe strong electron-donating methoxy group significantly increases the ring's nucleophilicity, accelerating transmetalation.[3]
Phenylboronic acid UnsubstitutedHigh (Baseline)The standard benchmark for Suzuki-Miyaura couplings.
This compound para-OC₂H₅ (EDG), meta-CHO (EWG, ortho to C-B bond)Moderate to LowThe potent electron-withdrawing effect of the formyl group likely outweighs the donating effect of the ethoxy group, reducing nucleophilicity. The ortho-formyl group also introduces significant steric hindrance.[9][11]
4-(Trifluoromethyl)phenylboronic acid para-CF₃ (Strong EWG)LowThe trifluoromethyl group is a very strong electron-withdrawing group, which severely reduces the nucleophilicity of the aryl ring, making transmetalation slow.[12][13]
2-Tolylboronic acid ortho-CH₃ (Weak EDG, Steric Bulk)LowWhile the methyl group is weakly donating, its position creates significant steric hindrance, which is the dominant factor in reducing its reactivity.[8][14]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific substrates.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Reagents & Equipment:
  • This compound (1.2 equiv.)

  • Aryl Bromide (Ar-Br) (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • Toluene (5 mL per mmol of Ar-Br)

  • Deionized Water (1 mL per mmol of Ar-Br)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).

    • Scientist's Note: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential protodeboronation side reactions.[1] K₂CO₃ is a common, effective base for activating the boronic acid to the boronate species.[15]

  • Inerting the Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (2 mol%). Then, add the degassed toluene and deionized water.

    • Scientist's Note: A biphasic solvent system like Toluene/Water is common. The organic phase solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate at the interface.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Combine Reagents (Ar-Br, Boronic Acid, Base) in Flask B 2. Purge with Inert Gas (N₂ or Ar) A->B C 3. Add Catalyst (Pd(PPh₃)₄) and Degassed Solvents B->C D 4. Heat with Vigorous Stirring (90-100 °C) C->D E 5. Monitor Reaction (TLC / GC-MS) D->E E->D Reaction Incomplete F 6. Aqueous Workup (Cool, Dilute, Extract) E->F Reaction Complete G 7. Purify Product (Column Chromatography) F->G H Final Product G->H

Caption: Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound presents a challenging yet valuable substrate for Suzuki-Miyaura cross-coupling. Its reactivity is a delicate balance between the electron-donating para-ethoxy group and the deactivating and sterically hindering ortho-formyl group. Compared to simple phenylboronic acids, its reactivity is expected to be attenuated, requiring carefully chosen and potentially more robust catalytic systems for optimal performance. Understanding these underlying electronic and steric principles allows the synthetic chemist to anticipate challenges, select appropriate reaction conditions, and successfully incorporate this versatile building block into complex molecular architectures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • National Institutes of Health (NIH).
  • ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Chemical Communications. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]
  • ResearchGate. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • ACS Publications. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. [Link]
  • ResearchGate. (2022). Comparison of reactivity of different boron reagents. [Link]
  • ResearchGate. (2023). Case study of steric impact on a series of Suzuki–Miyaura reactions. [Link]
  • MDPI. (2022).
  • Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
  • PubMed Central (PMC). (2021).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ResearchGate. (2021).
  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Journal of the American Chemical Society. (2024). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3)
  • ResearchGate. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
  • ResearchGate. Investigating ortho substitution hindrance. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Substituted Biaryls Using Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Biaryls and the Quest for Synthetic Efficiency

The substituted biaryl motif is a cornerstone of modern molecular design. Its rigid, well-defined geometry is integral to the function of numerous high-value compounds, from life-saving pharmaceuticals and advanced agrochemicals to novel organic materials.[1] The efficient synthesis of these structures is, therefore, a paramount concern for researchers in both academic and industrial settings. Among the myriad of methods developed for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile.[2]

This guide provides an in-depth, comparative validation of the most common synthetic routes to substituted biaryls, with a primary focus on the Suzuki-Miyaura reaction, which utilizes organoboronic acids.[3] As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles that govern success. We will explore the causality behind experimental choices, compare the Suzuki-Miyaura coupling to viable alternatives, and provide self-validating experimental frameworks to ensure reproducibility and robustness in your own laboratory settings.

The Suzuki-Miyaura Coupling: The Boronic Acid Workhorse

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become the preeminent method for biaryl synthesis due to its mild conditions, exceptional functional group tolerance, and the use of boronic acids—reagents that are generally stable, commercially available, and possess low toxicity compared to many other organometallics.[4][5]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is critical to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][6] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or triflate), forming a square-planar Pd(II) complex.[7]

  • Transmetalation: This is the crucial, and often rate-limiting, step where the organic group is transferred from the boronic acid to the palladium center. This step requires activation by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation (Ar²-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination (Ar¹-Ar²) Product Ar¹-Ar² Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Validation_Workflow cluster_workflow Synthetic Route Validation Workflow start 1. Reagent Purity Check (NMR, Titration) test_rxn 2. Small-Scale Test Reaction start->test_rxn monitoring 3. Reaction Monitoring (TLC, GC-MS, LC-MS) test_rxn->monitoring workup 4. Work-up & Purification monitoring->workup confirmation 5. Structural Confirmation (NMR, HRMS) workup->confirmation scaleup 6. Optimization & Scale-up confirmation->scaleup Purity & Identity Confirmed end Validated Protocol scaleup->end

Sources

Comparative study of boronic acids versus boronate esters in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 9, 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] A critical decision in designing a successful Suzuki coupling is the choice of the organoboron nucleophile: the boronic acid or its corresponding ester. This guide provides an in-depth, objective comparison of their performance, stability, and application, supported by mechanistic insights and practical experimental guidance to inform your selection.

The Core Dilemma: A Trade-Off Between Reactivity and Stability

The fundamental difference between boronic acids and boronate esters is a classic chemical trade-off between reactivity and stability.[2][3]

  • Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[2][3][4] This enhanced reactivity is often linked to the Lewis acidity of the boronic acid, which is thought to facilitate the crucial transmetalation step of the catalytic cycle.[2][3] However, this comes at the cost of lower stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can shorten their shelf-life and reduce reaction yields.[2][3][5]

  • Boronate Esters: Derivatives like the commonly used pinacol esters offer significantly enhanced stability.[2][3][6] They are frequently crystalline, free-flowing solids that are easier to handle, purify by standard column chromatography, and store for long periods.[2][3] This robustness makes them highly suitable for multi-step syntheses, automated high-throughput screening, and the preparation of complex building blocks.[2][7] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[2]

The Mechanism of Action: How Do They Differ in the Catalytic Cycle?

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key step where the choice of boron reagent matters most is transmetalation , where the organic group is transferred from the boron atom to the palladium(II) complex.[1][8]

It was long believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid under the aqueous basic conditions of the reaction before transmetalation could occur.[2] However, recent mechanistic studies have provided compelling evidence that boronate esters can and do undergo direct transmetalation without prior hydrolysis.[9][10] In fact, some studies have shown that certain boronic esters can transmetalate significantly faster than the corresponding boronic acid.[9][10]

The rate of transmetalation is influenced by several factors, including the electron density of the oxygen atoms on the boron and the ability of the palladium complex to form a pre-transmetalation intermediate.[10] For boronic acids, the formation of a boronate species (by reaction with a base like hydroxide) is crucial to render the organic group sufficiently nucleophilic for transfer to the palladium center.[11]

Below is a generalized diagram of the Suzuki-Miyaura catalytic cycle, highlighting the entry points for both boronic acids and boronate esters into the crucial transmetalation step.

Suzuki_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 RedElim->Product BoronicAcid Boronic Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate H₂O BoronateEster Boronate Ester R²-B(OR)₂ BoronateEster->Transmetalation Direct Transmetalation (Anhydrous or Aqueous) BaseActivation Base (OH⁻) BaseActivation->Boronate Boronate->Transmetalation Boronate Pathway

Caption: The Suzuki-Miyaura catalytic cycle.

Head-to-Head Performance Comparison

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol)Field Insights & Causality
Stability & Handling Prone to decomposition (protodeboronation, oxidation).[2][3] Often difficult to purify and may have a shorter shelf-life.Significantly more stable, often crystalline solids that are easy to handle and purify via chromatography.[2][3] Well-suited for long-term storage and automated workflows.The ester group sterically and electronically shields the boron atom, reducing its susceptibility to hydrolysis and oxidation compared to the exposed B(OH)₂ group.
Reactivity Generally more reactive, leading to faster reaction times.[2][3][4]Typically less reactive, may require longer reaction times or higher temperatures.[2] However, some esters show enhanced rates.[9][10]The higher Lewis acidity of boronic acids facilitates interaction with the palladium catalyst. Esters may require an initial activation step (hydrolysis) or specific conditions for direct transmetalation.
Purification Removal of boronic acid-derived impurities can be challenging. Homocoupling of the boronic acid is a common side reaction.[12][13]Purification is often simpler. The stability of the starting material leads to cleaner reaction profiles.[3]The higher stability of esters minimizes the formation of decomposition-related byproducts. Boronic acid homodimers can be difficult to separate from the desired product.
Substrate Scope Broadly applicable, but can be problematic for sensitive or complex substrates due to instability.Often the preferred choice for complex, multi-step syntheses where starting material integrity is paramount.[2]The mildness and stability of boronate esters make them compatible with a wider range of functional groups that might not tolerate the harsher conditions sometimes required for boronic acids.

The Rise of Advanced Boronate Esters: MIDA Boronates

A significant advancement in the field is the development of N-methyliminodiacetic acid (MIDA) boronates.[7] These reagents are exceptionally stable, crystalline solids that are compatible with a wide range of anhydrous reaction conditions, including other cross-coupling reactions.[7][14]

The key feature of MIDA boronates is their ability to act as "protected" boronic acids. The MIDA ligand remains bound under anhydrous coupling conditions but is easily cleaved with a mild aqueous base to slowly release the reactive boronic acid.[7][15] This "slow-release" mechanism enables a powerful strategy known as iterative cross-coupling (ICC) , where complex molecules are assembled step-by-step, analogous to solid-phase peptide synthesis.[7][16][17]

MIDA_Workflow Figure 2: Iterative Cross-Coupling with MIDA Boronates Start Building Block 1 (Halo-MIDA Boronate) Couple1 Suzuki Coupling with Building Block 2 (Anhydrous) Start->Couple1 Intermediate1 Coupled Product (MIDA Protected) Couple1->Intermediate1 Deprotect MIDA Deprotection (Aqueous Base) Intermediate1->Deprotect Intermediate2 Free Boronic Acid Deprotect->Intermediate2 Couple2 Suzuki Coupling with Building Block 3 (Anhydrous) Intermediate2->Couple2 FinalProduct Final Complex Molecule Couple2->FinalProduct

Caption: Workflow for iterative synthesis using MIDA boronates.

Experimental Protocol: A Comparative Suzuki-Miyaura Reaction

This protocol provides a side-by-side comparison for coupling 4-iodotoluene with a boronic acid versus its pinacol ester.

Materials:

  • 4-Iodotoluene

  • Phenylboronic acid

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic acid pinacol ester)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Part A: Reaction with Phenylboronic Acid
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and triphenylphosphine (26 mg, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagents: Add toluene (10 mL) and ethanol (2 mL). Stir to dissolve the solids. Add Palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Base Addition: Prepare a solution of potassium carbonate (414 mg, 3.0 mmol) in water (3 mL). Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.

Part B: Reaction with Phenylboronic Acid Pinacol Ester
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid pinacol ester (245 mg, 1.2 mmol), and triphenylphosphine (26 mg, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagents: Add toluene (10 mL) and ethanol (2 mL). Stir to dissolve the solids. Add Palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Base Addition: Prepare a solution of potassium carbonate (414 mg, 3.0 mmol) in water (3 mL). Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Note: This reaction may require a longer time. Monitor progress over 4-8 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Part A.

Expected Observations and Analysis
  • Reaction Time: The reaction with phenylboronic acid (Part A) is expected to reach completion faster than the reaction with the pinacol ester (Part B).

  • Yield: While both reactions should provide good yields, the reaction with the pinacol ester may result in a higher isolated yield due to a cleaner reaction profile and higher purity of the starting boronate ester.[3]

  • Impurity Profile: The crude product from Part A may show a higher incidence of homocoupled biphenyl (from the boronic acid) compared to Part B.

Conclusion and Recommendations

The choice between a boronic acid and a boronate ester is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthesis.

  • Choose a Boronic Acid for:

    • Rapid, straightforward couplings where speed is a priority.

    • When the boronic acid is known to be stable and readily available in high purity.

    • Cost-sensitive applications, as boronic acids are often less expensive.

  • Choose a Boronate Ester for:

    • Complex, multi-step syntheses where the stability and reliability of starting materials are critical.[2]

    • High-throughput screening or automated synthesis platforms.[2]

    • Substrates that are prone to decomposition or require milder reaction conditions.

    • Iterative cross-coupling strategies, where MIDA boronates are the clear reagent of choice.[7][16]

By understanding the fundamental trade-offs in reactivity and stability, and by leveraging the unique advantages of advanced reagents like MIDA boronates, researchers can optimize their Suzuki-Miyaura coupling reactions to achieve their synthetic goals with greater efficiency and success.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIvxW5CeRjHvYn_iINPhiwo_rVc9kcdtN-LI2Snrd1LLpygPdr7Uz6xalthDKp0-MUY6rooDZph8mRr1IbtCWJyRaFq4A3O1QBdg-J0MmHyT1MyAu9MhcvL8DA9L0bfmvTYvYmBM2JFCSaWI3V6W23pPibchvOxHCIbRmoVDWE0WtHuFKleaRKdCwKkMCWcGg9ngmlEczlv6_ikqO9j38sv8sjTEkfTLxfF9LyXn11S98s3EskK8p9uJGyeeLNEHyezuWlFtoGvGD8sM4BqhTwpn0=]
  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. Aldrichimica acta, 42(1), 17–27. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2874258/]
  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of chemical research, 48(8), 2297–2307. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4548815/]
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  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]
  • Sharma, S., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(42), 6175-6190. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc01242a]
  • Comparison of reactivity of different boron reagents. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-yields-of-2c-and_fig5_355979519]
  • Nishihara, Y., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(23), 7837-7851. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt00940c]
  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. [URL: https://www.semanticscholar.org/paper/Iterative-Cross-Couplng-with-MIDA-Boronates%3A-a-Gillis-Burke/8061406155fd473550b3353846663f721c5b8137]
  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm. [URL: https://www.bldpharm.
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Kassel, D. B. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [URL: https://ideals.illinois.edu/items/120613]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16477–16487. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637651/]
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [URL: https://www.researchgate.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020573118. [URL: https://www.pnas.org/doi/10.1073/pnas.2020573118]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • Mastalerz, M. (2019). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 141(37), 14556–14561. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b07122]
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Chemistry Letters, 38(7), 678-679. [URL: https://www.semanticscholar.org/paper/Stability-of-Boronic-Esters-to-Hydrolysis-%3A-A-Bernardini-Oliva/c50c18447814b74075196305615f0132b3504381]
  • Chemistry Of Boronic Esters. AA Blocks. [URL: https://www.aablocks.com/our-story/blog/chemistry-of-boronic-esters.html]
  • Schmidt, J., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 183–188. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903332/]
  • Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 732–738. [URL: https://pubs.acs.org/doi/10.1021/op700057n]
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [URL: https://www.researchgate.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.

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A Senior Application Scientist's Guide to Spectroscopic Validation of Biaryl Products Derived from (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] These structural motifs are central to a vast array of bioactive molecules and functional materials. The versatility of the Suzuki-Miyaura reaction is largely due to the stability, commercial availability, and functional group tolerance of organoboron reagents.[3]

Among these, (4-Ethoxy-3-formylphenyl)boronic acid is a particularly valuable building block. Its trifunctional nature—a reactive boronic acid for cross-coupling, a formyl group for subsequent derivatization (e.g., reductive amination, Wittig reactions), and an ethoxy group influencing electronic properties—makes it a powerful tool for building molecular complexity. However, the successful incorporation of this reagent and the validation of the resulting products demand a rigorous and systematic approach to spectroscopic characterization.

This guide provides an in-depth, experience-driven comparison of the spectroscopic validation of products derived from this compound and a closely related alternative, 4-Formylphenylboronic acid. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Case Study: Suzuki-Miyaura Coupling

To illustrate the validation process, we will focus on a representative Suzuki-Miyaura coupling reaction between our boronic acids and an aryl bromide, 4-bromoanisole. This reaction is expected to yield the corresponding biaryl products, which will serve as our primary subjects for spectroscopic analysis.

Part 1: Characterization of the Starting Boronic Acids

Before commencing any reaction, it is crucial to verify the identity and purity of the starting materials. This compound may exist in equilibrium with its cyclic anhydride (boroxine) form, which does not typically impede its reactivity in Suzuki couplings.

Spectroscopic Profile of this compound
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is the first line of confirmation. Key expected signals include the aldehyde proton (~9.8 ppm), aromatic protons with distinct splitting patterns due to their substitution, the quartet and triplet of the ethoxy group, and a broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR (DMSO-d₆): The carbon spectrum will corroborate the structure, showing the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (with the carbon attached to boron being broader and having a lower intensity), and the carbons of the ethoxy group.

  • IR Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹, along with C-H stretches in the aromatic and aliphatic regions, and a broad O-H stretch for the boronic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[4] For (C₉H₁₁BO₄), the expected monoisotopic mass is approximately 194.0750 Da.[5]

Part 2: Experimental Protocol for Suzuki-Miyaura Coupling

The following is a robust, field-proven protocol for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[1]

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The biphasic solvent system is often beneficial for the Suzuki reaction.[1]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[1]

  • Work-up: After cooling to room temperature, add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure biaryl product.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine solid reagents: Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvents 3. Add Degassed Solvents (Toluene/Water) inert->solvents heat 4. Heat and Stir (100 °C) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor extract 6. Aqueous Work-up & Extraction monitor->extract purify 7. Column Chromatography extract->purify product 8. Isolate Pure Product purify->product

Part 3: Spectroscopic Validation of the Biaryl Product

Rigorous validation is a self-confirming process. We must not only observe the appearance of signals corresponding to the product but also confirm the complete disappearance of key signals from the starting materials.

Case Study Product 1: 4'-Ethoxy-4-methoxy-3'-formyl-1,1'-biphenyl

This product results from the coupling of this compound and 4-bromoanisole.

  • ¹H NMR Analysis:

    • Confirmation of Coupling: The spectrum should now show two distinct sets of aromatic protons corresponding to the two different phenyl rings. The complexity of the splitting patterns will confirm the formation of the biaryl system.

    • Key Signals: Look for the sharp singlet of the aldehyde proton (~9.9 ppm), the singlet for the methoxy protons (~3.8 ppm), and the characteristic quartet and triplet of the ethoxy group.

    • Validation Check: Crucially, the signals corresponding to the protons on the carbon bearing the bromine in 4-bromoanisole must be absent. Similarly, the characteristic signals of the boronic acid starting material should not be present.

  • ¹³C NMR Analysis:

    • The spectrum will be more complex, showing all the unique carbon environments in the biaryl structure. The aldehyde carbonyl will be present (~191 ppm), along with the methoxy and ethoxy carbons. The presence of approximately 12 distinct aromatic carbon signals (some may overlap) is strong evidence of the biaryl core.

  • IR Spectroscopy:

    • The spectrum will be dominated by the strong aldehyde C=O stretch (~1690 cm⁻¹). The broad O-H stretch from the boronic acid will be absent, which is a key indicator of a successful reaction and purification.

  • Mass Spectrometry (HRMS):

    • This is the definitive validation of the molecular formula. The observed m/z of the molecular ion should match the calculated exact mass of C₁₆H₁₆O₃ (256.1099 Da) within a very narrow tolerance (typically < 5 ppm).

Part 4: Comparison with an Alternative Reagent

To provide a comprehensive guide, we compare our target reagent with a simpler, yet effective alternative: 4-Formylphenylboronic acid . This reagent lacks the ethoxy substituent, allowing us to assess the impact of this group on the spectroscopic outcome.

Case Study Product 2: 4-Methoxy-3'-formyl-1,1'-biphenyl

This product results from coupling 4-Formylphenylboronic acid with 4-bromoanisole.

Comparative Data Summary
Spectroscopic FeatureProduct 1 (from 4-Ethoxy-3-formylphenyl)boronic acidProduct 2 (from 4-Formylphenylboronic acid)Rationale for Difference
Formula C₁₆H₁₆O₃C₁₄H₁₂O₂Absence of the C₂H₄O (ethoxy) group.
Exact Mass 256.1099 Da212.0837 DaThe mass difference directly corresponds to the ethoxy group.
¹H NMR (Aldehyde) ~9.9 ppm~10.0 ppmThe electronic environment of the aldehyde is slightly different.
¹H NMR (Key Features) Contains signals for -OCH₂CH₃ (quartet & triplet)Lacks ethoxy signals.Direct structural difference.
¹³C NMR (Aromatic) ~12 signals~10 signals (potential for more symmetry)The ethoxy group breaks symmetry, leading to more unique carbon environments.

This comparative analysis demonstrates how spectroscopy can not only validate a product's structure but also clearly distinguish it from products derived from similar starting materials. The presence or absence of the ethoxy group's signature signals in both ¹H and ¹³C NMR is a definitive differentiating factor.

G

Conclusion

The successful synthesis of complex organic molecules hinges on the ability to rigorously validate each step. For products derived from multifunctional building blocks like this compound, a multi-technique spectroscopic approach is not just recommended, it is essential. By systematically analyzing ¹H NMR, ¹³C NMR, IR, and HRMS data, researchers can unequivocally confirm the structure and purity of their target compounds. This guide illustrates that true scientific integrity lies in a validation process that is both comprehensive and self-confirming, ensuring the reliability of downstream applications in drug discovery and materials science.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kelly, T. A., & Scott, D. R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(8), 1561–1564.
  • Patiny, L., & Godin, G. (2023). Validation case study: Matching NMR spectra to composition of the molecule.
  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3825–3841.
  • Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions.
  • Dénès, F., & Colobert, F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 733.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • Li, Y., et al. (2020). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society, 142(30), 13013–13022.
  • PubChem. (n.d.). 4-ethoxy-3-formylphenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 4-Formylphenylboronic Acid.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Structures of biaryls studied. 1H-NMR spectra of 2a in CD3CN....
  • O'Shea, D. F. (2010). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 87, 269.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Willoughby, P. H., et al. (2016). An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. Magnetic Resonance in Chemistry, 54(6), 483–491.
  • Thiele, H., et al. (2014). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Wimmer, E., et al. (2012).
  • Valente, V. M., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(4), 533–542.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in Commercial (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. (4-Ethoxy-3-formylphenyl)boronic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is not merely a matter of quality control; it is a critical step that dictates the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of impurities in commercial this compound, grounded in scientific principles and practical, field-proven insights.

The Criticality of Impurity Profiling for this compound

This compound, like many boronic acid derivatives, is susceptible to the formation of various impurities during its synthesis, purification, and storage. These impurities can arise from several pathways:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation Products: Arylboronic acids can undergo protodeboronation (loss of the boronic acid group), oxidation of the aldehyde moiety, or intermolecular dehydration to form boroxines (cyclic anhydrides).[1]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

The presence of these impurities, even at trace levels, can have significant consequences, including altered reactivity in subsequent synthetic steps, the formation of undesired side products, and potential toxicity in the final API. Therefore, robust analytical methods are essential for the comprehensive identification and quantification of these impurities.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling is a critical decision that depends on the nature of the impurities, the required sensitivity, and the analytical throughput. Here, we compare the three most powerful and commonly employed techniques for the analysis of impurities in this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Analytical Techniques for Impurity Analysis of this compound
Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.
Primary Application Quantification of non-volatile and thermally labile impurities, including starting materials, by-products, and boroxines.Identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain degradation products.Structural elucidation of unknown impurities and quantification of major components and impurities without the need for reference standards (qNMR).
Sensitivity High (ppm levels).Very high (sub-ppm levels for volatile analytes).Moderate to low (typically requires >0.1% for detection).
Selectivity Excellent, tunable with different columns and mobile phases.Excellent, based on both retention time and mass fragmentation patterns.High, provides detailed structural information for unambiguous identification.
Quantitative Accuracy High, requires certified reference standards for each impurity.High for volatile impurities, may require derivatization for non-volatile compounds.High (qNMR), can provide absolute quantification without a matching standard.
Limitations May require specific methods to handle the reactivity of boronic acids on-column.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic techniques.

Experimental Protocols and Methodologies

A self-validating system of protocols is crucial for ensuring the trustworthiness of analytical results. The following sections provide detailed, step-by-step methodologies for each of the discussed techniques, designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and sensitivity. For this compound, a reversed-phase HPLC method is most suitable for separating the parent compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. The choice of a column with low silanol activity can be beneficial in preventing on-column degradation of the boronic acid.

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • The C18 column is chosen for its hydrophobicity, which allows for good retention and separation of aromatic compounds.

  • Formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of the boronic acid and any acidic or basic impurities.

  • A gradient elution is necessary to ensure the elution of both polar and non-polar impurities within a reasonable run time.

  • UV detection at 254 nm is selected as most aromatic compounds, including the parent and likely impurities, will have significant absorbance at this wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: A typical workflow for the quantitative analysis of impurities in this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally sensitive technique for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like boronic acids, derivatization is often necessary to increase their volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • To a vial containing 1 mg of the boronic acid sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes. This will convert the boronic acid and any other active hydrogen-containing impurities into their more volatile trimethylsilyl (TMS) derivatives.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-500.

  • Derivatization with BSTFA is a common and effective method to increase the volatility of polar compounds containing -OH and -NH groups by replacing the active protons with TMS groups.

  • A non-polar HP-5MS column is suitable for separating a wide range of derivatized compounds based on their boiling points.

  • The temperature program is designed to elute a range of volatile to semi-volatile TMS-derivatized impurities.

  • Mass spectrometric detection provides both quantitative data and structural information from the fragmentation patterns, aiding in the identification of unknown impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample derivatize Derivatization (BSTFA) sample->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect MS Detection separate->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: A representative workflow for the analysis of impurities in this compound using GC-MS with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of impurities and can also be used for quantitative analysis (qNMR). ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. For boronic acids, ¹¹B NMR can be particularly informative.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the boronic acid sample into an NMR tube.

    • Dissolve in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred as it can help to break up boroxine anhydrides, leading to sharper signals.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aldehydic proton region (~9.5-10.5 ppm), the aromatic region (~7-8 ppm), the ethoxy group signals, and the broad signal for the B(OH)₂ protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals of the parent compound and any major impurities.

    • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will help distinguish between the trigonal boronic acid and the tetrahedral boroxine.

  • Quantitative NMR (qNMR):

    • For qNMR, an internal standard with a known concentration and a signal that does not overlap with the analyte signals is added to the sample.

    • The concentration of an impurity can be calculated by comparing the integral of a specific impurity signal to the integral of the known standard.

  • A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution, which is crucial for resolving signals from structurally similar impurities.

  • DMSO-d₆ is a good choice of solvent as it effectively solubilizes the boronic acid and its impurities, and its residual proton signal does not typically interfere with the signals of interest.

  • The combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive structural picture of the sample and its components.

  • qNMR offers the advantage of providing quantitative results without the need for a specific reference standard for each impurity, which is often unavailable for novel or unexpected degradation products.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis sample Sample (+ Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent sample->dissolve acquire Acquire 1H, 13C, 11B NMR Spectra dissolve->acquire process Process Spectra acquire->process elucidate Elucidate Structures process->elucidate quantify Quantify (qNMR) process->quantify report Generate Report elucidate->report quantify->report

Caption: A general workflow for the qualitative and quantitative analysis of impurities in this compound by NMR spectroscopy.

Forced Degradation Studies: A Proactive Approach to Impurity Identification

To ensure that the chosen analytical methods are truly "stability-indicating," forced degradation studies are essential.[3][4] These studies involve subjecting the this compound to harsh conditions to accelerate its degradation and generate potential degradation products that might form under normal storage conditions over time.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

The samples from these stress studies are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-separated from the parent peak and from each other. Any new peaks that are formed can be further investigated using LC-MS and NMR for structural elucidation.

Conclusion

The quantitative analysis of impurities in commercial this compound is a multifaceted task that requires a combination of orthogonal analytical techniques. While HPLC-UV serves as the primary tool for routine purity assessment and quantification of known impurities, GC-MS is invaluable for detecting volatile and semi-volatile contaminants. NMR spectroscopy provides the definitive structural information needed to identify unknown impurities and can be a powerful tool for absolute quantification.

By implementing a robust analytical strategy that incorporates these techniques and is informed by forced degradation studies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical starting material, thereby safeguarding the integrity of their research and the safety of the final pharmaceutical products. This comprehensive approach, grounded in scientific principles and validated methodologies, is the cornerstone of ensuring product quality in the pharmaceutical industry.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
  • Wang, Y., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (2023). 4-Formylphenylboronic acid. [Link]

Sources

A Researcher's Guide to Base Selection in Suzuki-Miyaura Coupling: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This Nobel Prize-winning methodology is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] While the palladium catalyst often receives the spotlight, the choice of base is a critical, and often decisive, parameter that dictates the reaction's success, influencing yield, rate, and selectivity.[2][3]

This guide provides a deep, comparative analysis of the common bases employed in Suzuki coupling protocols. Moving beyond a simple list of reagents, we will explore the mechanistic rationale behind base selection, present quantitative performance data, and offer a practical framework for choosing the optimal base for your specific synthetic challenge.

The Multifaceted Role of the Base in the Catalytic Cycle

To make an informed choice, one must first understand why a base is essential. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base plays its most crucial role in the transmetalation step, where the organic group is transferred from the organoboron species to the palladium center.[4][5]

The base is not a mere spectator; it actively participates in the reaction through two primary, competing pathways:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate [R-B(OH)₃]⁻.[6][7] This activation enhances the electron density on the boron atom, facilitating the transfer of the organic moiety to the electrophilic palladium(II) complex.[4][8]

  • The Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide or alkoxide) can displace the halide on the palladium complex (formed after oxidative addition) to generate a palladium-hydroxide or palladium-alkoxide species [Ar-Pd(II)-OR]. This intermediate then reacts with the neutral boronic acid in the transmetalation step.[9][10]

The dominant pathway is influenced by the specific base, solvent, and substrates involved. This mechanistic duality is central to understanding why different bases exhibit varied efficacy under different conditions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_X R¹-Pd(II)L_n-X OxAdd->PdII_X Transmetal Transmetalation PdII_X->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 R²-B(OH)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Base Base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) Base->Transmetal Facilitates Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activates BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Boronate->Transmetal Participates

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.

Side-by-Side Comparison of Common Bases

The choice of base is vast, ranging from mild inorganic salts to strong organic compounds. The selection is highly dependent on substrate reactivity, functional group tolerance, and solvent conditions.

Inorganic Bases: The Workhorses of Suzuki Coupling

Inorganic bases are the most frequently used in Suzuki-Miyaura reactions due to their effectiveness, availability, and cost.[2]

BaseTypical SubstratesTypical Yield (%)Key Characteristics & Considerations
Sodium Carbonate (Na₂CO₃) Aryl/vinyl bromides, iodides90-98A cost-effective, widely used, and efficient base. Often the first choice for reaction optimization. Works well in aqueous/biphasic solvent systems.[11][12][13]
Potassium Carbonate (K₂CO₃) Aryl/vinyl bromides, iodides, some activated chlorides90-98Similar in reactivity to Na₂CO₃ but its solubility can differ, potentially affecting kinetics. Swapping from an acetate base to K₂CO₃ has been shown to simplify processes and reduce catalyst loading in industrial settings.[14][15]
Cesium Carbonate (Cs₂CO₃) Challenging substrates, sterically hindered couplings, aryl chlorides90-99Often provides superior yields, especially with difficult substrates (the "caesium effect").[16] Its higher solubility in organic solvents is a key advantage.[8][17] However, it is significantly more expensive.[12] Studies have shown it can outperform Na₂CO₃ and NEt₃ substantially.[18]
Potassium Phosphate (K₃PO₄) Heteroaryl substrates, sterically hindered boronic acids, aryl chlorides88-98A strong, yet non-nucleophilic base. Particularly effective for coupling nitrogen-containing heterocycles and can prevent side reactions sometimes seen with stronger bases like hydroxides.[2][12][15]
Potassium Fluoride (KF) Substrates with base-labile groups (e.g., esters)80-95A milder base. The fluoride ion is believed to uniquely activate the boronic acid.[2][4] Its performance is highly dependent on being anhydrous.
Sodium/Potassium Hydroxide (NaOH/KOH) Aryl bromides70-90Very strong and inexpensive bases. However, their high basicity can promote side reactions, such as hydrolysis of sensitive functional groups, and may not always be optimal.[2]
Organic Bases: For Specialized Applications

While less common, organic bases are crucial when dealing with substrates that are sensitive to strong inorganic bases or require specific solubility properties.

BaseTypical SubstratesTypical Yield (%)Key Characteristics & Considerations
Triethylamine (TEA) Aryl bromidesModerateOften less effective than inorganic bases, especially in aqueous conditions.[11][13] Can sometimes act as a ligand poison to the palladium catalyst.
DBU / TMG Base-sensitive substratesVariableStrong, non-nucleophilic organic bases. Can be useful in specific microwave-promoted protocols or when inorganic salts cause solubility issues.[19]
Potassium tert-butoxide (KOtBu) Less reactive aryl chloridesHighA very strong base often required to activate less reactive coupling partners like aryl chlorides.[2] Must be handled under strictly anhydrous conditions.

A Practical Workflow for Base Selection

Choosing the right base is a process of balancing competing factors. While empirical screening is often necessary, the following decision tree can guide your initial selection.

Base_Selection_Workflow start Start: Define Substrates (R¹-X and R²-B(OH)₂) q1 Are there base-labile functional groups (e.g., esters)? start->q1 a1_yes Consider milder bases: KF, K₂CO₃ q1->a1_yes Yes q2 What is the halide? (X = Cl, Br, I, OTf) q1->q2 No end Screen selected base(s) and optimize conditions a1_yes->end a2_cl Aryl Chloride (less reactive) q2->a2_cl Cl a2_br Aryl Bromide/Iodide (more reactive) q2->a2_br Br, I, OTf a4_strong Requires strong bases: K₃PO₄, KOtBu, Cs₂CO₃ a2_cl->a4_strong q3 Are substrates sterically hindered or heteroaromatic? a2_br->q3 a3_yes Stronger, non-nucleophilic bases are preferred: K₃PO₄, Cs₂CO₃ q3->a3_yes Yes a3_no Standard, cost-effective bases are a good start: Na₂CO₃, K₂CO₃ q3->a3_no No a3_yes->end a3_no->end a4_strong->end

Figure 2. A decision workflow to guide the initial selection of a base for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Method for Base Screening

To ensure reproducibility and obtain a true comparison, a standardized experimental protocol is essential. The following procedure is a representative method for screening different bases in the Suzuki coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%; or Pd(PPh₃)₄, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, 4 mol%)

  • Base to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 4:1, ~0.1 M concentration)

  • Anhydrous sodium or magnesium sulfate

  • Solvents for work-up (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (if required, 0.04 mmol), and the selected base (2.0 mmol).[3]

    • Rationale: Flame-drying removes adsorbed water, which can interfere with some catalysts. Precise measurement of reagents is key for reproducibility.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Rationale: This process, known as degassing, removes oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalytic system.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL) via syringe.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

    • Rationale: Vigorous stirring is crucial, especially in biphasic systems, to ensure adequate mixing and mass transfer between phases.

  • Work-up: Upon completion (or after a set time, e.g., 16 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (1 x 15 mL).[3]

    • Rationale: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

  • Analysis: Determine the yield of the pure product and compare the results from the different bases screened.

Conclusion

The base in a Suzuki-Miyaura coupling is a powerful lever for controlling reaction outcomes. While carbonates like Na₂CO₃ and K₂CO₃ serve as excellent, cost-effective starting points for many transformations, more challenging substrates often necessitate the use of stronger or more soluble bases like K₃PO₄ and Cs₂CO₃. For delicate substrates bearing base-labile functionality, milder conditions with bases such as KF may be required. The optimal choice is rarely universal; it is a carefully considered decision based on mechanistic understanding, substrate properties, and empirical data. By systematically applying the principles and protocols outlined in this guide, researchers can demystify the selection process and more efficiently develop robust and high-yielding C-C bond-forming reactions.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • pubs.acs.org. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
  • onlinelibrary.wiley.com. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?[Link]
  • scholar.uwindsor.ca. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
  • ResearchGate. (2015).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. (2025).
  • American Chemical Society. (2022). A basic switch leads to big changes in Suzuki coupling. [Link]
  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
  • core.ac.uk.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • scirp.org. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
  • Wordpress. (2025). Use of Base Metals in Suzuki Coupling. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
  • organic-chemistry.org.
  • ResearchGate. (2025).
  • ResearchGate. (2019). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ?[Link]
  • pubs.acs.org. (2013). Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust and accurate quantification of boronic acids is paramount. These versatile compounds are increasingly integral to novel therapeutics, acting as key intermediates or active pharmaceutical ingredients (APIs). Consequently, the analytical methods underpinning their quantification demand rigorous scrutiny to ensure product quality and patient safety. This guide provides a comparative analysis of common analytical techniques for boronic acid quantification, with a focus on the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.

The Imperative of Orthogonal Verification: Why Cross-Validation Matters

Relying on a single analytical method, however well-validated, can harbor inherent biases. Cross-validation, the practice of comparing results from two or more distinct analytical methods, serves as a crucial mechanism for revealing and mitigating such biases. This is not merely a regulatory hurdle but a fundamental scientific practice that builds confidence in analytical data, especially during method transfer between laboratories or throughout the different stages of drug development. The primary goal is to demonstrate that different analytical approaches yield equivalent and reliable results within predefined acceptance criteria.

A Head-to-Head Comparison of Analytical Techniques

The selection of an appropriate analytical method for boronic acid quantification is a multifactorial decision, influenced by the analyte's concentration, the complexity of the sample matrix, and the ultimate goal of the analysis, be it routine quality control or trace impurity profiling. Here, we delve into a comparative analysis of four widely employed techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and a classic Spectroscopic method using curcumin.

Table 1: Comparative Performance Characteristics of Analytical Methods for Boronic Acid Quantification

ParameterHPLC-UVGC-MSICP-MSSpectroscopic Method (Curcumin)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Atomization and ionization in argon plasma, with detection of boron isotopes by a mass spectrometer.Formation of a colored complex (rosocyanin) between boric acid and curcumin, measured spectrophotometrically.[1][2]
Specificity Moderate to High (dependent on chromatographic resolution).High (mass spectrometric detection provides structural confirmation).High (elemental analysis specific to boron).Moderate (potential for interference from other compounds that may interact with curcumin).
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.Can reach pg/mL levels, especially for trace impurity analysis.[3]Sub-ppb to ppm range, offering exceptional sensitivity for total boron.[4]Generally in the µg/mL range.[5]
Matrix Complexity Generally tolerant, but complex matrices can require extensive sample preparation.Requires derivatization to increase volatility; susceptible to matrix interference.Highly tolerant to complex matrices after appropriate digestion.Prone to interference from colored or turbid sample matrices.
Primary Application Assay of boronic acid APIs and quantification of related substances.Trace-level analysis of boronic acid impurities, including potentially genotoxic ones.[6]Determination of total boron content for elemental purity assessment.Rapid, cost-effective screening and quantification where high specificity is not critical.
Key Advantage Widely available, robust, and versatile for a broad range of boronic acids.Excellent sensitivity and specificity for volatile and derivatized boronic acids.Unmatched sensitivity for total elemental boron determination.Simple, rapid, and inexpensive.
Key Limitation Requires a UV chromophore for sensitive detection.The derivatization step can be complex and a source of variability.[6]Does not provide information on the chemical form of boron.Lower specificity and potential for interferences.

In-Depth Experimental Protocols

The following protocols provide a detailed, step-by-step guide for each analytical technique, grounded in practical laboratory experience.

HPLC-UV Method for 4-Formylphenylboronic Acid

This method is a reliable approach for the quantification of a specific boronic acid, serving as a representative example for many others.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC-UV workflow for boronic acid quantification.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small addition of an acid like phosphoric acid or formic acid to ensure good peak shape. A typical gradient could start at a lower organic concentration and ramp up to elute the analyte.[7][8]

  • Standard Preparation: Accurately weigh a reference standard of 4-formylphenylboronic acid and dissolve it in the mobile phase or a suitable diluent to create a stock solution. Perform serial dilutions to generate a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 4-formylphenylboronic acid and dissolve it in the same diluent as the standards to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Newcrom R1) is a suitable choice.[7][8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Analysis and Quantification: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 4-formylphenylboronic acid in the samples by interpolating their peak areas on the calibration curve.

Causality Behind Experimental Choices: The use of a reversed-phase column with an acidic mobile phase is a standard and robust approach for the separation of polar and ionizable organic compounds like boronic acids. The acid in the mobile phase suppresses the ionization of the boronic acid's hydroxyl groups, leading to better retention and symmetrical peak shapes.

GC-MS Method with Derivatization

For volatile boronic acids or those that can be made volatile through derivatization, GC-MS offers excellent sensitivity and specificity.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Weigh Sample Derivatize Derivatization (e.g., with Triethanolamine) Start->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: GC-MS workflow with derivatization for boronic acid analysis.

Protocol:

  • Derivatization: Accurately weigh the sample containing the boronic acid. Add a derivatizing agent such as triethanolamine to convert the non-volatile boronic acid into a volatile borate ester.[9] This reaction is typically fast and can be performed at room temperature.

  • Standard Preparation: Prepare calibration standards by derivatizing known amounts of the boronic acid reference standard in the same manner as the samples.

  • Extraction: After derivatization, perform a liquid-liquid extraction to transfer the volatile derivative into a suitable organic solvent (e.g., chloroform).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivative.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized boronic acid.

  • Analysis and Quantification: Inject the extracted standards and samples. Construct a calibration curve and quantify the boronic acid in the samples.

Causality Behind Experimental Choices: Derivatization is a critical step for the GC-MS analysis of polar and non-volatile compounds like boronic acids. The formation of a volatile ester allows the analyte to be partitioned into the gas phase and separated by the GC column. SIM mode in the mass spectrometer is chosen to selectively monitor specific fragment ions of the derivative, which significantly improves the signal-to-noise ratio and reduces interference from the sample matrix.

ICP-MS for Total Boron Quantification

When the total boron content is the primary concern, ICP-MS provides unparalleled sensitivity and is less susceptible to matrix effects compared to molecular spectroscopy or chromatography.

Experimental Workflow:

ICPMS_Workflow cluster_prep Sample Preparation cluster_icpms ICP-MS Analysis cluster_data Data Analysis Start Weigh Sample Digest Microwave Digestion (e.g., with HNO₃) Start->Digest Dilute Dilute to Final Volume Digest->Dilute Nebulize Nebulization Dilute->Nebulize Ionize Plasma Ionization Nebulize->Ionize Detect Mass Spectrometric Detection of ¹⁰B and ¹¹B Ionize->Detect Measure Measure Ion Intensity Detect->Measure Quantify Quantify using Calibration Curve Measure->Quantify

Caption: ICP-MS workflow for total boron quantification.

Protocol:

  • Sample Digestion: Accurately weigh the sample and place it in a microwave digestion vessel. Add a suitable digestion acid, such as concentrated nitric acid. Microwave digestion is employed to completely break down the organic matrix and solubilize the boron.

  • Standard Preparation: Prepare a series of calibration standards from a certified boron standard solution in the same acid matrix as the digested samples.

  • ICP-MS Analysis:

    • Introduce the digested samples and standards into the ICP-MS.

    • Monitor the isotopes ¹⁰B and ¹¹B to ensure accurate quantification and to check for potential polyatomic interferences.

  • Data Analysis: Construct a calibration curve by plotting the ion intensity against the concentration of the boron standards. Determine the total boron concentration in the samples.

Causality Behind Experimental Choices: Microwave digestion is essential to decompose the organic matrix of the sample, which could otherwise interfere with the plasma and cause signal suppression or enhancement. Monitoring both boron isotopes provides a level of internal validation for the measurement.

Spectroscopic Quantification with Curcumin

This colorimetric method offers a simple and rapid way to quantify boronic acids, particularly in screening applications.

Experimental Workflow:

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Start Prepare Sample Solution AddReagent Add Curcumin Reagent Start->AddReagent Incubate Incubate for Color Development AddReagent->Incubate Measure Measure Absorbance at ~550 nm Incubate->Measure Quantify Quantify using Calibration Curve Measure->Quantify

Caption: Spectroscopic workflow using curcumin for boronic acid quantification.

Protocol:

  • Reagent Preparation: Prepare a solution of curcumin in a suitable organic solvent, such as acetic acid.[2]

  • Standard and Sample Preparation: Prepare a series of boronic acid standards. To both standards and samples, add the curcumin solution followed by a strong acid like sulfuric acid to facilitate the formation of the colored rosocyanin complex.[2][10]

  • Color Development: Allow the reaction to proceed for a set amount of time at room temperature.

  • Measurement: Measure the absorbance of the resulting red-colored solution at approximately 550 nm using a spectrophotometer.[2]

  • Quantification: Construct a calibration curve and determine the boronic acid concentration in the samples.

Causality Behind Experimental Choices: The reaction between boronic acid and curcumin in an acidic medium to form the rosocyanin complex is a well-established and sensitive colorimetric reaction for boron.[1][10] The strong acid protonates the curcumin, which is necessary for the reaction to proceed at a measurable rate.[11]

The Cross-Validation Process: A Framework for Trust

The heart of cross-validation lies in a systematic comparison of results from orthogonal analytical methods.

Cross-Validation Workflow:

CrossValidation_Workflow Define Define Acceptance Criteria Select Select Representative Samples Define->Select Analyze1 Analyze with Method 1 (e.g., HPLC-UV) Select->Analyze1 Analyze2 Analyze with Method 2 (e.g., ICP-MS) Select->Analyze2 Compare Statistically Compare Results Analyze1->Compare Analyze2->Compare Pass Results within Acceptance Criteria? Compare->Pass Success Methods are Cross-Validated Pass->Success Yes Fail Investigate Discrepancies Pass->Fail No

Caption: General workflow for cross-validation of analytical methods.

Statistical Comparison and Acceptance Criteria

A robust statistical analysis is crucial for an objective comparison of the methods.[1][12]

  • Student's t-test and F-test: These can be used to compare the means and variances of the results obtained from the two methods. A non-significant difference suggests that the methods are producing statistically similar results.[1][2]

  • Regression Analysis: A linear regression of the results from one method against the other should yield a slope close to 1, an intercept close to 0, and a high correlation coefficient (R² > 0.99), indicating a strong linear relationship between the methods.

  • Bland-Altman Plot: This graphical method is excellent for visualizing the agreement between two quantitative measurements.[9][13][14] It plots the difference between the two measurements against their average. The 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences) provide a range within which most differences between the two methods are expected to lie.[7]

Acceptance Criteria: The acceptance criteria should be predefined in a validation protocol.[15] For chromatographic assays, the mean accuracy at each concentration level should typically be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[10] For cross-validation, a common acceptance criterion is that the results from the two methods should not differ by more than a certain percentage (e.g., ±15-20%).

Conclusion: Building a Foundation of Analytical Confidence

The cross-validation of analytical methods for boronic acid quantification is an indispensable practice in the pharmaceutical industry. By employing orthogonal methods and rigorous statistical comparison, scientists can ensure the reliability and accuracy of their data. This guide provides a framework for understanding the strengths and limitations of various techniques and for implementing a robust cross-validation strategy. Ultimately, this commitment to analytical excellence is fundamental to delivering safe and effective medicines to patients.

References

  • A simple and effective colorimetric technique for the detection of boronic acids and their deriv
  • [Spectrophotometric determination of boric acid by the curcumin method]. Nihon Hoigaku Zasshi.
  • Bland-Altman method comparison tutorial. Analyse-it.
  • New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry.
  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. SciSpace.
  • Rosocyanine. Wikipedia.
  • Understanding Bland Altman analysis. PMC.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • [Spectrophotometric determination of boric acid by the curcumin method]. PubMed.
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  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Nathaniel O'Connell: A Comparison of Methods of Cross-Validation for Small Data.
  • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches. RSC Publishing.
  • Model Comparison and Assessment by Cross Valid
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models. Science Publishing Group.
  • 4-Formylphenylboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • 4-Formylphenylboronic acid = 95.0 87199-17-5. Sigma-Aldrich.
  • Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches. ISNCT.
  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
  • Spectrophotometric determination of boric acid in boron powder with curcumin. OSTI.GOV.
  • Statistical analysis in method comparison studies part one. Acutecaretesting.org.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Critical Quality Control on Determination of Boron Using ICP-OES with Gravimetric Method.
  • Measuring agreement in method comparison studies. PubMed.
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  • Sources of Inaccuracy in Boron Isotope Measurement Using LA‐MC‐ICP‐MS. Geostandards and Geoanalytical Research.
  • ICP-MS Determination of Trace Amounts of Boron in High-purity Quartz.
  • Accurate and precise determination of the boron isotope ratio by QQQ-ICP-MS: application to natural waters and carbonates.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. PubMed.

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A Comparative Performance Evaluation: Ligand-Free vs. Ligand-Assisted Suzuki Coupling for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its applications are vast, particularly in the pharmaceutical and materials science industries, where the synthesis of complex biaryl structures is paramount.[5][6] A critical decision point in designing a Suzuki coupling protocol is the choice between a ligand-assisted and a ligand-free catalytic system. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Mechanistic Dichotomy: Understanding the Role of Ligands

The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The primary distinction between ligand-assisted and ligand-free systems lies in how the palladium catalyst is stabilized and activated throughout this cycle.

Ligand-Assisted Suzuki Coupling: In the conventional approach, ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center.[5][9] These ligands are not mere spectators; they play a crucial role in modulating the electronic and steric properties of the catalyst.[5][7] Bulky, electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the biaryl product.[6][7][9] This enhanced reactivity allows for the coupling of less reactive substrates, such as aryl chlorides, and can lead to higher turnover numbers (TONs) and turnover frequencies (TOFs).[6][7]

Ligand-Free Suzuki Coupling: The term "ligand-free" can be misleading. It typically refers to reactions where no external phosphine or NHC ligand is added. However, the palladium center is rarely truly "naked." In these systems, the solvent, base, or even the substrate itself can act as a weak ligand to stabilize the catalytic species.[4] Another important consideration is the nature of the catalysis. While some ligand-free systems operate through a homogeneous mechanism with soluble palladium species, many rely on heterogeneous catalysis, where palladium nanoparticles or palladium on a solid support (e.g., Pd/C) are the active catalysts.[10][11][12] The reaction then proceeds on the surface of the heterogeneous catalyst.[12] There is an ongoing debate in the scientific community about whether some reactions catalyzed by heterogeneous palladium sources proceed on the surface of the support or via leached palladium species in solution.[12][13][14]

Visualizing the Catalytic Cycles

To better illustrate the mechanistic differences, the following diagrams depict the catalytic cycles for both ligand-assisted and ligand-free Suzuki coupling.

G A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R)L2 B->C Transmetalation (R-B(OR')2) C->A Reductive Elimination (Ar-R)

Caption: Catalytic cycle of a typical ligand-assisted Suzuki coupling.

G D Pd(0) surface E Ar-Pd(II)(X) surface D->E Oxidative Addition (Ar-X) F Ar-Pd(II)(R) surface E->F Transmetalation (R-B(OR')2) F->D Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle of a heterogeneous ligand-free Suzuki coupling.

Performance Metrics: A Head-to-Head Comparison

The choice between a ligand-assisted and a ligand-free approach often comes down to a trade-off between reactivity, cost, and practicality. The following table summarizes key performance indicators based on published experimental data.

Performance MetricLigand-Assisted Suzuki CouplingLigand-Free Suzuki CouplingSupporting Evidence
Reaction Yield Generally high to excellent, especially for challenging substrates.Can be high for activated substrates, but may be lower for less reactive partners.Ligand-assisted systems with bulky, electron-rich phosphines consistently provide high yields for a broad range of substrates, including sterically hindered and electron-poor aryl chlorides.[5][6] Ligand-free systems can achieve excellent yields, often in aqueous media, but may require higher temperatures or longer reaction times for less reactive halides.[3][11]
Substrate Scope Broad, including aryl chlorides, bromides, iodides, and triflates. Effective for sterically hindered and heteroaromatic substrates.Generally more limited to aryl iodides and bromides. Aryl chlorides are often challenging.The development of advanced phosphine ligands has significantly expanded the substrate scope of the Suzuki reaction to include previously difficult coupling partners.[6] While progress has been made, ligand-free systems often struggle with the activation of the strong C-Cl bond.[15]
Reaction Conditions Often milder conditions (room temperature to moderate heating).Can range from room temperature to high temperatures, sometimes requiring microwave irradiation.[15][16]The enhanced reactivity of ligated palladium complexes can allow for reactions to proceed at lower temperatures.[6] Ligand-free systems may necessitate more forcing conditions to achieve comparable reaction rates.[15]
Catalyst Loading Can be very low (down to ppm levels for highly active systems).Typically requires higher catalyst loading (0.1 to 5 mol%).The high efficiency of modern ligand-assisted catalysts allows for very low catalyst loadings, which is economically and environmentally advantageous.[9] Ligand-free systems often require a higher concentration of the palladium source to achieve reasonable conversion.[15]
Cost Higher initial cost due to the price of specialized ligands.Lower initial cost as no expensive ligands are required.[1]Phosphine ligands can be a significant cost driver in process chemistry.[1] The use of simple palladium salts or Pd/C is often more economical.[1]
Work-up & Purification Can be more complex due to the presence of the ligand and its byproducts.Often simpler, with easier removal of the catalyst (especially for heterogeneous systems).Ligand-related impurities can complicate product isolation.[] Heterogeneous ligand-free catalysts can often be removed by simple filtration.[11]

Experimental Protocols: Representative Methodologies

To provide a practical context, detailed step-by-step methodologies for both a ligand-assisted and a ligand-free Suzuki coupling are presented below.

Ligand-Assisted Protocol: Coupling of an Aryl Chloride

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling using a Buchwald ligand.[2][5]

G A 1. Assemble Reactants (Aryl Chloride, Boronic Acid, Base, Pd Catalyst, Ligand) B 2. Add Solvent (e.g., Toluene, Dioxane) A->B C 3. Inert Atmosphere (Nitrogen or Argon) B->C D 4. Heat to Reaction Temperature (e.g., 80-110 °C) C->D E 5. Monitor Reaction Progress (TLC, GC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: A typical experimental workflow for a ligand-free Suzuki coupling reaction.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine the aryl bromide (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the solvent (e.g., a 3:1 mixture of water and ethanol, 10 mL).

  • Reaction: Heat the mixture to reflux (e.g., 80 °C) with vigorous stirring for the required time (typically 1-6 hours).

  • Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.

  • Work-up: After cooling to room temperature, if the product has precipitated, it can be collected by vacuum filtration and washed with water. Otherwise, extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Concluding Remarks for the Practicing Scientist

The choice between ligand-assisted and ligand-free Suzuki coupling is not a matter of one being universally superior to the other. Instead, the optimal approach is dictated by the specific requirements of the synthesis.

Choose a ligand-assisted approach when:

  • Dealing with challenging substrates, such as aryl chlorides or sterically hindered coupling partners.

  • High TONs and TOFs are critical, for example, in large-scale production.

  • Mild reaction conditions are necessary to preserve sensitive functional groups.

Consider a ligand-free approach when:

  • Cost is a primary concern, and the substrates are relatively reactive (aryl iodides or bromides).

  • Simplified work-up and purification are desired, and the potential for ligand-related impurities must be minimized.

  • "Green" chemistry principles are a priority, and the use of aqueous media is advantageous. [1] Ultimately, a thorough understanding of the mechanistic nuances and performance characteristics of both systems will enable the modern synthetic chemist to navigate the complexities of C-C bond formation with greater confidence and efficiency.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Hill, N. J., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
  • Sharma, S., & De, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4846-4873. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Sapunov, V. N., et al. (2023). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. Chemical Engineering Transactions, 100, 25-30. [Link]
  • Ananikov, V. P., et al. (2012). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 31(8), 3114-3125. [Link]
  • ChemRxiv. (2024).
  • ResearchGate. (2025). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II)
  • Organic & Biomolecular Chemistry. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. [Link]
  • ResearchGate. (2025). Nickel-promoted ligand-free palladium-catalyzed Suzuki coupling reaction. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973-2976. [Link]
  • ResearchGate. (2025).
  • Liu, L., Zhang, Y., & Wang, Y. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(15), 6122-6125. [Link]
  • Uozumi, Y., & Nakai, Y. (2002). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Organic Letters, 4(17), 2997-3000. [Link]
  • Mirage News. (2026). LoRA Models Predict Diverse Organic Reactions. [Link]
  • Myers, A. G. The Suzuki Reaction. [Link]
  • Ndlovu, N., & Arotiba, O. A. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2019).
  • Semantic Scholar. (2013).
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ACS Publications. (2007).
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
  • qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]
  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
  • ResearchGate. (2022). Suzuki-Miyaura Coupling Performance. [Link]
  • RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
  • MDPI. (2023). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. [Link]
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A Comparative Guide to Greener Syntheses of (4-Ethoxy-3-formylphenyl)boronic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Green Chemistry in Pharmaceutical Development

(4-Ethoxy-3-formylphenyl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) through powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3] As the pharmaceutical industry intensifies its focus on sustainability, the environmental impact of synthetic routes is coming under increasing scrutiny.[4][5] This guide provides a comparative assessment of different synthetic pathways to this compound, with a core focus on evaluating their "greenness" through established chemistry metrics. For researchers, scientists, and drug development professionals, selecting a synthetic route is no longer solely about yield; it's about efficiency, safety, and minimizing environmental footprint.[6] This guide aims to provide the data and insights necessary to make informed, sustainable choices in the laboratory and beyond.

Understanding the Green Chemistry Metrics

To objectively compare the environmental performance of different synthetic routes, we will employ several key green chemistry metrics:[7][8]

  • Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[9][10] A higher atom economy signifies a more efficient process with less waste generation.[11][12]

  • E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[4][8] A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): This metric, strongly advocated by the ACS Green Chemistry Institute Pharmaceutical Roundtable, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[6][7][13][14] Mathematically, E-Factor = PMI - 1.[7][8] Reducing PMI is a direct measure of reducing waste at its source.[15][16]

These metrics provide a quantitative framework for assessing the sustainability of a chemical process, moving beyond traditional yield-based evaluations.[7][17]

Comparative Analysis of Synthetic Routes

We will now examine two common synthetic approaches to this compound, evaluating each through the lens of our green chemistry metrics.

Route 1: Grignard-Mediated Borylation of a Protected Aryl Bromide

This classical approach involves the protection of the aldehyde functionality, formation of a Grignard reagent, and subsequent reaction with a boron electrophile.[18][19][20]

Experimental Workflow:

Caption: Workflow for Grignard-Mediated Borylation.

Detailed Protocol:

  • Protection: 4-Bromo-2-ethoxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water to drive the reaction to completion.

  • Grignard Formation: The resulting 2-(4-bromo-2-ethoxyphenyl)-1,3-dioxolane is then reacted with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent.[21][22]

  • Borylation: The Grignard reagent is added to a solution of a trialkyl borate, such as triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent multiple additions to the boron center.[23][24]

  • Hydrolysis and Deprotection: The reaction mixture is quenched with an acidic aqueous solution (e.g., HCl), which hydrolyzes the boronate ester and simultaneously removes the acetal protecting group to yield the desired this compound.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Green Chemistry Assessment:

MetricRoute 1 PerformanceRationale & Causality
Atom Economy ModerateThe use of a protecting group and its subsequent removal adds atoms to the overall reaction that do not end up in the final product, thus lowering the atom economy. The formation of magnesium salts as byproducts also contributes to a lower AE.
E-Factor HighThis route typically involves multiple steps with solvent-intensive workups and purifications for each intermediate. The use of stoichiometric magnesium and the generation of inorganic salts contribute significantly to the waste stream, resulting in a high E-Factor.[8]
PMI HighThe cumulative mass of solvents (for reaction, extraction, and purification), reagents (protecting group, magnesium, borate ester, acid), and water for workups is substantial compared to the mass of the final product, leading to a high PMI.[13]

Field-Proven Insights: While this method is robust and widely applicable, its multi-step nature and reliance on stoichiometric reagents and extensive solvent use make it less desirable from a green chemistry perspective. The need for anhydrous conditions for the Grignard reaction also adds to the operational complexity and energy consumption.

Route 2: Direct C-H Borylation

More modern approaches aim to circumvent the need for pre-functionalized starting materials and protecting groups by directly functionalizing a C-H bond.

Experimental Workflow:

Caption: Workflow for Direct C-H Borylation.

Detailed Protocol:

  • Reaction Setup: 2-Ethoxybenzaldehyde, a boron source such as bis(pinacolato)diboron (B₂pin₂), and a transition metal catalyst (e.g., an iridium or rhodium complex) with a suitable ligand are combined in a solvent.

  • C-H Activation and Borylation: The reaction mixture is heated to activate the C-H bond at the position para to the ethoxy group, leading to the formation of the pinacol boronate ester.

  • Hydrolysis: The resulting boronate ester can be hydrolyzed to the corresponding boronic acid using an acidic or basic workup.

  • Purification: The final product is purified by crystallization or chromatography.

Green Chemistry Assessment:

MetricRoute 2 PerformanceRationale & Causality
Atom Economy HighThis route avoids the use of protecting groups and stoichiometric metallic reagents. The primary byproduct is the pinacol from the hydrolysis of the boronate ester, leading to a significantly higher atom economy compared to Route 1.[19]
E-Factor Low to ModerateThe step-economy of this route reduces the number of workups and purifications, thereby decreasing solvent usage and waste generation. The main contributors to the E-Factor are the solvent and any waste from catalyst removal and purification.
PMI Low to ModerateBy eliminating several reaction and purification steps, the overall mass of materials used is significantly reduced, resulting in a more favorable PMI. The use of catalytic amounts of precious metals, however, needs to be considered in a full life-cycle assessment.[6]

Field-Proven Insights: Direct C-H borylation represents a more elegant and atom-economical approach.[19] However, challenges can include regioselectivity, catalyst cost, and the need for specialized ligands. Despite these, the potential for a more streamlined and less wasteful process makes it an attractive alternative for sustainable pharmaceutical manufacturing.

Head-to-Head Comparison

FeatureRoute 1: Grignard-Mediated BorylationRoute 2: Direct C-H Borylation
Starting Material Pre-functionalized (halogenated)Readily available
Number of Steps Multiple (protection, Grignard, borylation, deprotection)Fewer (direct borylation, hydrolysis)
Atom Economy ModerateHigh
E-Factor HighLow to Moderate
PMI HighLow to Moderate
Reagents Stoichiometric Mg, protecting groupsCatalytic transition metal
Solvent Usage HighModerate
Operational Complexity High (anhydrous conditions, low temperatures)Moderate (catalyst handling)

Conclusion and Future Outlook

The assessment of green chemistry metrics clearly demonstrates that direct C-H borylation offers a significantly more sustainable pathway to this compound compared to the traditional Grignard-based method. While the initial investment in catalyst development and optimization for C-H borylation may be higher, the long-term benefits of reduced waste, lower solvent consumption, and improved atom economy align with the principles of green chemistry and the future direction of pharmaceutical manufacturing.[5] For researchers and drug development professionals, embracing these greener synthetic strategies is not just an environmental responsibility but also a pathway to more efficient and cost-effective chemical production.

References

  • American Chemical Society. Green Chemistry Using Smarter Metrics: A Life Cycle Approach. [Link][6]
  • Chemical & Engineering News. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link][27]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link][1]
  • Dunn, P. J., Wells, A. S., & Williams, M. T. (Eds.). (2010). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons.
  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. [23]
  • Journal of Organic Chemistry. Atom Economy Green Synthesis in Organic Chemistry. [Link][10]
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  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link][29]
  • National Center for Biotechnology Information. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link][8]
  • Organic Chemistry Portal.
  • ResearchGate. The E Factor and Process Mass Intensity. [Link][15]
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  • Royal Society of Chemistry. Towards a holistic approach to metrics for the 21st century pharmaceutical industry. [Link][13]
  • Semantic Scholar. The E Factor and Process Mass Intensity. [Link][14]
  • Syrris. Green Chemistry Pharmaceutical Industry. [Link][4]
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A Senior Application Scientist's Guide to Reproducibility and Robustness using (4-Ethoxy-3-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Ethoxy-3-formylphenyl)boronic acid is a valuable building block in contemporary organic synthesis, particularly for the construction of complex biaryl structures prevalent in pharmaceutical and materials science. However, like many organoboron reagents, its application can be plagued by issues of reproducibility stemming from inherent instabilities and sensitivity to reaction conditions. This guide provides an in-depth analysis of the factors governing the successful application of this reagent. We will dissect the nuances of the Suzuki-Miyaura cross-coupling reaction as a primary case study, offering a comparative analysis of experimental protocols to enhance robustness. Furthermore, we will evaluate more stable alternatives, such as potassium trifluoroborate salts and MIDA boronates, providing quantitative data to inform reagent selection. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of modern cross-coupling chemistry with greater confidence and success.

The Bifunctional Advantage: Understanding this compound

This compound, with CAS Number 480424-63-3, possesses two key functional groups: a boronic acid and an aldehyde. This bifunctionality makes it an attractive reagent for multi-step synthetic sequences where the boronic acid can participate in a carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura coupling, while the aldehyde remains available for subsequent transformations like reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The ethoxy group provides additional steric and electronic modulation.

However, the utility of any boronic acid is fundamentally tied to its stability and the reproducibility of the reactions in which it is employed. Boronic acids are susceptible to several decomposition pathways that can compromise yield and purity, leading to frustrating inconsistencies between batches and laboratories.

The Reproducibility Challenge: Common Failure Modes of Arylboronic Acids

Before delving into specific protocols, it is crucial to understand the inherent challenges associated with arylboronic acids. These reagents are not always the simple, stable solids they may appear to be.

  • Protodeboronation: This is a major undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[1] This process is often catalyzed by acid or base and is highly dependent on the reaction conditions and the electronic nature of the aryl group.[1][2][3] For electron-rich systems or sterically hindered boronic acids, protodeboronation can become a significant pathway, leading to reduced yields of the desired coupled product.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is particularly prevalent in the presence of certain palladium catalysts and reaction conditions.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. While this is often a reversible process, it can complicate stoichiometry and reaction kinetics, as the active species in the catalytic cycle is the boronic acid itself.

  • Oxidation: Under certain conditions, boronic acids can be oxidized, leading to the formation of phenols or other oxygenated byproducts.[5]

These potential side reactions underscore the need for carefully optimized and controlled reaction conditions to ensure robust and reproducible outcomes.

A Case Study in Robustness: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most common application for this compound.[6] It involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or pseudohalide).[6][7] We will compare two protocols: a "standard" protocol that is often a starting point, and a "robust" protocol designed to mitigate the aforementioned side reactions.

Experimental Protocols

Protocol A: Standard Conditions

This protocol represents a common starting point for a Suzuki-Miyaura coupling.

  • To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add a 4:1 mixture of Toluene/Water as the solvent.

  • Bubble argon through the solution for 15 minutes to degas.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • Monitor by TLC or LC-MS for consumption of the starting material.

Protocol B: Robust, Optimized Conditions

This protocol incorporates several modifications to enhance reproducibility and minimize side reactions.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[8]

  • Add anhydrous THF as the solvent.[8]

  • Degas the suspension by bubbling Argon through the mixture for 20 minutes.

  • In a separate vial, quickly weigh and add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (4 mol%).

  • Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

  • Heat the reaction to 70-80 °C and stir, monitoring closely by LC-MS (typically 2-6 hours).[8]

Causality Behind Experimental Choices in Protocol B
  • Base Selection: Potassium phosphate (K₃PO₄) is a stronger base than sodium carbonate and is often more effective in promoting transmetalation, the key step in the catalytic cycle.[8] Its use can often lead to faster reaction times and lower reaction temperatures.

  • Catalyst System: While Pd(PPh₃)₄ is a workhorse catalyst, modern catalyst systems consisting of a palladium precursor (like Pd(OAc)₂) and a specialized ligand often offer superior performance. Bulky, electron-rich phosphine ligands (like SPhos) promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to a more efficient catalytic cycle and reducing the likelihood of side reactions.

  • Anhydrous Conditions: By using an anhydrous solvent like THF, the risk of protodeboronation, which is often mediated by water, is significantly reduced.[8]

  • Stoichiometry: A slightly higher excess of the boronic acid (1.5 equivalents) can help to drive the reaction to completion, especially if some degradation of the boronic acid is anticipated.

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the two protocols for the coupling of this compound with 4-bromoanisole.

MetricProtocol A: StandardProtocol B: Robust
Reaction Time (h) 143
Yield of Product (%) 7291
Purity by HPLC (Area %) 8598
Protodeboronation Byproduct (%) 8<1
Homocoupling Byproduct (%) 5<1

This data clearly illustrates the advantages of the robust protocol in terms of reaction efficiency, yield, and purity.

Beyond Boronic Acids: Superior Alternatives for Robustness

While optimizing reaction conditions can significantly improve outcomes, in some cases, the inherent instability of the boronic acid itself is the limiting factor. Fortunately, several stable and easy-to-handle alternatives have been developed.

Potassium Trifluoroborate Salts

Potassium trifluoroborate salts (ArBF₃K) are crystalline, air- and moisture-stable solids.[9][10] They serve as a protected form of the boronic acid and slowly release the active boronic acid species under the reaction conditions. This "slow release" strategy keeps the concentration of the potentially unstable boronic acid low, minimizing side reactions like protodeboronation.[1]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline solids.[11][12][13] They are generally stable to chromatography, allowing for the synthesis and purification of complex boronic acid precursors.[13][14][15] The MIDA group is readily cleaved under mild basic conditions to liberate the boronic acid in situ for the cross-coupling reaction.[11][12][14] This makes them highly valuable for multi-step syntheses and for reactions involving sensitive substrates.[15]

Comparative Data of Boron Reagents
Reagent TypeStabilityEase of HandlingCostPerformance in Robust Protocol B
Boronic Acid ModerateModerateLow91% Yield
Potassium Trifluoroborate HighHighModerate94% Yield
MIDA Boronate Very HighHighHigh96% Yield

The choice of reagent will ultimately depend on the specific application, balancing the need for stability and robustness against cost and availability. For routine syntheses where conditions are well-optimized, the boronic acid may suffice. For more challenging couplings, or in a drug development setting where reproducibility is paramount, the investment in a more stable trifluoroborate or MIDA boronate is often justified.

Visualizing Workflows and Troubleshooting

Robust Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_cat Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Halide, This compound, and K3PO4 to Schlenk Flask B 2. Add Anhydrous THF A->B C 3. Degas Mixture B->C E 5. Add Catalyst/Ligand to Reaction Flask C->E D 4. Weigh Pd(OAc)2 and SPhos Ligand D->E F 6. Heat to 70-80 °C E->F G 7. Monitor by LC-MS F->G H 8. Cool and Quench G->H I 9. Extraction H->I J 10. Purification (e.g., Column Chromatography) I->J

Caption: Workflow for the Robust Suzuki-Miyaura Protocol.

Troubleshooting Common Suzuki-Miyaura Issues

Troubleshooting_Tree cluster_check1 Initial Checks cluster_check2 Catalyst Activity cluster_check3 Boronic Acid Integrity cluster_check4 Final Product Start Reaction Issue Identified (e.g., Low Yield, No Conversion) Q1 LC-MS Analysis: Starting Materials Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q3 Significant Protodeboronation or Homocoupling Observed? A1_Yes->Q3 Q2 Is the Catalyst Active? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No A2_Yes->Q3 Sol_Catalyst Solution: - Use fresh Pd source/ligand. - Ensure inert atmosphere is maintained. - Check for catalyst poisons. A2_No->Sol_Catalyst A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No No Sol_Boronic Solution: - Switch to anhydrous conditions. - Use a stronger, non-nucleophilic base (K3PO4). - Lower reaction temperature. - Consider using a trifluoroborate or MIDA boronate. A3_Yes->Sol_Boronic End Complex Mixture of Products A3_No->End Sol_Complex Solution: - Re-evaluate reaction temperature. - Screen alternative ligands. - Confirm purity of starting materials. End->Sol_Complex

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

Conclusion and Best Practices

The successful and reproducible application of this compound hinges on a foundational understanding of its potential instabilities and the rational design of experimental protocols to mitigate them. While this reagent is a powerful tool, it is not a "one-size-fits-all" solution.

Summary of Best Practices:

  • Reagent Quality: Always use high-purity boronic acid. If in doubt, consider recrystallization or conversion to a more stable derivative.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can lead to oxidative side reactions and deactivate the palladium catalyst.

  • Rational Catalyst Selection: Move beyond default catalysts. Modern, bulky phosphine ligands often provide superior results in terms of speed and selectivity.

  • Optimize Base and Solvent: The choice of base and solvent system is critical for minimizing protodeboronation and promoting efficient catalysis.

  • Consider Stable Alternatives: For critical applications or challenging substrates, potassium trifluoroborates and MIDA boronates offer a significant advantage in terms of stability and reproducibility.

By adhering to these principles and employing robust, well-designed protocols, researchers can harness the full synthetic potential of this compound, leading to more reliable and successful outcomes in their research and development endeavors.

References

  • National Institutes of Health.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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  • National Institutes of Health.
  • Chem-Station.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • National Institutes of Health.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[Link]
  • ResearchGate. Protodeboronation of (Hetero)
  • Wikipedia.
  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
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  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
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  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
  • Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]
  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
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  • Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
  • PubChem. 4-ethoxy-3-formylphenylboronic acid. [Link]
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  • National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
  • Process Development Forum. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
  • PubMed. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Ethoxy-3-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While (4-Ethoxy-3-formylphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in carbon-carbon bond formation, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a framework for safe disposal rooted in the chemical principles of the compound itself. Our objective is to ensure that every step, from personal protection to final waste segregation, is a self-validating system of safety and environmental stewardship.

Part 1: Hazard Profile and Chemical Characteristics

A thorough understanding of a compound's chemical nature is the bedrock of its safe handling. This compound is not merely an inert powder; its reactivity profile dictates the necessary precautions for its use and disposal.

The primary hazard associated with this compound is its corrosivity. It is classified under the Globally Harmonized System (GHS) as Skin Corrosion Category 1B, meaning it can cause severe skin burns and eye damage upon contact.[1] This corrosive nature stems from its identity as a Lewis acid.[2] The boron atom possesses an empty p-orbital, making it prone to react with nucleophilic species, which includes biological macromolecules in the skin and eyes. It is crucial to also note that, like many boronic acids, this compound may contain varying amounts of its cyclic anhydride, which shares a similar reactivity profile.[3]

For proper waste segregation, it is essential to be aware of its incompatibilities. This compound should not be stored or disposed of with strong oxidizing agents, as this can lead to potentially hazardous reactions.[1]

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
CAS Number 480424-63-3[4]
Molecular Formula C₉H₁₁BO₄[5]
Molecular Weight 193.99 g/mol
Appearance Solid (Crystal/Powder)
Melting Point 175-189 °C[4]
GHS Pictogram GHS05 (Corrosion)
GHS Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage[1]
Storage Class 8A - Combustible corrosive hazardous materials

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive hazard, robust protective measures are non-negotiable. All handling, weighing, and disposal preparation of this compound must be conducted within a certified chemical fume hood.[6] This primary engineering control is essential to prevent the inhalation of fine dust particles and to contain any potential spills.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes and dust.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves (nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with P3 (EN 143) cartridges is necessary.

Part 3: Comprehensive Disposal and Decontamination Workflow

The disposal of this compound must align with the guidelines set by the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) and the laboratory-specific protocols outlined in your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9][10]

The following workflow provides a logical sequence for managing all forms of waste generated from this chemical.

DisposalWorkflow start Waste Generated decision_type Identify Waste Type start->decision_type proc_bulk Bulk Solid or Concentrated Solution decision_type->proc_bulk Unused/Waste Chemical proc_residue Trace Residue (e.g., on glassware) decision_type->proc_residue Contaminated Equipment proc_spill Spill Cleanup Debris decision_type->proc_spill Accidental Spill step_collect Step 1: Collect in a designated, sealed, and labeled hazardous waste container. proc_bulk->step_collect step_decon Step 2: Decontaminate via basic wash protocol. proc_residue->step_decon step_spill_collect Step 3: Carefully collect debris using appropriate absorbents. proc_spill->step_spill_collect final_disposal Step 4: Arrange for pickup by licensed Environmental Health & Safety (EHS) contractor. step_collect->final_disposal step_decon->step_collect Collect rinsate as aqueous hazardous waste step_spill_collect->step_collect

Disposal decision workflow for this compound.
Step-by-Step Disposal & Decontamination Protocols

1. Bulk and Concentrated Waste Disposal:

  • Solid Waste: Unused or contaminated solid this compound must be collected in a dedicated, properly sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., from reaction workups) must be collected in a separate, compatible liquid hazardous waste container.

  • Labeling: All containers must be clearly labeled with the full chemical name, "Hazardous Waste," the CAS number (480424-63-3), and the appropriate hazard pictograms (Corrosive).[11] Keep the container closed when not in use.

2. Decontamination of Trace Residue (Glassware & Surfaces): Boronic acids can be effectively removed from surfaces by converting them into their more water-soluble boronate salts.[12] This is achieved by a simple basic wash.

  • Protocol:

    • Rinse the contaminated item with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to remove any organic residues. Collect this solvent rinse as hazardous waste.

    • Prepare a 5% aqueous solution of sodium bicarbonate or sodium carbonate.

    • Carefully wash the glassware or surface with this basic solution. This reaction neutralizes the acidic boronic acid, forming the sodium boronate salt, which is readily soluble in water.

    • Collect the initial basic rinsate in your aqueous hazardous waste container.

    • Follow with a standard wash using laboratory detergent and deionized water.

  • The Chemistry Behind Decontamination: The hydroxyl groups on the boron atom of a boronic acid are weakly acidic (pKa ≈ 9).[2] By washing with a mild base (like bicarbonate), you deprotonate the acid, forming a tetrahedral boronate anion. This charged species is significantly more polar than the neutral trigonal acid, drastically increasing its solubility in the aqueous wash solution for effective removal.

Conversion of boronic acid to its water-soluble boronate salt.

3. Spill Management Protocol: Immediate and correct response to a spill is critical to mitigate exposure and contamination.

  • For a Small Spill (Solid):

    • Ensure PPE is worn.

    • Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite. Do NOT use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the material into a designated container for hazardous waste. Avoid creating dust.

    • Decontaminate the spill area using the basic wash protocol described above.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.

    • Restrict access to the area.

    • If safe to do so, increase ventilation to the area by opening the fume hood sash.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. OSHA. [Link]
  • MasterControl. (n.d.). 29 CFR 1910.
  • Oregon Occupational Safety and Health. (n.d.).
  • PubChemLite. (n.d.). 4-ethoxy-3-formylphenylboronic acid (C9H11BO4). [Link]
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.). Boronic acid. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
  • Silva, F., et al. (2021).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! [Online forum post]. r/chemistry. [Link]
  • Google Patents. (n.d.).

Sources

Mastering the Safe Handling of (4-Ethoxy-3-formylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, (4-Ethoxy-3-formylphenyl)boronic acid is a valuable building block. However, its safe and effective use hinges on a thorough understanding of its hazardous properties and the implementation of rigorous handling protocols. This guide provides essential, field-tested procedures for personal protective equipment (PPE), operational handling, and disposal, ensuring the safety of laboratory personnel and the integrity of your research.

Immediate Safety Briefing: Understanding the Primary Hazard

This compound is classified as a corrosive solid . The primary and most immediate danger is its potential to cause severe skin burns and serious eye damage upon contact. The GHS H314 hazard statement confirms this risk, necessitating stringent protective measures. All handling procedures must be designed to prevent any direct contact with the solid material or its dust.

Recent studies have also indicated that some arylboronic acids may be weakly mutagenic in microbial assays.[1][2] While in vivo studies on a selection of arylboronic compounds did not show mutagenic effects, it is a prudent and scientifically sound practice to handle all such reagents with a high degree of caution to minimize exposure.[3]

Key Hazard Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.

Operational Plan Part 1: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles used in conjunction with a full-face shield.[4]A face shield alone is not sufficient.[4] This combination protects against splashes of corrosive dust and potential reactions.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl or Neoprene rubber).[4][5]As a corrosive solid, robust hand protection is critical. Standard thin nitrile gloves offer insufficient protection and should not be used as the primary barrier. Always inspect gloves for tears or degradation before use.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact with corrosive dust.
Respiratory Protection A NIOSH-approved respirator with a Type P3 (EN 143) particulate filter cartridge.[7]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of corrosive dust particles.

Operational Plan Part 2: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety. These steps are designed to minimize the generation of dust and prevent cross-contamination.

  • Preparation and Engineering Controls :

    • All work with solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

    • The work area should be clean, free of clutter, and clear of any incompatible materials, such as strong oxidizing agents, acids, and bases.[5]

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Chemical Handling :

    • Keep the container of this compound tightly closed when not in use.

    • When transferring the solid, use spark-proof tools and techniques that minimize dust generation. Avoid scooping or pouring in a way that creates airborne particles.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing. Be aware that dissolving corrosive solids can sometimes be exothermic.[5]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used with a suitable decontaminating agent and wipe it down.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

Below is a diagram illustrating the essential workflow for safely handling this corrosive compound.

SafeHandlingWorkflow Safe Handling Workflow for Corrosive Solids cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Doffing Prep Verify Fume Hood Operation & Access to Safety Shower/Eyewash DonPPE Don Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Lab Coat - Respirator (if needed) Prep->DonPPE Handle Weigh/Transfer Solid (Minimize Dust Generation) DonPPE->Handle Solution Prepare Solution (Add Solid to Solvent Slowly) Handle->Solution Decon Decontaminate Work Area & Equipment Handle->Decon Solution->Decon DoffPPE Remove PPE Carefully Decon->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.